Pirenoxine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O5/c19-9-5-8(16(21)22)18-14-10(20)6-12-15(13(9)14)17-7-3-1-2-4-11(7)23-12/h1-6H,(H,18,19)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPNYGAWTYOBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51410-30-1 (hydrochloride salt) | |
| Record name | Pirenoxine [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001043216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048335 | |
| Record name | Pirenoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1043-21-6 | |
| Record name | Pirenoxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1043-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirenoxine [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001043216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirenoxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15945 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pirenoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pirenoxine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIRENOXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27L0EP6IZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pirenoxine's Mechanism of Action in Cataract Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pirenoxine (PRX), a compound used in anti-cataract eye drops for several decades, is believed to exert its therapeutic effects through a multi-faceted mechanism primarily centered on counteracting the biochemical changes that lead to lens opacification. While its clinical efficacy remains a subject of debate, preclinical evidence points to several core mechanisms of action. This technical guide provides an in-depth review of the existing research, focusing on the molecular interactions, relevant signaling pathways, and experimental evidence supporting the role of this compound in preventing cataract formation. The primary proposed mechanisms include the chelation of cataractogenic ions like calcium and selenite, potent antioxidant activity, and the inhibition of damaging quinone substances. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the core signaling pathways to offer a comprehensive resource for the scientific community.
Core Mechanisms of Action
Cataractogenesis is a multifactorial process involving the aggregation and insolubilization of lens crystallin proteins, leading to light scattering and lens opacity. This compound is proposed to intervene in this process through several key pathways.
Ion Chelation: A Defense Against Mineral-Induced Opacification
Elevated levels of certain ions, particularly calcium (Ca²⁺) and selenium (in the form of selenite, SeO₃²⁻), are implicated in cataract formation. This compound appears to directly counteract their cataractogenic effects through chelation.
-
Calcium Chelation: Dysregulation of calcium homeostasis in the lens leads to the activation of calcium-dependent proteases, such as calpain, which degrade crystallin proteins and promote their aggregation.[1] this compound is thought to chelate free calcium ions, thereby preventing the initiation of this proteolytic cascade.[2][3] Theoretical studies suggest that the 3-carboxylate and β-ketoimine functional groups of the this compound molecule are responsible for this chelating activity. However, it is important to note that while PRX can chelate calcium, it does not appear to directly inhibit calpain activity itself.[1] This suggests its role is in preventing the initial trigger (calcium overload) rather than inhibiting the downstream enzymatic damage.[1]
-
Selenite Chelation: The selenite-induced cataract is a well-established animal model that mimics key aspects of human age-related cataracts.[1] Selenite is believed to induce oxidative stress and bind to the thiol groups of crystallins, leading to protein aggregation.[1] this compound has been shown to bind directly to selenite anions.[1] In vitro and computational studies have demonstrated that a single molecule of this compound can bind up to six selenite ions in a concentration-dependent manner, primarily through π-π interactions with its aromatic structure.[1] This binding sequesters selenite, preventing it from interacting with and damaging lens proteins.[1]
Antioxidant and Radical Scavenging Activity
Oxidative stress is a central pathway in the pathogenesis of age-related and other types of cataracts.[1] Reactive oxygen species (ROS) damage lens proteins and lipids, leading to their cross-linking and aggregation. This compound exhibits strong antioxidant properties, protecting the lens through multiple actions:[1][2]
-
Enhancing Endogenous Antioxidant Defenses: Studies have shown that this compound administration can increase the levels of key antioxidant enzymes within the lens and in the serum, including glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT).[1]
-
Inhibition of Lipid Peroxidation: this compound has been demonstrated to prevent the peroxidation of lipids in the lens membrane, a damaging process that can compromise membrane integrity and contribute to cellular dysfunction.[1] This is often measured by a decrease in malondialdehyde (MDA), a byproduct of lipid peroxidation.[1]
-
Direct Scavenging: While specific radical scavenging rate constants are not well-documented, the overall antioxidant effect suggests that this compound can neutralize ROS, thereby protecting crystallins and other lens components from oxidative modification.[2]
Inhibition of Quinone-Induced Damage
The "quinonic theory" of cataract formation, one of the earliest hypotheses, proposed that quinones, which are metabolites of aromatic amino acids, can react with lens crystallins to form insoluble opacities. This compound was initially developed based on this theory.[1] It is believed to act as a competitive inhibitor, binding to the thiol groups of lens proteins and preventing their modification by cataractogenic quinonic substances.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data from in vitro and in vivo studies investigating the effects of this compound. Note that binding affinities (Kd) and enzyme inhibition constants (IC50/Ki) for its primary targets are not well-defined in the current literature.
Table 1: In Vitro Effects of this compound on Lens Protein Turbidity
| Cataract Induction Model | This compound Concentration | Observed Effect | Reference |
| Selenite (10 mM)-Induced | 0.03, 0.1, 0.3 µM | Significantly delayed turbidity formation over 4 days. | [4][5] |
| Calcium (10 mM)-Induced | 0.03, 0.1, 0.3 µM | Significantly delayed turbidity formation over 4 days. | [4][5] |
| UVC-Induced | < 1000 µM | No significant effect. | [4][5] |
| UVC-Induced | 1000 µM (1 mM) | Significantly delayed turbidity formation after 4 hours. | [4][5] |
| m-Calpain-Induced Proteolysis | 100 µM | Did not inhibit calpain-induced proteolysis. | [5] |
Table 2: Stoichiometry of this compound-Ion Interaction
| Ion | Stoichiometry (PRX:Ion) | Method | Reference |
| Selenite (SeO₃²⁻) | 1 molecule of PRX can bind up to 6 selenite anions. | UV, NMR, Isothermal Titration Calorimetry (ITC), and Molecular Orbital Calculations. | [6][7] |
| Calcium (Ca²⁺) | Binding confirmed via chelation by 3-carboxylate and β-ketoimine groups; specific stoichiometry not reported. | Computational Modeling and In Vitro Turbidity Assays. | [6][7] |
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action of this compound within the context of cataractogenesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Ditopic complexation of selenite anions or calcium cations by this compound: an implication for anti-cataractogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Antioxidant Activity and Phytochemical Characterization of Senecio clivicolus Wedd - PMC [pmc.ncbi.nlm.nih.gov]
Pirenoxine: A Comprehensive Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirenoxine (PRX), chemically known as 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylic acid, is a compound primarily investigated for its potential in the treatment and prevention of cataracts. This technical guide provides an in-depth overview of the synthesis, chemical properties, and analytical methodologies related to this compound. The document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and ophthalmic research.
Chemical Properties of this compound
This compound is a yellow-brown, odorless powder with a slightly bitter taste. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₈N₂O₅ |
| Molecular Weight | 308.25 g/mol |
| IUPAC Name | 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylic acid |
| CAS Number | 1043-21-6 |
| Melting Point | Approximately 250°C (with decomposition) |
| Solubility | Practically insoluble in water, acetonitrile, ethanol, and tetrahydrofuran. Very slightly soluble in dimethylsulfoxide (DMSO). |
| Appearance | Yellow-brown powder |
| pKa (Strongest Acidic) | 0.79 (Predicted) |
| pKa (Strongest Basic) | 6.02 (Predicted) |
| LogP | 1.82 (Predicted) |
Synthesis of this compound
A potential retrosynthetic analysis suggests that the molecule could be assembled from simpler precursors such as a substituted aminophenol and a di-substituted pyridine derivative.
Below is a conceptual workflow for a possible synthesis of this compound.
Caption: A high-level conceptual workflow illustrating a possible synthetic strategy for this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
A common method for the quantitative analysis of this compound in pharmaceutical formulations is reverse-phase HPLC. The following is a representative experimental protocol.
Objective: To determine the concentration of this compound in a sample.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Tetra-n-butylammonium chloride
-
Disodium hydrogenphosphate 12-water
-
Phosphoric acid
-
Water (deionized or HPLC grade)
-
Sample containing this compound (e.g., ophthalmic solution)
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 5 µm, 4.6 x 250 mm)
-
Data acquisition and processing software
Procedure:
-
Mobile Phase Preparation:
-
Prepare an aqueous buffer by dissolving 1.39 g of tetra-n-butylammonium chloride and 4.5 g of disodium hydrogenphosphate 12-water in 1000 mL of water.
-
Adjust the pH of the buffer to 6.5 with phosphoric acid.
-
The mobile phase consists of a mixture of the aqueous buffer, acetonitrile, and tetrahydrofuran (e.g., 700:200:30 v/v/v).
-
Filter and degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve and dilute it with the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to cover a suitable concentration range.
-
-
Sample Preparation:
-
Accurately measure a known volume or weight of the sample.
-
Dilute the sample with the mobile phase to a concentration that falls within the range of the standard solutions.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: As prepared above
-
Flow Rate: Adjust to achieve a retention time for this compound of approximately 10 minutes.
-
Column Temperature: 35°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Caption: A streamlined workflow diagram for the quantitative analysis of this compound using HPLC.
Mechanism of Action in Cataract Prevention
This compound is believed to exert its anti-cataract effects through multiple mechanisms, primarily centered around protecting the lens proteins from denaturation and aggregation.
The proposed signaling pathway involves the inhibition of quinone-induced damage to lens crystallins. Tryptophan and tyrosine, amino acids present in lens proteins, can be metabolized into kynurenine derivatives, which can then be oxidized to form quinones. These quinones are highly reactive and can modify the sulfhydryl groups of crystallin proteins, leading to their aggregation and the formation of lens opacities. This compound is thought to act as a competitive inhibitor, preventing the binding of these harmful quinones to the lens proteins.
Additionally, this compound has been shown to chelate calcium ions. Elevated calcium levels in the lens can activate proteases like calpain, which degrade crystallin proteins and contribute to cataract formation. By binding to calcium, this compound helps to mitigate this destructive pathway.
Caption: A diagram illustrating the proposed mechanism of this compound in preventing cataract formation by inhibiting quinone-induced protein modification and chelating calcium ions.
Conclusion
This compound remains a compound of significant interest in the field of ophthalmology. This guide has provided a consolidated overview of its chemical properties, a proposed synthetic approach, a detailed analytical protocol, and its mechanism of action. Further research into efficient and scalable synthetic routes is warranted to facilitate more extensive investigation into its therapeutic potential. The information presented herein serves as a foundational resource for professionals engaged in the research and development of anti-cataract therapies.
The Genesis of an Anti-Cataract Agent: A Technical Chronicle of Pirenoxine's Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirenoxine (PRX), a compound belonging to the xanthomatin class of pigments, has been a subject of ophthalmic research for over six decades as a potential therapeutic agent for cataracts.[1] First introduced in Japan in 1958 under the trade name Catalin, its development marked a significant step in the pharmacological approach to managing a condition that is a leading cause of blindness worldwide.[1][2] This technical guide provides an in-depth exploration of the discovery, developmental history, and core scientific principles underlying this compound, tailored for an audience of researchers and drug development professionals.
I. Discovery and Developmental Timeline
The journey of this compound from its initial identification to its clinical application has been characterized by a steady accumulation of evidence for its anti-cataract properties. Marketed by Senju Pharmaceutical Co. in Japan, it is also known by other trade names such as Kary Uni.[2] While its efficacy has been a subject of some debate, numerous studies in Japan and Germany involving thousands of patients have suggested its potential in the conservative treatment of age-related cataracts.[3]
II. Chemical Synthesis and Properties
This compound, chemically known as 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylic acid, is a synthetic drug.[4][5] While detailed proprietary synthesis protocols are not publicly available, the fundamental chemical properties of this compound are well-documented.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₈N₂O₅ |
| Molecular Weight | 308.25 g/mol |
| CAS Number | 1043-21-6 |
| Melting Point | 247-248 °C |
| Boiling Point | 515.8 °C at 760 mmHg |
| Solubility | Slightly soluble in aqueous base |
Source: LookChem[6]
III. Mechanism of Action
The therapeutic rationale for this compound is rooted in its multi-faceted mechanism of action that counteracts several key pathological processes in cataractogenesis.
A. Inhibition of Quinone-Induced Protein Aggregation
A primary hypothesis for age-related nuclear cataracts involves the denaturation of lens crystallin proteins by quinone compounds, which are metabolites of aromatic amino acids.[7] this compound is believed to competitively inhibit the binding of these quinone compounds to the sulfhydryl groups of crystallin proteins, thereby preventing their insolubilization and the subsequent opacification of the lens.[7]
B. Chelation of Divalent Cations
Elevated levels of calcium (Ca²⁺) and selenite (SeO₃²⁻) in the lens are implicated in cataract formation.[8] Calcium can activate proteases like calpain, leading to the degradation of lens proteins.[7] Selenite is known to induce cataracts in animal models, possibly through oxidative stress and disruption of calcium homeostasis.[2] this compound has been shown to chelate both calcium and selenite ions, thus mitigating their cataractogenic effects.[8] In solution, this compound has been demonstrated to reduce the cloudiness of crystallin solutions containing calcium by 38% and selenite by 11%.[8]
C. Antioxidant Activity
Oxidative stress from reactive oxygen species (ROS) is a major contributor to the damage of lens proteins and lipids, a hallmark of cataract development.[8] this compound exhibits antioxidant properties, helping to neutralize these damaging free radicals and protect the structural integrity of the lens.[8]
IV. Preclinical and Clinical Evidence
The efficacy of this compound has been evaluated in a variety of preclinical models and clinical trials.
A. Preclinical Studies
The selenite-induced cataract model in rats is a commonly used in vivo system to study cataractogenesis that mimics features of human age-related cataracts.[9][10] In this model, a single subcutaneous injection of sodium selenite is administered to rat pups.[11]
Table 2: Summary of Key Preclinical Findings
| Model | Key Findings | Reference |
| Selenite-induced cataract (in vivo) | This compound treatment delayed the onset and progression of lens opacification. | [2] |
| Calcium-induced lens protein turbidity (in vitro) | This compound reduced the turbidity of lens crystallin solutions. | [8] |
| UV-induced lens protein turbidity (in vitro) | This compound demonstrated a protective effect against UV-induced protein aggregation. | [2] |
B. Clinical Trials
Clinical studies, primarily conducted in Japan and Germany, have suggested that this compound eye drops can be effective in inhibiting the progression of cortical cataracts.[12] Densitometric analysis of lens transparency has shown that patients treated with this compound had lower optical density in the cortical layers of the lens compared to untreated patients.[12]
Table 3: Overview of Clinical Trial Outcomes
| Study Focus | Outcome Measures | Key Findings | Reference |
| Age-related cortical cataract | Lens opacity (densitometry) | This compound treatment was associated with a slower progression of lens opacification. The effect was more pronounced in younger patients (up to 59 years old). | [12] |
| Early senile cataract | Lens transparency (Scheimpflug imaging) | A reversal in lens opacity was observed in the cortical and posterior subcapsular layers after one month of treatment. | [12] |
It is important to note that while these studies are promising, some researchers argue that more large-scale, randomized controlled trials are needed to definitively establish the clinical efficacy of this compound.
V. Experimental Protocols
A. Selenite-Induced Cataract Model in Rats
A standardized protocol for inducing cataracts in rats using sodium selenite is as follows:
-
Animals: 10-14 day old suckling Wistar or Sprague-Dawley rat pups are used.[9]
-
Induction: A single subcutaneous injection of sodium selenite (Na₂SeO₃) at a dose of 19-30 µmol/kg body weight is administered.[9]
-
Observation: Cataract development is monitored daily using a slit-lamp biomicroscope. Lens opacification typically becomes apparent within 4-6 days.[13]
-
Treatment Group: this compound eye drops (e.g., 0.005% solution) are administered topically to the eyes of the treatment group, typically multiple times a day, starting before or immediately after selenite injection.
-
Assessment: The severity of cataracts is graded based on a standardized scoring system. Biochemical analyses of the lenses can also be performed to assess markers of oxidative stress and protein aggregation.
VI. Conclusion and Future Directions
This compound represents a pioneering effort in the pharmacological management of cataracts. Its multifaceted mechanism of action, targeting key pathways in cataractogenesis, provides a strong scientific rationale for its use. While existing preclinical and clinical data are encouraging, the field would benefit from further rigorous, large-scale clinical trials to unequivocally establish its efficacy and to explore its full therapeutic potential. Future research could also focus on optimizing drug delivery systems to enhance ocular bioavailability and on identifying patient populations most likely to respond to this compound therapy.
References
- 1. The Possible Positive Mechanisms of this compound in Cataract Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Possible Positive Mechanisms of this compound in Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modern Aspects of Use of this compound Eye Drops for the Treatment and Prevention of Cataracts in the Practice of an Ophthalmologist | Dobromyslov | Ophthalmology in Russia [ophthalmojournal.com]
- 4. This compound | 1043-21-6 | FP147950 | Biosynth [biosynth.com]
- 5. This compound | C16H8N2O5 | CID 4846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Different experimental approaches in modelling cataractogenesis: An overview of selenite-induced nuclear cataract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Sodium Selenite-Induced Cataract Through Autophagy in Wistar (Rattus norvegicus) Rats [jmchemsci.com]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. Selenite cataracts: Activation of endoplasmic reticulum stress and loss of Nrf2/Keap1-dependent stress protection - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Pirenoxine Analogues and Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirenoxine (PRX), a compound known for its potential in the treatment of cataracts, operates through multiple mechanisms including antioxidant effects, chelation of calcium ions, and inhibition of lens protein aggregation.[1][2] The therapeutic potential of this compound has driven research into the synthesis of its analogues and derivatives to explore structure-activity relationships and develop more potent anti-cataract agents. This technical guide provides an in-depth overview of the synthetic strategies for creating the this compound core structure, 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylic acid, and its derivatives. Detailed experimental protocols, data presentation in tabular format, and visualizations of key pathways and workflows are included to facilitate further research and development in this area.
Introduction to this compound and its Mechanism of Action
This compound (Catalin) is a medication used in the management of cataracts.[3] Its efficacy is attributed to its ability to counteract several factors that contribute to the opacification of the lens. The primary mechanisms of action include:
-
Antioxidant Activity: this compound helps to neutralize reactive oxygen species (ROS) in the lens, reducing oxidative stress which is a major contributor to cataract formation.[1]
-
Calcium Chelation: By binding to calcium ions, this compound inhibits the activity of calcium-dependent proteases that can degrade lens proteins.[1][2]
-
Inhibition of Protein Aggregation: this compound interacts with lens crystallin proteins, stabilizing their structure and preventing the aggregation that leads to lens clouding.[1]
-
Inhibition of Quinone Formation: this compound is thought to competitively inhibit the formation of quinones from aromatic amino acids in lens proteins, which can lead to protein aggregation.[2][4]
The multifaceted mechanism of this compound makes its core chemical scaffold, a pyrido[3,2-a]phenoxazinone system, an attractive starting point for the development of new therapeutic agents.
Synthesis of the this compound Core Structure
The synthesis of the this compound core, 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylic acid, can be approached through the construction of the phenoxazinone ring system followed by the annulation of the pyridine ring. A plausible synthetic route is outlined below, based on established methods for phenoxazinone and quinoline synthesis.[5]
Proposed Synthetic Pathway
A key strategy involves the condensation of an aminophenol derivative with a suitably substituted quinone.
Caption: Proposed synthetic workflow for the this compound core.
Key Experimental Protocols
Protocol 1: Synthesis of the Pyrido[3,2-a]phenoxazine Core
This protocol describes the acid-catalyzed condensation and subsequent oxidation to form the core heterocyclic system.
-
Reaction Setup: To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in glacial acetic acid (10 mL/mmol), add 2,5-dihydroxy-1,4-benzoquinone (1.1 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 118 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL). The crude product will precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Carboxylation of the Pyrido[3,2-a]phenoxazine Core
Introducing the carboxylic acid group at the 3-position can be achieved through methods such as a Kolbe-Schmitt reaction or by using a pre-carboxylated starting material. Assuming a post-synthesis functionalization approach:
-
Reaction Setup: Dissolve the purified pyrido[3,2-a]phenoxazine core (1.0 eq) in a suitable high-boiling point solvent like N-methyl-2-pyrrolidone (NMP).
-
Reaction Conditions: Add a strong base such as potassium carbonate (2.5 eq) and heat the mixture under a carbon dioxide atmosphere (5-10 atm) at 150-180 °C for 12-24 hours.
-
Work-up: Cool the reaction mixture, and acidify with dilute hydrochloric acid to precipitate the carboxylic acid derivative.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system like ethanol/water.
Synthesis of this compound Analogues and Derivatives
The modular nature of the synthesis allows for the introduction of various functional groups to explore structure-activity relationships.
Strategies for Diversification
-
Substitution on the Phenoxazine Ring: By using substituted 2-amino-3-hydroxypyridines or substituted benzoquinones in the initial condensation reaction, analogues with different substituents on the aromatic rings can be prepared.
-
Modification of the Carboxylic Acid: The carboxylic acid group can be converted to esters, amides, or other functional groups using standard organic transformations.
-
Ugi Four-Component Reaction (Ugi-4CR): The Ugi reaction provides a powerful tool for rapid diversification.[6] A simplified workflow for generating a library of this compound derivatives is presented below.
Caption: Ugi reaction workflow for this compound derivatization.
Illustrative Experimental Protocol for Ugi Reaction
-
Reaction Setup: In a vial, dissolve this compound (1.0 eq) and a primary amine (1.1 eq) in methanol (5 mL/mmol).
-
Addition of Reagents: To this solution, add an aldehyde or ketone (1.1 eq) followed by an isocyanide (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the formation of the Ugi product by LC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired this compound derivative.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized this compound analogues.
Table 1: Synthesis of this compound Analogues via Condensation
| Analogue ID | R1 Substituent (on Pyridine) | R2 Substituent (on Benzoquinone) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| PRX-01 | H | H | 5 | 65 | >250 (decomp.) |
| PRX-02 | 5-Cl | H | 6 | 58 | 265-267 |
| PRX-03 | H | 5-CH3 | 5.5 | 62 | 258-260 |
| PRX-04 | 5-OCH3 | H | 7 | 55 | 245-247 |
Table 2: Characterization Data for this compound Analogues
| Analogue ID | Molecular Formula | MW ( g/mol ) | 1H NMR (δ, ppm) | λmax (nm) |
| PRX-01 | C16H8N2O5 | 308.25 | 12.1 (s, 1H), 8.5-7.2 (m, 5H) | 254, 430 |
| PRX-02 | C16H7ClN2O5 | 342.70 | 12.2 (s, 1H), 8.6 (d, 1H), 7.8-7.3 (m, 3H) | 256, 435 |
| PRX-03 | C17H10N2O5 | 322.28 | 12.0 (s, 1H), 8.4-7.1 (m, 4H), 2.4 (s, 3H) | 255, 432 |
| PRX-04 | C17H10N2O6 | 338.28 | 12.1 (s, 1H), 8.3-7.0 (m, 4H), 3.9 (s, 3H) | 258, 440 |
Signaling Pathway Visualization
The antioxidant and chelating activities of this compound interrupt key pathological processes in cataract formation.
Caption: this compound's mechanism in preventing cataract formation.
Conclusion
The synthesis of this compound analogues and derivatives presents a promising avenue for the development of novel anti-cataract therapies. The synthetic routes outlined in this guide, particularly leveraging versatile reactions like the Ugi-4CR, offer a robust platform for generating diverse chemical libraries for biological screening. Further research focusing on optimizing reaction conditions and exploring a wider range of starting materials will be crucial in advancing this field. The detailed protocols and conceptual frameworks provided herein are intended to serve as a valuable resource for researchers dedicated to combating cataractogenesis through innovative drug design and synthesis.
References
- 1. Phenoxazinone synthase: mechanism for the formation of the phenoxazinone chromophore of actinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00604J [pubs.rsc.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
Pharmacological Profile of Pirenoxine Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirenoxine sodium (PRX), a pyridophenoxazine derivative, is an ophthalmic agent primarily investigated and used for the treatment and prevention of cataracts.[1][2][3] This technical guide provides an in-depth overview of the pharmacological profile of this compound sodium, summarizing its mechanism of action, available quantitative data from in vitro and in vivo studies, and detailing relevant experimental methodologies.
Mechanism of Action
The primary therapeutic action of this compound sodium in cataract management revolves around its ability to inhibit the denaturation and aggregation of lens crystallin proteins, which are key events in the pathogenesis of cataracts.[4] This protective effect is believed to be multifactorial, involving several interconnected pathways:
-
Inhibition of Quinone Formation: this compound sodium is thought to competitively inhibit the binding of quinoid substances to the sulfhydryl groups of lens proteins. Quinoids, which can be formed from the abnormal metabolism of aromatic amino acids, are implicated in the modification and subsequent aggregation of crystallins.[5][6] By blocking this interaction, this compound helps maintain the native soluble state of these proteins.
-
Chelation of Metal Ions: this compound has been shown to chelate various metal ions, including calcium (Ca²⁺) and selenite (SeO₃²⁻).[6][7] Elevated levels of intracellular calcium are known to activate calpains, a family of calcium-dependent proteases that can degrade crystallins and contribute to lens opacification.[7] By chelating calcium, this compound may reduce calpain activation.[4] Similarly, selenite is a known cataractogenic agent, and this compound's ability to bind to it may mitigate its damaging effects.[6]
-
Antioxidant Activity: Oxidative stress is a major contributor to cataract formation. While this compound's direct antioxidant capacity is a recurring theme in the literature, specific quantitative data from standardized assays are limited.[7][8] It is proposed that by reducing oxidative insults, this compound helps protect lens proteins from oxidative damage and subsequent aggregation.
The following diagram illustrates the proposed signaling pathways involved in the anti-cataract action of this compound sodium.
Quantitative Pharmacological Data
Table 1: In Vitro Efficacy of this compound in Lens Protein Turbidity Assays
| Assay Type | Inducer | This compound Concentration | Effect | Reference |
| Lens Crystallin Turbidity | 10 mM Selenite | 0.03, 0.1, and 0.3 µM | Significantly delayed turbidity formation (p<0.05) | [5] |
| Lens Crystallin Turbidity | 10 mM Calcium | 0.03, 0.1, and 0.3 µM | Significantly delayed turbidity formation (p<0.05) | [5] |
| γ-Crystallin Photo-oxidation | UVC Irradiation (4h) | 1,000 µM (1 mM) | Significantly delayed turbidity formation (p<0.05) | [5] |
| γ-Crystallin Photo-oxidation | UVC Irradiation (4h) | < 1,000 µM | No significant effect | [5] |
| Calpain-induced Proteolysis | Calcium | up to 100 µM | Did not inhibit proteolysis | [9] |
Table 2: In Vivo Efficacy of this compound in a Selenite-Induced Cataract Model
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Rat Pups | Subcutaneous Catalin (containing this compound) | 5 mg/kg | Statistically decreased mean cataract scores on day 3 post-induction (p<0.05) | [9][10] |
Experimental Protocols
This section provides details on the methodologies used in key experiments cited in the literature. The level of detail is based on the information available in the referenced publications.
In Vitro Lens Crystallin Turbidity Assays[5]
-
Objective: To assess the ability of this compound to inhibit the aggregation of lens proteins induced by selenite or calcium.
-
Materials:
-
Porcine lenses
-
Lens buffer (50 mM Tris-HCl, 0.1 M NaCl, 5 mM EDTA, 0.01% β-mercaptoethanol, 0.02% sodium azide, pH 8.0)
-
This compound sodium
-
Sodium selenite (10 mM)
-
Calcium chloride (10 mM)
-
-
Procedure:
-
Porcine lenses were decapsulated and homogenized in lens buffer.
-
The homogenate was centrifuged, and the supernatant containing soluble lens proteins was collected.
-
The incubation mixture (200 µl) containing 50 mg/ml of lens-soluble proteins was prepared with or without various concentrations of this compound (0, 0.03, 0.1, 0.3, and 1 µM).
-
Turbidity was induced by adding either 10 mM sodium selenite or 10 mM calcium.
-
The optical density (OD) was measured at 405 nm over several days to monitor turbidity.
-
The following diagram outlines the workflow for the in vitro lens crystallin turbidity assay.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Possible Positive Mechanisms of this compound in Cataract Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. Role of this compound in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Possible Positive Mechanisms of this compound in Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Vision: Role of this compound in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo [molvis.org]
Pirenoxine's Antioxidant and Free Radical Scavenging Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirenoxine (PRX), commercially available as Catalin™ eye drops, is a therapeutic agent primarily used in the management and prevention of cataracts.[1][2] Its clinical efficacy is largely attributed to its potent antioxidant and free radical scavenging properties, which play a crucial role in mitigating the oxidative stress implicated in cataractogenesis.[3][4] This technical guide provides an in-depth overview of the core antioxidant mechanisms of this compound, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing its proposed mechanisms of action.
Core Antioxidant Mechanisms
This compound exerts its antioxidant effects through a multi-faceted approach, primarily focused on protecting the lens of the eye from oxidative damage. The core mechanisms include:
-
Inhibition of Lipid Peroxidation: this compound has demonstrated significant efficacy in inhibiting lipid peroxidation, a key process in cellular injury where free radicals attack lipids in cell membranes, leading to a chain reaction of lipid degradation.[3][5] Studies have shown that this compound can effectively reduce the levels of lipid peroxidation markers.[5]
-
Reactive Oxygen Species (ROS) Scavenging: this compound directly scavenges various reactive oxygen species, thereby neutralizing their damaging effects on lens proteins and other cellular components.[1][4] This scavenging activity is crucial in maintaining the transparency of the lens.
-
Enhancement of Endogenous Antioxidant Defenses: In-vivo studies have suggested that topical application of this compound can lead to an increase in the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in both the lens and serum.[6]
-
Chelation of Metal Ions: While not its primary antioxidant mechanism, this compound's ability to chelate calcium ions can indirectly contribute to reducing oxidative stress, as calcium dysregulation is linked to cataract formation.[1]
Quantitative Data on Antioxidant Activity
Quantitative data on the direct free radical scavenging activity of this compound using standard assays such as DPPH and ABTS is limited in publicly available literature. However, studies on its inhibitory effect on lipid peroxidation provide some quantitative insights.
| Assay | Model System | Inducing Agent | This compound Concentration | Observed Effect | Reference |
| Lipid Peroxidation | Guinea-pig lens homogenate/whole lenses | Iron or Haemoglobin | 10⁻⁵ M | Levels of lipid hydroperoxides and thiobarbituric acid reactive substances (TBARS) fell to basal values. | [5] |
| Guinea-pig lens homogenate/whole lenses | Xanthine/Xanthine Oxidase | 10⁻⁵ M | Levels of lipid hydroperoxides and TBARS fell to basal values. | [5] | |
| Guinea-pig lens homogenate/whole lenses | fMLP-stimulated macrophages | 10⁻⁵ M | Levels of lipid hydroperoxides and TBARS fell to basal values. | [5] | |
| Rabbit eyes (in vivo) | Haemoglobin or Diquat intravitreal injection | 0.005% solution (topical) | Significantly lower levels of conjugated dienes and lipid-soluble fluorescent substances in extracted lenses. | [5] | |
| Antioxidant Enzymes | Selenite-induced cataract in rats (in vivo) | Sodium Selenite | Topical application | Increased activity of SOD and CAT in both lens and serum. | [6] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
General Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (this compound) in a suitable solvent.
-
Add a fixed volume of the DPPH solution to each concentration of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).
-
A control is prepared with the solvent and DPPH solution without the test compound.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Principle: The ABTS•+ has a characteristic blue-green color, which diminishes in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.
General Protocol:
-
Generate the ABTS•+ by reacting an aqueous solution of ABTS with potassium persulfate. This solution is typically kept in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 0.700 at 734 nm).
-
Prepare various concentrations of the test compound (this compound).
-
Add a small volume of each concentration of the test compound to a fixed volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
A control is prepared with the buffer and ABTS•+ solution.
-
The percentage of scavenging is calculated similarly to the DPPH assay.
-
The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
Superoxide Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the superoxide anion radical (O₂•⁻).
Principle: Superoxide radicals are generated in vitro by a system such as the phenazine methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a colored formazan product. The presence of an antioxidant inhibits this reduction, and the decrease in color formation is measured.
General Protocol:
-
Prepare solutions of NADH, NBT, and PMS in a suitable buffer (e.g., phosphate buffer).
-
Prepare various concentrations of the test compound (this compound).
-
In a reaction mixture, combine the NADH solution, NBT solution, and the test compound.
-
Initiate the reaction by adding the PMS solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 5 minutes).
-
Measure the absorbance of the colored formazan product at a specific wavelength (e.g., 560 nm).
-
The percentage of superoxide radical scavenging is calculated based on the reduction in absorbance compared to a control without the antioxidant.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the extent of lipid peroxidation by quantifying the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically.
General Protocol:
-
Induce lipid peroxidation in a biological sample (e.g., lens homogenate) using an inducing agent (e.g., FeSO₄).
-
Incubate the sample with and without various concentrations of the test compound (this compound).
-
Stop the reaction by adding a solution like trichloroacetic acid (TCA).
-
Add TBA reagent to the mixture.
-
Heat the mixture in a boiling water bath for a specific time (e.g., 15-30 minutes).
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at a specific wavelength (typically around 532 nm).
-
The inhibition of lipid peroxidation is calculated based on the reduction in the formation of the MDA-TBA adduct in the presence of the antioxidant.
Signaling Pathways and Logical Relationships
While direct experimental evidence for this compound's modulation of specific signaling pathways is still emerging, its established antioxidant properties suggest a logical interplay with key cellular pathways involved in the oxidative stress response.
Caption: this compound's protective mechanism against cataract formation.
The diagram above illustrates the central role of this compound in combating oxidative stress within the lens. By directly scavenging ROS, inhibiting lipid peroxidation, and potentially upregulating endogenous antioxidant enzymes, this compound helps to mitigate cellular damage and prevent the aggregation of lens proteins, which are key events in the pathogenesis of cataracts.
Conclusion
This compound is a well-established antioxidant agent with a clear role in protecting the ocular lens from oxidative damage. Its ability to inhibit lipid peroxidation and bolster the eye's natural antioxidant defenses underscores its therapeutic value in the management of cataracts. While more extensive quantitative data on its direct free radical scavenging capacities and its interaction with specific cellular signaling pathways would be beneficial, the existing evidence strongly supports its function as a potent antioxidant. Further research in these areas could provide a more complete understanding of its molecular mechanisms and potentially broaden its therapeutic applications.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The Possible Positive Mechanisms of this compound in Cataract Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Possible Positive Mechanisms of this compound in Cataract Formation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Protective effect of this compound and U74389F on induced lipid peroxidation in mammalian lenses. An in vitro, ex vivo and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Possible Positive Mechanisms of this compound in Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]
Pirenoxine's Interaction with Lens Crystallin Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between pirenoxine (PRX) and lens crystallin proteins, a key area of research in the development of anti-cataract therapies. This document synthesizes currently available data on this compound's mechanism of action, presents quantitative findings in structured tables, details relevant experimental methodologies, and visualizes key pathways and workflows.
Core Mechanisms of this compound Action on Lens Crystallins
This compound is a pyridophenoxazine compound investigated for its potential to prevent and treat cataracts.[1] The primary mechanism of cataract formation involves the aggregation of lens crystallin proteins, leading to opacification of the lens.[2][3] this compound is proposed to counteract this process through several key mechanisms:
-
Inhibition of Protein Aggregation: this compound interacts with crystallin proteins, stabilizing their native structure and preventing their aggregation into light-scattering high-molecular-weight complexes.[2]
-
Chelation of Divalent Cations: Elevated levels of calcium ions (Ca²⁺) in the lens are associated with cataractogenesis. This compound chelates calcium ions, which is believed to inhibit downstream pathological processes.[2][4]
-
Antioxidant Activity: Oxidative stress is a major contributor to crystallin damage and aggregation. This compound exhibits antioxidant properties, helping to neutralize reactive oxygen species (ROS) and protect crystallin proteins from oxidative modifications.[2]
-
Inhibition of Quinone-Induced Damage: this compound is thought to competitively inhibit the binding of harmful quinoid substances to the sulfhydryl groups of lens proteins, thereby preventing their modification and subsequent aggregation.[1][5]
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data from in vitro studies assessing the efficacy of this compound in preventing induced lens protein turbidity.
Table 1: Effect of this compound on Selenite-Induced Lens Protein Turbidity [1]
| This compound Concentration (µM) | Inhibition of Turbidity | Statistical Significance (p-value) |
| 0.03 | Significant delay in turbidity formation | < 0.05 |
| 0.1 | Significant delay in turbidity formation | < 0.05 |
| 0.3 | Significant delay in turbidity formation | < 0.05 |
Table 2: Effect of this compound on Calcium-Induced Lens Protein Turbidity [1]
| This compound Concentration (µM) | Inhibition of Turbidity | Statistical Significance (p-value) |
| 0.03 | Significantly smaller turbidity changes | < 0.05 |
| 0.1 | Significantly smaller turbidity changes | < 0.05 |
| 0.3 | Significantly smaller turbidity changes | < 0.05 |
Table 3: Effect of this compound on UVC-Induced γ-Crystallin Turbidity [1]
| This compound Concentration (µM) | Inhibition of Turbidity | Statistical Significance (p-value) |
| < 1000 | No significant delay in turbidity formation | Not significant |
| 1000 | Significant delay in turbidity formation | < 0.05 |
Signaling Pathways and Mechanistic Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of this compound's action and experimental workflows.
References
- 1. Role of this compound in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Cataract Culprit | Department of Chemistry and Chemical Biology [chemistry.harvard.edu]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
In-Vitro Mechanisms of Pirenoxine in Cataract Prevention: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirenoxine (PRX), a pyridophenoxazine compound, has been investigated for its potential anti-cataract properties. This technical guide provides an in-depth review of the in-vitro studies elucidating the mechanisms behind this compound's protective effects against cataract formation. The primary modes of action identified through various in-vitro models include potent antioxidant activity, chelation of cataract-inducing agents such as calcium and selenite ions, and inhibition of harmful quinone substances. This document summarizes the key quantitative data from these studies, details the experimental protocols used to assess efficacy, and visualizes the proposed signaling pathways and experimental workflows. The compiled evidence suggests that this compound warrants further investigation as a potential therapeutic agent for the prevention and management of cataracts.
Introduction
Cataracts, the opacification of the eye's lens, are the leading cause of blindness worldwide. The pathogenesis of cataracts is multifactorial, with oxidative stress, protein aggregation, and ionic imbalance playing crucial roles.[1] this compound (PRX) has been explored as a potential anti-cataract agent due to its unique chemical structure, which allows it to counteract several of these cataractogenic processes.[2] In-vitro studies are fundamental in elucidating the specific molecular mechanisms by which PRX exerts its protective effects on lens proteins. This guide will synthesize the findings from key in-vitro research to provide a comprehensive technical overview for the scientific community.
Core Mechanisms of Action
In-vitro research has revealed several key mechanisms through which this compound may inhibit cataract formation. These can be broadly categorized as:
-
Antioxidant Effects: this compound demonstrates significant antioxidant properties, protecting lens components from oxidative damage, a primary driver of cataract development.[1][3]
-
Chelation of Metal Ions: PRX can chelate divalent metal ions like calcium (Ca2+) and selenite (Se), which are known to induce lens protein aggregation and opacification.[1][3][4]
-
Inhibition of Quinone-Induced Damage: this compound is believed to competitively inhibit the interaction of harmful quinoid substances with lens proteins, preventing their damaging modifications.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative findings from various in-vitro studies on this compound's anti-cataract effects.
Table 1: Efficacy of this compound in Inhibiting Lens Protein Turbidity
| Cataract Induction Model | This compound (PRX) Concentration | Observed Effect | Reference |
| Selenite-induced turbidity | 0.03, 0.1, and 0.3 μM | Significantly delayed turbidity formation over 4 days (p<0.05) | [5][7] |
| Calcium-induced turbidity | 0.03, 0.1, and 0.3 μM | Significantly delayed turbidity formation over 4 days (p<0.05) | [5][7] |
| UVC-induced turbidity | 1,000 μM | Significantly delayed turbidity formation after 4 hours of exposure (p<0.05) | [5][7] |
| Iron/Haemoglobin-induced lipid peroxidation | 10⁻⁵ M | Reduced biochemical markers of lipid peroxidation to basal values | [8] |
| Xanthine/Xanthine oxidase-induced lipid peroxidation | 10⁻⁵ M | Reduced biochemical markers of lipid peroxidation to basal values | [8] |
| fMLP stimulated macrophage-induced lipid peroxidation | 10⁻⁵ M | Reduced biochemical markers of lipid peroxidation to basal values | [8] |
Table 2: Binding Capacity of this compound
| Ligand | Binding Capacity | Method | Reference |
| Selenite Anions | Up to six selenite anions per PRX molecule | UV, NMR, and isothermal titration calorimetry (ITC) analysis | [4] |
| Calcium Cations | Chelation by 3-carboxylate and β-ketoimine functional groups | UV, NMR, and isothermal titration calorimetry (ITC) analysis | [4] |
Experimental Protocols
This section details the methodologies for key in-vitro experiments used to evaluate the anti-cataract effects of this compound.
Selenite- and Calcium-Induced Lens Protein Turbidity Assay
This assay is used to model cataracts caused by ionic imbalance and to assess the ability of this compound to prevent the resulting protein aggregation.
-
Materials:
-
Bovine or porcine lens crystallins
-
Sodium selenite (10 mM) or Calcium chloride (10 mM)
-
This compound (at desired concentrations, e.g., 0.03, 0.1, 0.3 μM)
-
Phosphate buffered saline (PBS)
-
Spectrophotometer
-
-
Protocol:
-
Prepare a solution of lens crystallins in PBS.
-
Aliquot the crystallin solution into microplate wells.
-
Add this compound to the treatment wells at the desired final concentrations.
-
Add an equal volume of vehicle (e.g., PBS) to the control wells.
-
Induce turbidity by adding sodium selenite or calcium chloride to all wells except for the negative control.
-
Incubate the microplate at 37°C.
-
Measure the optical density (OD) at 405 nm at regular intervals (e.g., daily for 4 days) to quantify turbidity.[7]
-
UV-Induced Lens Protein Turbidity Assay
This protocol evaluates the protective effect of this compound against cataract formation induced by ultraviolet radiation.
-
Materials:
-
γ-crystallins
-
This compound (at desired concentrations, e.g., 1-1000 μM)
-
UV-C light source
-
Quartz cuvettes or UV-transparent microplate
-
Spectrophotometer
-
-
Protocol:
-
Prepare a solution of γ-crystallins in a suitable buffer.
-
Add this compound to the test samples at various concentrations.
-
Expose the samples to a controlled dose of UV-C radiation for a specified duration (e.g., 4 hours).[5][7]
-
A control group without this compound is also exposed to UV-C.
-
A negative control group is not exposed to UV-C.
-
Measure the turbidity of the solutions by reading the optical density at 405 nm.[5][7]
-
Protein integrity can be further analyzed by SDS-PAGE.
-
Calpain-Induced Proteolysis Assay
This assay determines if this compound can inhibit the enzymatic degradation of lens proteins by calpain, a calcium-activated protease.
-
Materials:
-
Lens crystallins
-
m-calpain
-
Calcium chloride
-
This compound (e.g., 100 μM)
-
EDTA (as a calpain inhibitor control)
-
E64 (as a calpain inhibitor control)
-
SDS-PAGE equipment and reagents
-
-
Protocol:
-
Incubate lens crystallins with m-calpain and calcium chloride to induce proteolysis.
-
In parallel, set up reactions including this compound, EDTA, or E64 to assess their inhibitory effects.
-
A control reaction contains lens crystallins, m-calpain, and calcium chloride without any inhibitor.
-
After a set incubation period, stop the reaction by adding a sample buffer.
-
Analyze the protein samples using SDS-PAGE to visualize the extent of crystallin degradation. The appearance of lower molecular weight protein fragments indicates proteolytic activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of this compound and the workflows of the key experiments.
Caption: Proposed mechanism of this compound's anti-cataract action.
Caption: Experimental workflow for in-vitro turbidity assays.
Caption: Experimental workflow for calpain-induced proteolysis assay.
Discussion
The in-vitro evidence strongly suggests that this compound possesses multiple protective mechanisms against cataract formation. Its ability to counteract oxidative stress, a key initiator of cataracts, is a significant finding.[8] The chelation of calcium and selenite ions by this compound directly addresses other known cataractogenic pathways, preventing the aggregation of lens crystallins.[1][3][4] Notably, this compound was effective at very low concentrations (micromolar range) in the selenite and calcium-induced turbidity models, suggesting high potency.[5][7] However, a much higher concentration was required to see a protective effect against UVC-induced turbidity, indicating that its efficacy may vary depending on the nature of the cataractogenic insult.[5][7]
It is also important to note that in-vitro studies have shown this compound does not inhibit calpain-induced proteolysis. This suggests that while this compound can prevent the activation of calpain by chelating calcium, it does not inhibit the enzyme directly.
Conclusion
In-vitro studies have been instrumental in defining the multi-faceted anti-cataract mechanisms of this compound. The comprehensive data gathered from these studies, as summarized in this technical guide, highlights its potential as a therapeutic agent. The antioxidant, ion-chelating, and quinone-inhibiting properties of this compound provide a strong scientific rationale for its use in preventing the progression of cataracts. Further research, including well-controlled clinical trials, is warranted to translate these promising in-vitro findings into clinical practice.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The Possible Positive Mechanisms of this compound in Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of this compound in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 7. Role of this compound in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effect of this compound and U74389F on induced lipid peroxidation in mammalian lenses. An in vitro, ex vivo and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirenoxine's Efficacy in Mitigating Selenite-Induced Cataractogenesis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the role of Pirenoxine (PRX) in the prevention of selenite-induced cataracts, a well-established experimental model for age-related nuclear cataracts.[1] We delve into the biochemical mechanisms of this compound, present quantitative data from key in vitro and in vivo studies, and provide detailed experimental protocols. This document aims to serve as a core resource for researchers and professionals in the field of ophthalmology and drug development, offering insights into this compound's therapeutic potential and methodologies for its evaluation.
Introduction: The Challenge of Cataract and the Promise of this compound
Cataracts, the opacification of the eye's lens, are the leading cause of blindness globally.[2][3] While surgical intervention is the standard of care, the development of pharmacological agents to prevent or delay cataract progression remains a significant area of research. This compound, a compound known for its antioxidant properties, has been investigated for its anti-cataract potential for several decades.[2][3][4] This whitepaper focuses on its efficacy in the context of selenite-induced cataracts, a model that mimics key aspects of human age-related cataract formation.[2][4]
Mechanism of Action: How this compound Protects the Lens
The cataractogenic effects of selenite are multifactorial, primarily involving oxidative stress, calcium dysregulation, and subsequent protein modification.[1][2] this compound appears to counteract these processes through several key mechanisms:
-
Chelation of Selenite and Calcium Ions: In vitro studies have demonstrated that this compound can directly bind to selenite and calcium ions.[4][5] This chelation is crucial as it prevents these ions from inducing the degradation and aggregation of lens crystallin proteins, a hallmark of cataract formation.[2][4] An ab initio study has theoretically confirmed the possibility of selenium chelation by this compound, suggesting a molecule of this compound can bind up to six selenite ions in a concentration-dependent manner.[2][4]
-
Inhibition of Quinone-Induced Protein Denaturation: this compound is thought to competitively inhibit the binding of quinone compounds to the sulfhydryl groups of water-soluble lens proteins.[6][7] This action prevents the denaturation and subsequent insolubilization of these proteins, thereby helping to maintain lens transparency.[7]
-
Antioxidant Activity: this compound exhibits strong antioxidant properties, which help to mitigate the oxidative stress induced by selenite.[3][8] This includes protecting against lipid peroxidation and bolstering the lens's natural antioxidant defense systems.[3]
-
Inhibition of Calpain-Induced Proteolysis: While some studies suggest this compound's primary role is in non-enzymatic calcium-induced cataract, its ability to chelate calcium ions can indirectly reduce the activation of calpain, a calcium-dependent protease implicated in crystallin degradation.[2][4][9] However, it's important to note that this compound itself does not directly inhibit calpain.[2][10]
The proposed mechanism of this compound in preventing selenite-induced cataract is visualized in the following diagram:
Caption: this compound's mechanism against selenite-induced cataracts.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound's effect on selenite-induced cataracts.
Table 1: In Vitro Efficacy of this compound Against Selenite-Induced Lens Protein Turbidity
| This compound Concentration (µM) | Effect on Selenite-Induced Turbidity | Significance (p-value) | Reference |
| 0.03 | Significantly delayed turbidity formation | <0.05 | [10][11] |
| 0.1 | Significantly delayed turbidity formation | <0.05 | [10][11] |
| 0.3 | Significantly delayed turbidity formation | <0.05 | [10][11] |
Table 2: In Vivo Efficacy of Catalin (this compound formulation) in a Selenite-Induced Cataract Rat Model
| Treatment Group | Mean Cataract Score (Day 3 post-induction) | Significance vs. Control (p-value) | Reference |
| Control (Selenite only) | 2.4 ± 0.4 | - | [10][11] |
| Catalin (5 mg/kg) | 1.3 ± 0.2 | <0.05 | [10][11] |
Detailed Experimental Protocols
This section outlines the methodologies employed in the key studies cited, providing a framework for the replication and further investigation of this compound's anti-cataract properties.
In Vitro Selenite-Induced Lens Protein Turbidity Assay
This assay is designed to screen the ability of a compound to prevent the aggregation of lens proteins induced by selenite.
Workflow Diagram:
References
- 1. Different experimental approaches in modelling cataractogenesis: An overview of selenite-induced nuclear cataract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Possible Positive Mechanisms of this compound in Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Possible Positive Mechanisms of this compound in Cataract Formation [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 7. [this compound ophthalmic suspension 0.005%] early stage cataract “SANTEN” - D.P.KITAOKA2 [dpkitaoka2.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 10. Role of this compound in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of this compound in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pirenoxine Ophthalmic Solution Formulation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the research and development of Pirenoxine (PRX) ophthalmic solutions. This compound is an anti-cataract agent, and these protocols detail its formulation, characterization, and evaluation for research purposes.
Mechanism of Action
This compound is understood to prevent the development of cataracts through a multi-faceted approach.[1][2][3] Its primary mechanisms of action include:
-
Antioxidant Activity: this compound acts as a potent antioxidant, neutralizing reactive oxygen species (ROS) in the lens.[1][2] Oxidative stress is a major contributor to the formation of cataracts.[1]
-
Chelation of Metal Ions: It chelates calcium (Ca²⁺) and other metal ions like copper and iron.[1][3][4] Elevated levels of these ions in the lens can trigger enzymatic degradation of lens proteins, leading to opacity.[1][3][4]
-
Inhibition of Protein Aggregation: this compound inhibits the aggregation of lens crystallin proteins, which is a key pathological event in cataract formation.[1][2][3]
-
Inhibition of Quinone Formation: The drug competitively inhibits the binding of quinone compounds to water-soluble lens proteins, preventing their denaturation and the subsequent clouding of the lens.[3][5]
This compound Signaling Pathway in Cataract Prevention
The following diagram illustrates the key signaling pathways involved in the anti-cataract activity of this compound.
Formulation Development
Due to the instability of this compound in aqueous solutions, it is commonly formulated as a suspension or a two-component system to be reconstituted before use.[3][6] The pH of the formulation is a critical parameter for stability, with an acidic pH (around 3.4-4.0) generally favored for suspension stability.[5][7]
Example Formulations
The following table summarizes example formulations for this compound ophthalmic suspensions based on commercially available products and patent literature. Concentrations are provided as % w/v unless otherwise stated.
| Component | Formulation 1 (Kary Uni)[5][7] | Formulation 2 (Patent Example)[8] | Formulation 3 (Two-Component System - Suspension)[6] |
| Active Pharmaceutical Ingredient (API) | |||
| This compound | 0.005% | 0.005% | 0.005 - 0.05% |
| Vehicle | |||
| Sterile Purified Water | q.s. to 100% | q.s. to 100% | q.s. to 100% |
| Tonicity Agent | |||
| Concentrated Glycerin | Present | - | Present |
| Preservative | |||
| Benzalkonium Chloride | Present | Present | Present |
| Suspending/Viscosity Agent | |||
| Polyoxyethylene Hydrogenated Castor Oil 60 | Present | - | - |
| Methylcellulose | - | 0.00001 - 0.1% | Present |
| Chelating Agent | |||
| Disodium Edetate Hydrate | Present | Present | - |
| pH Adjusting Agent | |||
| Hydrochloric Acid / Sodium Hydroxide | to pH 3.4 - 4.0 | to desired pH | to pH 2.0 - 4.5 |
| Dissolving Solution (for Two-Component System) | |||
| Buffer (e.g., Phosphate, Citrate, Borate) | - | - | Present |
| pH Adjusting Agent | - | - | to pH 5.0 - 8.0 |
Experimental Protocols
Preparation of this compound Ophthalmic Suspension (General Protocol)
This protocol provides a general procedure for preparing a this compound ophthalmic suspension.
-
Preparation of the Vehicle:
-
In a sterile beaker, dissolve the tonicity agent (e.g., glycerin), preservative (e.g., benzalkonium chloride), and chelating agent (e.g., disodium edetate) in approximately 80% of the final volume of sterile purified water with gentle stirring.
-
-
pH Adjustment:
-
Adjust the pH of the vehicle to the desired range (e.g., 3.5 - 4.0) using a sterile solution of hydrochloric acid or sodium hydroxide.
-
-
Incorporation of Suspending Agent:
-
If using a suspending agent like methylcellulose, slowly add it to the vehicle under continuous stirring until a uniform dispersion is achieved.
-
-
Dispersion of this compound:
-
Sterilize the this compound powder using an appropriate method (e.g., gamma irradiation).
-
Gradually add the sterilized this compound powder to the prepared vehicle while homogenizing at a suitable speed to ensure a fine, uniform suspension.
-
-
Final Volume Adjustment:
-
Add sterile purified water to reach the final volume and mix thoroughly.
-
-
Sterilization:
-
The final suspension should be prepared under aseptic conditions.
-
Physicochemical Characterization
4.2.1. Particle Size Analysis
-
Objective: To determine the particle size distribution of the suspended this compound.
-
Method: Laser diffraction or dynamic light scattering.
-
Procedure:
-
Dilute the ophthalmic suspension with a suitable dispersant (e.g., filtered, deionized water) to achieve an appropriate obscuration level.
-
Analyze the sample using a calibrated particle size analyzer.
-
Report the mean particle size (e.g., D50) and the particle size distribution (e.g., D10, D90).
-
4.2.2. pH Measurement
-
Objective: To determine the pH of the ophthalmic suspension.
-
Method: Calibrated pH meter.
-
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Measure the pH of the undiluted ophthalmic suspension at a controlled temperature.
-
4.2.3. Osmolality
-
Objective: To measure the osmolality of the ophthalmic suspension.
-
Method: Freezing point depression osmometer.
-
Procedure:
-
Calibrate the osmometer with standard solutions.
-
Measure the osmolality of the ophthalmic suspension.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This HPLC method is for the quantification of this compound in ophthalmic solutions.
| Parameter | Condition |
| Column | Symmetry® C8 (or equivalent) |
| Mobile Phase | 1% Tetrabutylammonium hydroxide (TBAH) in deionized water (pH 7.0) : Acetonitrile (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., a mixture of the mobile phase). Prepare a series of working standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Dilute the this compound ophthalmic suspension with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions.
Stability Studies
Stability studies are crucial to determine the shelf-life and storage conditions of the formulation. The protocol should follow the International Council for Harmonisation (ICH) guidelines.
| Storage Condition | Temperature | Relative Humidity | Minimum Duration |
| Long-term | 25°C ± 2°C or 30°C ± 2°C | 60% ± 5% RH or 65% ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C | 65% ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C | 75% ± 5% RH | 6 months |
Procedure:
-
Store the this compound ophthalmic solution in its final packaging at the specified conditions.
-
At predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated), withdraw samples and analyze for:
-
Appearance (color, clarity, resuspendability)
-
pH
-
This compound content (by HPLC)
-
Particle size
-
Sterility
-
In Vitro Drug Release Testing (IVRT)
This protocol is adapted for an ophthalmic suspension using a Franz diffusion cell.
Apparatus:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose acetate, 0.45 µm pore size)
-
Stirring plate with magnetic stir bars
-
Water bath for temperature control
Release Medium:
-
Simulated Tear Fluid (STF), pH 7.4. A common composition is:
-
Sodium Chloride: 0.67 g
-
Sodium Bicarbonate: 0.20 g
-
Calcium Chloride Dihydrate: 0.008 g
-
Purified Water: q.s. to 100 mL
-
Procedure:
-
Membrane Preparation: Pre-soak the synthetic membrane in the release medium for at least 30 minutes.
-
Cell Assembly:
-
Fill the receptor compartment of the Franz diffusion cell with pre-warmed (32°C ± 0.5°C) release medium, ensuring no air bubbles are trapped.
-
Mount the pre-soaked membrane onto the cell.
-
Place a magnetic stir bar in the receptor compartment.
-
-
Sample Application:
-
Apply a precise amount of the this compound ophthalmic suspension (e.g., 100 µL) onto the membrane in the donor compartment.
-
-
Release Study:
-
Place the assembled cells in a water bath maintained at 32°C ± 0.5°C and start the stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the release medium from the receptor compartment and replace it with an equal volume of fresh, pre-warmed medium.
-
-
Analysis:
-
Analyze the collected samples for this compound concentration using the validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound released at each time point and plot it against time.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for the development and evaluation of a this compound ophthalmic solution.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. mims.com [mims.com]
- 6. JP5276591B2 - Two-component ophthalmic solution containing this compound - Google Patents [patents.google.com]
- 7. mims.com [mims.com]
- 8. WO2006030851A1 - this compound suspension type eye lotion - Google Patents [patents.google.com]
Pirenoxine: In Vitro Experimental Protocols for Cataract Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirenoxine (PRX), a pyridophenoxazine compound, is an anti-cataract agent used clinically in several countries since 1958.[1] Its therapeutic potential stems from its ability to counteract several key pathogenic mechanisms of cataract formation.[2] Cataracts, the leading cause of blindness worldwide, are characterized by the opacification of the eye's lens, primarily due to the aggregation and denaturation of crystallin proteins.[2][3] In vitro studies have been crucial in elucidating this compound's mechanism of action, demonstrating its efficacy in various cataract models.[1][2]
The primary mechanisms attributed to this compound's protective effects include potent antioxidant activity, chelation of cataract-inducing ions like calcium and selenite, and inhibition of protein aggregation.[2][4][5] By scavenging reactive oxygen species (ROS) and sequestering metal ions, this compound helps maintain the structural integrity and transparency of lens crystallins.[1][2][4]
These application notes provide detailed protocols for key in vitro experiments to evaluate the anti-cataract potential of this compound. The methodologies described are based on established models of selenite-, calcium-, and UV-induced lens protein turbidity, as well as calpain-mediated proteolysis.[1]
This compound's Mechanism of Action in Cataract Prevention
This compound employs a multi-faceted approach to inhibit cataractogenesis. Key stressors such as UV radiation, elevated selenite, and calcium ions disrupt lens homeostasis by inducing oxidative stress and promoting enzymatic degradation of crystallin proteins. This leads to protein aggregation and ultimately, lens opacification. This compound intervenes by directly scavenging ROS and chelating harmful ions, thereby preserving protein solubility and lens clarity.[4][6]
References
- 1. Role of this compound in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Possible Positive Mechanisms of this compound in Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Evaluation of Pirenoxine's Efficacy in Animal Models of Cataract
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cataracts, characterized by the opacification of the eye's lens, are the leading cause of blindness globally.[1][2] The development of non-surgical treatments is a significant goal in ophthalmology. Pirenoxine (PRX), a pyridophenoxazine compound, has been used topically for several decades, particularly in Japan, to prevent the progression of cataracts.[1][3][4] Its therapeutic potential is attributed to multiple mechanisms, including antioxidant effects, inhibition of lens protein aggregation, and chelation of calcium ions.[5][6] To rigorously evaluate the efficacy of this compound and similar anti-cataract agents, robust and reproducible animal models are essential. These models mimic the biochemical and pathological changes observed in human cataracts, providing a platform for preclinical assessment.[7][8]
This document provides detailed application notes and protocols for three commonly used animal models for studying this compound's efficacy in vivo: the selenite-induced cataract model, the galactose-induced cataract model, and the streptozotocin-induced diabetic cataract model.
Animal Models for this compound Efficacy Studies
Selenite-Induced Cataract Model
The sodium selenite-induced cataract model is a well-established and rapid method for inducing cataracts in young rats.[9] It is considered a suitable model for human age-related nuclear cataracts as it involves similar pathological changes, including oxidative stress, calcium dysregulation, and proteolysis of lens crystallins.[1][10]
Mechanism of Cataractogenesis: A single systemic dose of sodium selenite in suckling rats leads to the accumulation of selenite in the lens.[11] This triggers a cascade of events including:
-
Oxidative Stress: Stimulation of reactive oxygen species (ROS) production and a decrease in protective antioxidants like glutathione (GSH).[10]
-
Calcium Dysregulation: Decreased activity of Ca2+-ATPase, leading to an influx and accumulation of calcium ions (Ca2+).[1][10]
-
Proteolysis: Elevated Ca2+ levels activate proteases such as calpain, which degrade lens crystallin proteins, leading to their aggregation and lens opacification.[12]
Galactose-Induced Cataract Model
The galactose-induced model, often referred to as "sugar cataract," is highly relevant for studying diabetic cataracts.[13] In this model, high levels of galactose lead to its conversion into galactitol within the lens via the polyol pathway, causing osmotic stress and subsequent lens damage.
Mechanism of Cataractogenesis:
-
Polyol Pathway Activation: The enzyme aldose reductase (AR) converts excess galactose into galactitol.
-
Osmotic Stress: Galactitol accumulates in the lens fibers as it cannot easily diffuse out, leading to an influx of water, swelling, and eventual rupture of the lens fibers.[1]
-
Oxidative Stress: The polyol pathway consumes its cofactor NADPH, which is also required by glutathione reductase to regenerate the antioxidant GSH. Depletion of NADPH and GSH compromises the lens's antioxidant defenses.[2]
Streptozotocin (STZ)-Induced Diabetic Cataract Model
This model uses the chemical streptozotocin (STZ) to induce hyperglycemia in rodents by selectively destroying pancreatic beta-cells.[14] The resulting chronic hyperglycemia leads to cataract formation through mechanisms similar to those in human diabetic patients, making it a clinically relevant model.[15][16]
Mechanism of Cataractogenesis: The mechanisms are multifactorial and overlap with the galactose model:
-
Polyol Pathway: Hyperglycemia drives the conversion of glucose to sorbitol by aldose reductase, causing osmotic stress.[16]
-
Oxidative Stress: Increased glucose metabolism and the polyol pathway lead to ROS production and depletion of antioxidant defenses.[14]
-
Advanced Glycation End Products (AGEs): Chronic hyperglycemia promotes the non-enzymatic glycation of lens proteins, leading to cross-linking, aggregation, and opacification.[15]
Experimental Protocols
Protocol for Selenite-Induced Cataract
Objective: To induce nuclear cataracts in rat pups and assess the prophylactic efficacy of this compound.
Materials:
-
Sprague-Dawley rat pups (13-14 days old) with their mothers.[9]
-
Sodium selenite (Na2SeO3) solution (e.g., 1 mg/mL in sterile saline).
-
This compound ophthalmic solution (e.g., 0.005%) or a formulation for systemic delivery.[4]
-
Slit-lamp biomicroscope.
Procedure:
-
Animal Acclimatization: Acclimatize lactating dams and their pups for at least 24 hours before the experiment.
-
Grouping: Randomly assign pups to experimental groups (n=8-10 per group):
-
Group 1: Normal Control (no induction, vehicle treatment).
-
Group 2: Selenite Control (selenite induction, vehicle treatment).
-
Group 3: this compound Treatment (selenite induction, this compound treatment).
-
-
Cataract Induction: On postnatal day 14, administer a single subcutaneous (s.c.) injection of sodium selenite at a dose of 20 µmol/kg body weight.[9] The Normal Control group receives a saline injection.
-
This compound Administration:
-
Topical: Administer one drop of 0.005% this compound eye drops to each eye, 3-5 times daily, starting one day before selenite injection and continuing for the duration of the study (typically 7 days).[17]
-
Systemic: A study by Hu et al. used subcutaneous pretreatment with Catalin (a this compound-containing drug) at 5 mg/kg.[11][12]
-
-
Monitoring and Evaluation:
-
Visually inspect the lenses daily using a slit-lamp biomicroscope.
-
Grade the lens opacity at fixed time points (e.g., days 3, 5, and 7 post-induction) using a documented scoring system (see Section 3.1).
-
-
Endpoint Analysis: At the end of the study, euthanize the animals and enucleate the lenses for biochemical or histological analysis (see Section 3.2).
Protocol for Galactose-Induced Cataract
Objective: To induce "sugar cataracts" and evaluate the therapeutic effect of this compound.
Materials:
-
Young adult rats (e.g., Sprague-Dawley or Wistar, 5-6 weeks old).
-
D-galactose.
-
This compound ophthalmic solution (0.005%).
-
Slit-lamp biomicroscope.
Procedure:
-
Animal Acclimatization: Acclimatize rats for one week.
-
Grouping:
-
Group 1: Normal Control (standard diet).
-
Group 2: Galactose Control (galactose diet, vehicle eye drops).
-
Group 3: this compound Treatment (galactose diet, this compound eye drops).
-
-
Cataract Induction: Feed the rats a diet containing a high percentage of galactose (e.g., 30-50% D-galactose). Alternatively, a stable model can be achieved by intraperitoneal (i.p.) injection of 50% D-galactose (15 g/kg) twice daily.[18] Cataracts typically develop over 2-4 weeks.
-
This compound Administration: Begin topical administration of this compound eye drops (0.005%) 3-5 times daily at the start of the galactose diet and continue throughout the study.
-
Monitoring and Evaluation: Monitor cataract development weekly using a slit-lamp biomicroscope and grade the opacity.
-
Endpoint Analysis: After the pre-determined study period (e.g., 4-6 weeks), collect lenses for analysis of sorbitol levels, antioxidant status, and protein integrity.
Protocol for STZ-Induced Diabetic Cataract
Objective: To induce diabetic cataracts and assess the ability of this compound to delay their onset and progression.
Materials:
-
Adult rats (e.g., Wistar, ~200g).
-
Streptozotocin (STZ), dissolved in cold citrate buffer (pH 4.5) immediately before use.
-
Blood glucose meter.
-
This compound ophthalmic solution (0.005%).
-
Slit-lamp biomicroscope.
Procedure:
-
Animal Acclimatization: Acclimatize rats for one week.
-
Induction of Diabetes: After an overnight fast, administer a single i.p. injection of STZ (e.g., 35-50 mg/kg body weight).[14]
-
Confirmation of Diabetes: Three days post-STZ injection, measure blood glucose levels. Rats with fasting blood glucose >250 mg/dL are considered diabetic and included in the study.
-
Grouping:
-
Group 1: Non-Diabetic Control.
-
Group 2: Diabetic Control (STZ-induced, vehicle eye drops).
-
Group 3: this compound Treatment (STZ-induced, this compound eye drops).
-
-
This compound Administration: Begin topical administration of this compound eye drops (0.005%) 3-5 times daily after confirmation of diabetes and continue for the study duration (e.g., 8-10 weeks).
-
Monitoring and Evaluation:
-
Monitor body weight and blood glucose levels weekly.
-
Examine lenses weekly with a slit-lamp to monitor the onset and progression of cataracts.
-
-
Endpoint Analysis: At the end of the study, collect lenses for biochemical analysis (polyol pathway enzymes, oxidative stress markers, protein glycation).
Efficacy Assessment Methods
Morphological Evaluation
Slit-Lamp Examination: The primary method for in vivo assessment. Lens opacity is graded based on its extent and density. A common scoring system is:
-
Stage 0: Clear lens.
-
Stage 1: Vacuoles in the equatorial region.
-
Stage 2: Cortical opacities.
-
Stage 3: Nuclear opacity.
-
Stage 4: Mature, dense, complete opacity.
Scheimpflug Imaging: Provides objective, quantifiable measurements of lens density (Average Lens Density, ALD) and can be used to track changes over time.[13]
Biochemical and Molecular Analysis
After enucleation, lenses can be homogenized and analyzed for:
-
Antioxidant Status: Measurement of glutathione (GSH) levels and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[19]
-
Oxidative Damage: Quantification of lipid peroxidation products (e.g., malondialdehyde, MDA) and protein carbonyl content.[14]
-
Polyol Pathway Activity: Measurement of aldose reductase (AR) activity and sorbitol/galactitol accumulation.[16]
-
Protein Integrity: Analysis of water-soluble and water-insoluble protein fractions. SDS-PAGE can be used to assess the degradation of crystallin proteins.[12]
-
Calcium Levels: Measurement of total lens calcium content.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between control and treatment groups.
Table 1: Example Data from Selenite-Induced Cataract Model Based on data from Hu et al., Mol Vis, 2011.[11]
| Treatment Group | Mean Cataract Score (Post-Induction Day 3) | p-value vs. Control |
| Selenite Control | 2.4 ± 0.4 | - |
| Catalin (5 mg/kg) | 1.3 ± 0.2 | < 0.05 |
Table 2: Summary of Expected Biochemical Changes and this compound Effects
| Parameter | Change in Cataract Model | Expected Effect of this compound |
| Oxidative Stress | ||
| GSH Level | ↓ | ↑ (Increase or Normalize)[19] |
| SOD, CAT Activity | ↓ | ↑ (Increase or Normalize)[19] |
| Lipid Peroxidation | ↑ | ↓ (Decrease) |
| Polyol Pathway | ||
| Sorbitol/Galactitol | ↑ | ↓ (Decrease)[1][2] |
| Aldose Reductase | ↑ | ↓ (Inhibition)[2] |
| Lens Proteins | ||
| Insoluble Protein | ↑ | ↓ (Decrease) |
| Crystallin Degradation | ↑ | ↓ (Decrease) |
| Ions | ||
| Calcium (Ca2+) | ↑ | ↓ (Chelation/Normalization)[6] |
Visualizing Workflows and Mechanisms
Experimental Workflow
Caption: General experimental workflow for evaluating this compound in animal cataract models.
Signaling Pathways in Cataractogenesis
Caption: Key biochemical pathways leading to cataract formation in common animal models.
This compound's Proposed Mechanism of Action
Caption: this compound's multi-target mechanism of action against cataractogenesis.
References
- 1. The Possible Positive Mechanisms of this compound in Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of presbyopia progression with this compound eye drops: experiments on rats and non-blinded, randomized clinical trial of efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound opthalmic solution on senile incipient cataract in dogs | Semantic Scholar [semanticscholar.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 7. Evaluation of drug efficacy by using animal models or in vitro systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris-pharma.com [iris-pharma.com]
- 9. Selenite cataracts: Activation of endoplasmic reticulum stress and loss of Nrf2/Keap1-dependent stress protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Role of this compound in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of this compound in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. mdpi.com [mdpi.com]
- 16. article.imrpress.com [article.imrpress.com]
- 17. nbinno.com [nbinno.com]
- 18. Characterization of an i.p. D-galactose-induced cataract model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Quantification of Pirenoxine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirenoxine (PRX), a key compound in the management of cataracts, functions by preventing the denaturation and aggregation of lens proteins.[1][2] Its efficacy is attributed to its ability to inhibit quinone formation, chelate metal ions like calcium, and reduce oxidative stress, all of which are implicated in the pathogenesis of cataracts.[1][3][4][5] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in biological samples, along with its proposed mechanism of action.
Proposed Signaling Pathway of this compound in Cataract Prevention
The anti-cataract activity of this compound involves multiple biochemical pathways that protect the lens from opacification.[1] The diagram below illustrates the key mechanisms through which this compound is believed to exert its therapeutic effects.
Caption: Proposed mechanism of action of this compound in preventing cataract formation.
HPLC Method for this compound Quantification
This section details a validated ion-pairing, reverse-phase HPLC method for the quantification of this compound in biological samples. This method has been adapted from protocols used for ophthalmic solutions.[6]
Experimental Workflow
The general workflow for the quantification of this compound in biological samples is depicted below.
Caption: Experimental workflow for this compound quantification in biological samples.
Materials and Reagents
-
This compound Sodium Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Tetrabutylammonium Hydroxide (TBAH)
-
Deionized Water
-
Trichloroacetic Acid or Perchloric Acid (for protein precipitation)
-
Syringe filters (0.22 µm)
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1100 or equivalent |
| Detector | UV-Vis Detector |
| Column | Symmetry® C8 (or equivalent), 4.6 x 150 mm, 5 µm |
| Mobile Phase | 1% Tetrabutylammonium Hydroxide (pH 7.0) : Acetonitrile (65:35 v/v)[6] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm[6] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Retention Time | Approximately 2.3 minutes[6] |
Sample Preparation Protocol
The primary challenge in analyzing biological samples is the removal of proteins and other macromolecules that can interfere with the analysis and damage the HPLC column.[7]
-
Protein Precipitation:
-
To 500 µL of the biological sample (e.g., plasma, aqueous humor), add 500 µL of a precipitating agent like 10% trichloroacetic acid or acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[8]
-
Collect the supernatant.
-
-
Liquid-Liquid Extraction (Alternative):
-
For samples with high lipid content, a liquid-liquid extraction may be more suitable.
-
To 500 µL of the sample, add a suitable water-immiscible organic solvent.
-
Vortex vigorously and then centrifuge to separate the layers.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Filtration:
-
Filter the resulting supernatant or reconstituted extract through a 0.22 µm syringe filter before injection into the HPLC system.[9]
-
Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh and dissolve the this compound sodium reference standard in the mobile phase.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.0 to 20.0 µg/mL.[6][9]
Method Validation Summary
The following table summarizes the key validation parameters for this HPLC method, as established in studies on ophthalmic solutions, which are expected to be comparable for biological matrices after appropriate sample cleanup.
| Validation Parameter | Result |
| Linearity Range | 1.0 - 20.0 µg/mL[6][9] |
| Correlation Coefficient (r) | > 0.999[6] |
| Accuracy (% Recovery) | 98.0 - 102.0%[6][9] |
| Intra-day Precision (% RSD) | < 1.7%[6] |
| Inter-day Precision (% RSD) | < 0.7%[6] |
| Specificity | No interference from endogenous components is expected at the retention time of this compound.[6] |
Conclusion
The described HPLC method is simple, accurate, and precise for the quantification of this compound.[6][9] With appropriate sample preparation to remove interfering biological matrix components, this method can be reliably applied to pharmacokinetic and other drug development studies requiring the measurement of this compound in various biological samples. The provided information on this compound's mechanism of action further supports the rationale for its use as an anti-cataract agent.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The Possible Positive Mechanisms of this compound in Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. d.docksci.com [d.docksci.com]
- 8. researchgate.net [researchgate.net]
- 9. ijper.org [ijper.org]
Application Note: Spectrophotometric Analysis of Pirenoxine in Ophthalmic Formulations
AN-PIR-001
Abstract
This application note details a validated visible spectrophotometric method for the quantitative determination of Pirenoxine (PRX) in ophthalmic solutions. This compound is the active pharmaceutical ingredient in eye drops used for the management of cataracts.[1][2] The described method is simple, cost-effective, rapid, and accurate, making it suitable for routine quality control analysis.[1] The protocol is specifically designed to quantify this compound in the presence of common paraben preservatives, which can interfere with UV spectrophotometric analysis.[3][4]
Introduction
This compound, chemically known as 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylic acid, is utilized in ophthalmic preparations to prevent the progression of cataracts.[2][5][6] It is thought to act by inhibiting the action of selenite and calcium ions, which contribute to lens opacification.[2][5] Accurate quantification of this compound in these formulations is crucial to ensure product quality and therapeutic efficacy.
While methods like HPLC are available, UV-Visible spectrophotometry offers a simpler and more accessible alternative for quality control laboratories.[1][4] A notable challenge in the UV spectrophotometric analysis of this compound is the spectral interference from preservatives like methylparaben and propylparaben commonly found in eye drop formulations.[3][4] However, in the visible region of the electromagnetic spectrum, this compound exhibits absorbance while the parabens do not, allowing for selective quantification.[1] This method has been validated according to the United States Pharmacopeia (USP 36) and International Conference on Harmonization (ICH) Q2(R1) guidelines.[1][3][7]
Principle of the Method
The quantitative analysis is based on Beer-Lambert's law. The absorbance of the this compound solution is measured at its maximum absorption wavelength (λmax) in the visible range, which is 435 nm.[1] At this wavelength, the absorbance is directly proportional to the concentration of this compound. This allows for its determination without interference from paraben preservatives.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. The Possible Positive Mechanisms of this compound in Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinelitabmas.unsoed.ac.id [sinelitabmas.unsoed.ac.id]
Pirenoxine Administration in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration routes of Pirenoxine (PRX), a compound investigated for its potential in treating and preventing cataracts. This document summarizes key findings from various studies, details experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to this compound and Its Mechanism of Action
This compound, a xanthommatin compound, has been the subject of extensive preclinical research, primarily for its anti-cataract properties.[1] Its therapeutic potential stems from its strong antioxidant capabilities and its ability to inhibit the aggregation of lens proteins, a key factor in cataract development.[2][3] The mechanism of action of this compound is multifaceted and includes:
-
Antioxidant Activity: this compound effectively neutralizes reactive oxygen species (ROS), thereby protecting lens proteins and lipids from oxidative damage.[4][5]
-
Inhibition of Protein Aggregation: It interacts with crystallin proteins in the lens, stabilizing their structure and preventing the aggregation that leads to lens opacification.[5]
-
Calcium Chelation: this compound chelates calcium ions, which, at elevated levels, can activate proteases that degrade lens proteins.[5][6]
-
Modulation of Metabolic Pathways: It is suggested to influence enzymes in the glycolytic and pentose phosphate pathways, which are crucial for maintaining the redox balance and energy supply in lens cells.[5]
Signaling Pathway of this compound in Cataractogenesis
The following diagram illustrates the proposed mechanism of action of this compound in preventing cataract formation.
Preclinical Administration Routes and Efficacy
This compound has been evaluated in various preclinical models using several administration routes. The majority of studies have focused on topical application for cataract treatment, while systemic routes have been explored for other potential effects.
Summary of Preclinical Efficacy Data
The following table summarizes the findings from key preclinical studies investigating different administration routes of this compound.
| Administration Route | Animal Model | Induction Method | This compound Formulation/Dose | Key Findings | Reference |
| Topical (Eye Drops) | Rabbit | Tryptophan-free diet | 0.005%, 0.01%, or 2% solution, 2 drops, 3x/day for 30 days | Decreased incidence of cataract by 40% at day 30. | [4] |
| Rat | Selenite-induced | Not specified | Pre-treatment failed to decelerate selenite-induced lens opacity. | [4] | |
| Subcutaneous (SC) | Rat | Selenite-induced | Catalin® (5 mg/kg) | Statistically decreased the mean cataract scores on post-induction day 3 (1.3 ± 0.2 vs. 2.4 ± 0.4 in controls). | [5] |
| Animal Models | Not applicable | Dose-dependent | Demonstrated hypoglycemic effects lasting up to four hours. | [4] | |
| Intravenous (IV) | Rat | Alloxan-induced | Catalin® (50 mg/kg) | Delayed onset and progression of diabetic cataract. | [4] |
| Animal Models | Not applicable | Dose-dependent | Demonstrated hypoglycemic effects lasting for one hour. | [4] | |
| Intraperitoneal (IP) | Rat | Alloxan-induced | Catalin® (20 mg/kg/day for 6 weeks) | 100% delayed onset of opacity; 81.6% had no lens opacity at weeks 5 and 6. | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Protocol for Selenite-Induced Cataract Model in Rats
This protocol describes the induction of cataracts in rat pups using sodium selenite, a widely used model for studying age-related nuclear cataracts.
Experimental Workflow:
Materials:
-
Neonatal albino rats (Sprague-Dawley or Wistar, 10-14 days old) and their mothers.
-
Sodium selenite (Na₂SeO₃).
-
Sterile normal saline.
-
This compound (or its formulation, e.g., Catalin®).
-
Syringes and needles for injection.
-
Slit-lamp biomicroscope.
Procedure:
-
Animal Housing and Grouping: House the rat pups with their mothers under standard laboratory conditions. Randomly assign the pups to different experimental groups: a normal control group, a selenite-induced cataract control group, and one or more this compound treatment groups.
-
Cataract Induction: On postnatal day 12, administer a single subcutaneous injection of sodium selenite (19–30 µmol/kg body weight) to the pups in the selenite control and this compound treatment groups.[7][8] The normal control group should receive an equivalent volume of sterile saline.
-
This compound Administration:
-
For Subcutaneous Administration: Administer the prepared this compound solution subcutaneously at the desired dosage (e.g., 5 mg/kg) daily for the specified duration.[5]
-
For Topical Administration: Instill this compound eye drops (e.g., 0.005% solution) into the eyes of the rat pups, typically one to two drops, three to five times daily.[3]
-
-
Monitoring and Evaluation:
-
Biochemical Analysis (Optional): At the end of the study, euthanize the animals and carefully extract the lenses for biochemical analyses, such as measuring antioxidant enzyme levels (SOD, CAT), glutathione (GSH) levels, and protein aggregation.
Protocol for Preparation of this compound Ophthalmic Solution (0.005%)
This protocol outlines the preparation of a this compound ophthalmic solution for preclinical research, based on commercially available formulations.
Materials:
-
This compound sodium
-
Sterile, purified water
-
Boric acid (as a buffer component)
-
Sodium borate (as a buffer component)
-
Glycerin (as a tonicity agent)
-
Methylparaben (as a preservative)
-
Propylparaben (as a preservative)
-
Polysorbate 80 (as a solubilizing agent)
-
Hydrochloric acid or Sodium hydroxide (for pH adjustment)
-
Sterile filtration unit (0.22 µm filter)
-
Sterile ophthalmic dropper bottles
Procedure:
-
Buffer Preparation: Prepare a sterile boric acid-sodium borate buffer solution to the desired pH (typically around 4.0-7.0).
-
Dissolving Excipients: In a sterile container, dissolve the glycerin, methylparaben, propylparaben, and polysorbate 80 in a portion of the sterile purified water with gentle heating and stirring if necessary.
-
pH Adjustment: Adjust the pH of the solution to the target range using dilute hydrochloric acid or sodium hydroxide.
-
This compound Dissolution: Add the this compound sodium to the solution and stir until completely dissolved. Commercially, this compound is sometimes provided as a tablet or powder to be dissolved in a solvent just before use to improve stability.[7][10]
-
Final Volume and Sterilization: Add sterile purified water to reach the final volume. Aseptically filter the final solution through a 0.22 µm sterile filter.
-
Packaging: Dispense the sterile solution into sterile ophthalmic dropper bottles under aseptic conditions.
Formulation Example:
| Ingredient | Concentration (w/v) |
| This compound Sodium | 0.005% |
| Glycerin | 2.6% |
| Methylparaben | 0.026% |
| Propylparaben | 0.014% |
| Polysorbate 80 | 0.005% |
| Boric Acid/Sodium Borate Buffer | q.s. to pH 4.0-7.0 |
| Sterile Purified Water | q.s. to 100% |
Protocol for Evaluating Hypoglycemic Effect of Systemic this compound
This protocol is designed to assess the dose-dependent hypoglycemic effects of systemically administered this compound in a rat model.
Experimental Workflow:
Materials:
-
Adult male Wistar rats.
-
This compound.
-
Vehicle for injection (e.g., sterile saline).
-
Glucometer and glucose test strips.
-
Blood collection supplies (e.g., lancets, micro-capillary tubes).
Procedure:
-
Animal Acclimation and Fasting: Acclimate the rats to the experimental conditions. Fast the rats overnight (12-16 hours) before the experiment, with free access to water.
-
Grouping and Baseline Measurement: Randomly divide the fasted rats into groups: a vehicle control group and several this compound treatment groups with varying doses. Collect a baseline blood sample (t=0) from the tail vein to measure the initial blood glucose level.
-
This compound Administration: Administer the assigned dose of this compound or vehicle to each rat via the chosen systemic route (e.g., subcutaneous or intravenous injection).
-
Blood Glucose Monitoring: Collect blood samples at predetermined time points after administration (e.g., 30, 60, 120, and 240 minutes). Measure the blood glucose concentration at each time point using a glucometer.
-
Data Analysis: Plot the mean blood glucose levels for each group over time. Calculate the percentage change in blood glucose from baseline for each group and compare the effects of different this compound doses.
Conclusion
This compound has demonstrated notable efficacy in preclinical models of cataracts, particularly when administered topically or subcutaneously. Its multifaceted mechanism of action, targeting oxidative stress and protein aggregation, makes it a compelling candidate for further investigation. The protocols detailed in this document provide a framework for researchers to conduct their own preclinical studies on this compound. Future research should aim to elucidate the pharmacokinetic profile of this compound across different administration routes to better correlate dosage with therapeutic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective Effects of Rosmarinic Acid against Selenite-Induced Cataract and Oxidative Damage in Rats [medsci.org]
- 3. researchgate.net [researchgate.net]
- 4. The Possible Positive Mechanisms of this compound in Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen saline prevents selenite-induced cataract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. CN103211754A - Production method of sterile stable this compound sodium eye drops - Google Patents [patents.google.com]
- 8. eophtha.com [eophtha.com]
- 9. researchgate.net [researchgate.net]
- 10. TW200914028A - this compound contented two liquid applying eye drop medicine - Google Patents [patents.google.com]
Measuring Pirenoxine's Effect on Lens Opacity in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirenoxine (PRX), a pyridophenoxazine compound, has been investigated for its potential to prevent or delay the progression of cataracts.[1] Cataracts, the leading cause of blindness globally, are characterized by the opacification of the lens, which is often attributed to the aggregation and denaturation of lens proteins (crystallins) due to factors like oxidative stress, osmotic stress, and calcium dysregulation.[1][2] this compound is thought to exert its anti-cataract effects through multiple mechanisms, including antioxidant activity, chelation of calcium and selenite ions, and inhibition of the polyol pathway, which is particularly relevant in diabetic cataracts.[2][3]
These application notes provide detailed protocols for inducing cataracts in various animal models and for evaluating the efficacy of this compound in mitigating lens opacity. The accompanying data summaries and visualizations are intended to guide researchers in designing and interpreting their own pre-clinical studies.
Mechanism of Action of this compound in Cataractogenesis
This compound's protective effect on the lens is multifaceted:
-
Antioxidant Properties: this compound can neutralize reactive oxygen species (ROS), thereby reducing oxidative damage to lens proteins and lipids, a key factor in the formation of age-related and other types of cataracts.[3]
-
Chelation of Metal Ions: this compound can chelate calcium ions (Ca²⁺).[3] Elevated levels of intracellular calcium can activate proteases like calpain, which degrade lens crystallins and contribute to opacification.[4] It is also suggested that this compound can chelate selenite ions, which are used to induce cataracts in some animal models.[2]
-
Inhibition of the Polyol Pathway: In diabetic cataracts, high glucose levels lead to the accumulation of sorbitol in the lens via the polyol pathway, causing osmotic stress. This compound is believed to inhibit aldose reductase, the rate-limiting enzyme in this pathway, thus preventing sorbitol accumulation.[2]
-
Inhibition of Quinone Formation: this compound may inhibit the formation of quinones, reactive compounds that can lead to protein aggregation and lens opacity.[3]
-
Modulation of Metabolic Pathways: It has been suggested that this compound can influence the glycolytic and pentose phosphate pathways, which are crucial for maintaining the redox balance and energy supply in the lens.[3]
Experimental Protocols
Herein, we detail protocols for three common animal models of cataractogenesis used to evaluate this compound's efficacy.
Selenite-Induced Cataract Model in Rats
This model is widely used to screen anti-cataract agents due to its rapid and reproducible induction of nuclear cataracts.
Protocol for Cataract Induction and this compound Treatment:
-
Animal Model: Use 9-day-old Sprague-Dawley rat pups.
-
Cataract Induction: Administer a single subcutaneous injection of sodium selenite (Na₂SeO₃) at a dose of 19-30 µmol/kg body weight.
-
This compound Administration:
-
Prophylactic Treatment: Begin subcutaneous administration of this compound (e.g., 5 mg/kg body weight) daily for 4 days prior to selenite injection.
-
Therapeutic Treatment: Alternatively, intravitreal injection of a this compound solution can be performed after selenite induction, though prophylactic systemic administration has shown more promising results in early stages.[4]
-
-
Observation and Scoring:
-
Visually inspect the lenses daily using a slit lamp or ophthalmoscope starting from day 3 post-selenite injection.
-
Grade the lens opacity on a scale of 0 to 3 or 0 to 4, where 0 represents a clear lens and the highest score represents a mature, dense cataract.
-
Biochemical Analysis:
-
At the end of the experiment, euthanize the animals and carefully extract the lenses.
-
Analyze lens homogenates for:
-
Calcium levels
-
Levels of soluble and insoluble crystallins (via SDS-PAGE)
-
Markers of oxidative stress (e.g., malondialdehyde - MDA)
-
Activity of antioxidant enzymes (e.g., superoxide dismutase - SOD, catalase - CAT, glutathione peroxidase - GPx)
-
Glutathione (GSH) levels
-
Streptozotocin (STZ)-Induced Diabetic Cataract Model in Rats
This model mimics the hyperglycemic conditions of diabetes that lead to cataract formation, primarily through the activation of the polyol pathway.
Protocol for Cataract Induction and this compound Treatment:
-
Animal Model: Use male Wistar or Sprague-Dawley rats (e.g., 5 weeks old).
-
Diabetes Induction: Administer a single intraperitoneal or intravenous injection of streptozotocin (STZ) dissolved in a citrate buffer (pH 4.5) at a dose of 40-65 mg/kg body weight after overnight fasting.[5][6]
-
Confirmation of Diabetes: Monitor blood glucose levels 24-48 hours after STZ injection. Rats with blood glucose levels above 300 mg/dL are considered diabetic.[5]
-
This compound Administration:
-
Topical Administration: Administer this compound eye drops (e.g., 0.005% solution) one to two drops, 3-5 times daily, starting from the confirmation of diabetes.
-
Systemic Administration: this compound can also be administered subcutaneously or intravenously.
-
-
Observation and Scoring:
-
Monitor the development of lens opacity weekly using a slit-lamp.
-
Score the cataracts based on their progression (e.g., from equatorial vacuoles to mature cataracts).
-
-
Biochemical Analysis:
-
Measure lens sorbitol, glucose, and fructose levels.
-
Assess aldose reductase activity in the lens.
-
Analyze antioxidant enzyme activities (SOD, CAT, GPx) and GSH levels.
-
Measure levels of protein carbonyls and advanced glycation end-products (AGEs).
-
UV-Induced Cataract Model in Rabbits
This model simulates the damage caused by environmental UV radiation, a significant risk factor for cortical cataracts.
Protocol for Cataract Induction and this compound Treatment:
-
Animal Model: Use adult rabbits (e.g., New Zealand white).
-
Anesthesia and Pupil Dilation: Anesthetize the rabbits and dilate their pupils with a mydriatic agent.
-
UV Exposure: Expose one eye of each rabbit to a controlled dose of UVB or UVC radiation from a UV lamp. The other eye can serve as a control. The duration and intensity of exposure should be optimized to induce cataract formation within a reasonable timeframe.
-
This compound Administration:
-
Instill this compound eye drops (e.g., 0.005% solution) in the UV-exposed eye, typically two drops administered multiple times a day (e.g., every hour for 8 hours) for a set period following UV exposure.[7]
-
-
Observation and Scoring:
-
Regularly examine the lenses for the development of opacities using a slit lamp.
-
Grade the cataracts based on the area and density of the opacity.
-
-
Biochemical Analysis:
-
Analyze lens homogenates for markers of oxidative stress (MDA, protein carbonyls).
-
Assess the integrity of crystallin proteins using techniques like SDS-PAGE and size-exclusion chromatography.
-
Measure the levels of antioxidant enzymes and GSH.
-
Data Presentation
The following tables summarize the expected quantitative effects of this compound in the described animal models based on available literature.
Table 1: Effect of this compound on Lens Opacity Scores in Selenite-Induced Cataract in Rats
| Treatment Group | Dose of this compound | Post-Induction Day 3 (Mean Score ± SE) | Post-Induction Day 4 (Mean Score ± SE) | Reference |
| Selenite Control | - | 2.4 ± 0.4 | - | [4] |
| This compound (subcutaneous) | 5 mg/kg | 1.3 ± 0.2* | No significant difference | [4] |
*p < 0.05 compared to selenite control.
Table 2: Effect of this compound on Biochemical Parameters in Diabetic Cataract Models
| Parameter | Animal Model | This compound Treatment | Effect | Reference |
| Sorbitol Accumulation | Rat | Topical/Systemic | ↓ | [2] |
| Aldose Reductase Activity | Rat | Topical/Systemic | ↓ | [2] |
| Glutathione (GSH) Levels | Rat | Topical/Systemic | ↑ | [2] |
| Na⁺/K⁺ Pump Function | Rat | Topical/Systemic | Normalized | [2] |
Table 3: In Vitro Effect of this compound on UV-Induced Lens Protein Turbidity
| UV Type | This compound Concentration | Effect on Turbidity | Reference |
| UVC | 1000 µM | Significantly delayed turbidity formation | [4] |
| UVB | 0.1 - 100 µM | No inhibition of turbidity | [4] |
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow for its evaluation.
Caption: this compound's multi-target mechanism in preventing cataract formation.
Caption: General experimental workflow for evaluating this compound's anti-cataract efficacy.
Conclusion
The provided protocols and data offer a framework for the pre-clinical evaluation of this compound's effect on lens opacity in various animal models. The selenite-induced model is suitable for rapid screening, while the diabetic and UV-induced models represent more specific and clinically relevant etiologies of cataract formation. The multifaceted mechanism of this compound, targeting oxidative stress, the polyol pathway, and ion dysregulation, makes it a promising candidate for further investigation in the prevention and treatment of cataracts. Researchers should carefully consider the appropriate animal model, treatment regimen, and biochemical endpoints to thoroughly assess the therapeutic potential of this compound.
References
- 1. The Possible Positive Mechanisms of this compound in Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Role of this compound in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. article.imrpress.com [article.imrpress.com]
- 7. Protective effect of this compound and U74389F on induced lipid peroxidation in mammalian lenses. An in vitro, ex vivo and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Assessing Pirenoxine's Antioxidant Capacity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirenoxine (PRX), a pyridophenoxazine compound, is primarily known for its use in ophthalmic preparations for the management of cataracts.[1][2] Its therapeutic effect is attributed in part to its potent antioxidant properties, which protect the lens of the eye from oxidative damage.[2][3] Oxidative stress is a key factor in the pathogenesis of cataracts, involving the generation of reactive oxygen species (ROS) that can damage lens proteins and lipids, leading to their aggregation and opacification.[1][2] this compound is thought to counteract this process by scavenging free radicals and inhibiting lipid peroxidation.[1][4]
These application notes provide detailed protocols for assessing the antioxidant capacity of this compound using common in vitro chemical assays and a cell-based assay. While specific quantitative data such as IC50 values for this compound are not widely published, these protocols offer a framework for researchers to generate such data and further elucidate the antioxidant mechanisms of this compound.
Data Presentation
Currently, there is a lack of publicly available, standardized quantitative data (e.g., IC50 values) for the antioxidant capacity of this compound from DPPH, ABTS, or ORAC assays. Researchers are encouraged to use the provided protocols to generate this data. A study has reported that this compound at a concentration of 10⁻⁵ M effectively inhibits lipid peroxidation in in vitro experiments.[4] This concentration can serve as a reference point for designing dose-response studies.
Table 1: Template for Reporting this compound Antioxidant Capacity Data
| Assay Type | Parameter | Result (Specify Units) | Reference Compound (e.g., Trolox, Ascorbic Acid) | Result (Specify Units) |
| DPPH Radical Scavenging | IC50 | Data to be generated | ||
| ABTS Radical Scavenging | IC50 | Data to be generated | ||
| TEAC | Data to be generated | |||
| ORAC | ORAC Value (µmol TE/g) | Data to be generated | ||
| Lipid Peroxidation Inhibition | Effective Concentration | 10⁻⁵ M[4] | ||
| Cellular Antioxidant Activity | IC50 | Data to be generated |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Trolox or Ascorbic Acid (as a positive control)
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in methanol).
-
Prepare a series of dilutions of the this compound stock solution to create a range of concentrations to be tested.
-
Prepare a similar dilution series for the positive control (Trolox or Ascorbic Acid).
-
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of this compound, the positive control, or the solvent (as a blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the this compound or standard.
-
Plot the percentage of inhibition against the concentration of this compound and the standard to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Trolox (as a positive control)
Protocol:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of this compound and Standard Solutions: Prepare a dilution series of this compound and the Trolox standard as described in the DPPH assay protocol.
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of this compound, Trolox, or the solvent (as a blank) to the respective wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation:
-
Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.
-
Determine the IC50 value for this compound and Trolox.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm
-
Trolox (as a standard)
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of Trolox in phosphate buffer. From this, prepare a series of working standard solutions.
-
Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.
-
Prepare the fluorescein solution in phosphate buffer.
-
Prepare the AAPH solution in phosphate buffer. This solution is temperature-sensitive and should be prepared fresh before use and kept on ice.
-
-
Assay Procedure:
-
Add 150 µL of the fluorescein solution to each well of a black 96-well microplate.
-
Add 25 µL of the this compound dilutions, Trolox standards, or phosphate buffer (as a blank) to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
After incubation, quickly add 25 µL of the AAPH solution to each well to initiate the reaction.
-
-
Measurement: Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes.
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.
-
Determine the ORAC value of this compound by comparing its net AUC to the Trolox standard curve. The results are typically expressed as micromoles of Trolox Equivalents per gram or mole of the compound (µmol TE/g).
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit intracellular ROS generation in a cell-based model, providing a more biologically relevant assessment of antioxidant activity. Caco-2 cells are often used as they represent a model of the intestinal epithelium.
Materials:
-
This compound
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
AAPH (or another ROS generator)
-
Hank's Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells in appropriate medium until they reach confluence.
-
Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere and grow for 24-48 hours.
-
-
Treatment:
-
Remove the culture medium and wash the cells with HBSS.
-
Treat the cells with various concentrations of this compound and a positive control (e.g., quercetin) in the presence of DCFH-DA in HBSS for 1 hour.
-
-
Induction of Oxidative Stress:
-
Remove the treatment solution and wash the cells with HBSS.
-
Add AAPH solution in HBSS to the cells to induce ROS production.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) every 5 minutes for 1 hour.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Calculate the percentage of inhibition of cellular antioxidant activity for each concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit ROS production by 50%.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protective effect of this compound and U74389F on induced lipid peroxidation in mammalian lenses. An in vitro, ex vivo and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Pirenoxine's Inhibition of Protein Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein aggregation is a significant factor in the development of various pathologies, most notably in age-related cataracts where the aggregation of crystallin proteins in the lens leads to opacity and vision loss. Pirenoxine (PRX) has been investigated for its anti-cataract properties, which are attributed to its ability to inhibit the aggregation of lens proteins.[1] This document provides detailed application notes and protocols for studying the inhibitory effects of this compound on protein aggregation, with a specific focus on lens crystallin proteins. The methodologies described herein are essential for researchers and professionals involved in ophthalmology drug development and protein aggregation studies.
This compound is thought to exert its protective effects through multiple mechanisms, including acting as an antioxidant, chelating calcium ions, and directly interacting with crystallin proteins to stabilize their structure and prevent aggregation.[1][2] The following protocols will enable the systematic evaluation of this compound's efficacy as a protein aggregation inhibitor.
Data Presentation
The following tables summarize quantitative data on the inhibitory effect of this compound on protein aggregation, as determined by turbidity assays.
Table 1: Inhibition of Selenite-Induced Lens Protein Turbidity by this compound [3][4][5]
| This compound (PRX) Concentration (µM) | Mean Optical Density (OD) at 405 nm (Day 4) | Standard Deviation | % Inhibition (relative to control) |
| 0 (Control) | 0.489 | ± 0.007 | 0% |
| 0.03 | 0.401 | ± 0.015 | 18.0% |
| 0.1 | Significantly lower than control | - | Data not available |
| 0.3 | Significantly lower than control | - | Data not available |
Table 2: Inhibition of Calcium-Induced Lens Protein Turbidity by this compound [3][4][5]
| This compound (PRX) Concentration (µM) | Mean Change in Optical Density (OD) from Day 0 (Day 4) | Standard Deviation | % Inhibition (relative to control) |
| 0 (Control) | Statistically significant increase | - | 0% |
| 0.03 | Significantly smaller change than control | - | Data not available |
| 0.1 | Significantly smaller change than control | - | Data not available |
| 0.3 | Significantly smaller change than control | - | Data not available |
Experimental Protocols
Preparation of Lens Crystallin Protein
A consistent and well-characterized protein preparation is crucial for reproducible aggregation studies.
Materials:
-
Bovine or other suitable lenses
-
Homogenization buffer (e.g., 50 mM phosphate buffer, pH 7.5)
-
Centrifuge
-
Size-exclusion chromatography system (e.g., HPLC with a TSK G-4000 PWXL column)
-
Dialysis tubing (1000 Da molecular weight cut-off)
-
Lyophilizer
Protocol:
-
Dissect fresh lenses and homogenize them in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet insoluble material.
-
Collect the supernatant containing the water-soluble protein fraction.
-
Fractionate the water-soluble proteins using size-exclusion chromatography to isolate the desired crystallin fractions (α-, β-, and γ-crystallins).
-
Pool the fractions containing the purified crystallin proteins.
-
Dialyze the pooled fractions extensively against deionized water to remove salts and buffer components.
-
Lyophilize the purified protein and store at -20°C or lower until use.
Turbidity Assay for Protein Aggregation
This assay measures the increase in light scattering as proteins aggregate and form larger particles.
Materials:
-
Purified lens crystallin protein
-
Aggregation-inducing agent (e.g., 10 mM sodium selenite or 10 mM calcium chloride)
-
This compound stock solution
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Prepare a solution of lens crystallin protein in the assay buffer.
-
In a 96-well plate, set up reactions containing the protein solution, the aggregation-inducing agent, and varying concentrations of this compound (e.g., 0.03, 0.1, 0.3 µM). Include a control group without this compound.
-
Incubate the plate at a constant temperature (e.g., 37°C).
-
Measure the optical density (OD) at 405 nm at regular time intervals (e.g., every 24 hours for 4 days).
-
Plot the OD values against time to monitor the kinetics of aggregation. The percentage of inhibition can be calculated by comparing the final OD of the this compound-treated samples to the control.
Thioflavin T (ThT) Fluorescence Assay
Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid-like β-sheet structures, which are often formed during protein aggregation.
Materials:
-
Purified lens crystallin protein
-
Aggregation-inducing conditions (e.g., low pH, elevated temperature)
-
This compound stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Black 96-well microplate with a clear bottom
-
Fluorescence microplate reader (Excitation ~450 nm, Emission ~485 nm)
Protocol:
-
Prepare a reaction mixture containing the lens crystallin protein, the aggregation-inducing agent, and different concentrations of this compound in the assay buffer.
-
Add ThT to each well to a final concentration of approximately 25 µM.
-
Incubate the plate, with shaking, at a temperature that promotes aggregation (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals.
-
An increase in fluorescence over time indicates the formation of β-sheet-rich aggregates. The inhibitory effect of this compound can be quantified by the reduction in the fluorescence signal compared to the control.
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly effective for detecting the formation of protein aggregates at an early stage.
Materials:
-
Purified lens crystallin protein
-
Aggregation-inducing agent
-
This compound stock solution
-
Assay buffer
-
DLS instrument
Protocol:
-
Prepare samples containing the lens crystallin protein, aggregation-inducing agent, and varying concentrations of this compound in a suitable buffer. Ensure all solutions are filtered through a 0.22 µm filter to remove dust and extraneous particles.
-
Place the sample in a clean cuvette and insert it into the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature.
-
Perform DLS measurements at different time points to monitor the change in the hydrodynamic radius of the protein particles.
-
An increase in the average particle size and polydispersity is indicative of protein aggregation. This compound's inhibitory effect will be observed as a smaller increase in particle size compared to the control.
Mandatory Visualizations
Caption: Signaling pathway of cataract formation and points of this compound intervention.
Caption: General experimental workflow for studying this compound's inhibition of protein aggregation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Role of this compound in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of this compound in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Pirenoxine concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Pirenoxine (PRX) concentration in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is primarily investigated for its anti-cataract properties.[1] Its mechanism involves multiple pathways to protect the lens of the eye.[2] It works by inhibiting the denaturation and aggregation of lens proteins, which is a key factor in cataract development.[3] this compound interferes with oxidation processes and the formation of reactive compounds called quinones, which can cause lens proteins to aggregate.[2] Additionally, it exhibits antioxidant properties and can chelate metal ions like calcium (Ca²⁺) and selenite.[1][4] Elevated calcium levels can activate protein-degrading enzymes, and by binding to calcium, this compound helps protect lens proteins from degradation.[1][2][5]
Q2: How should I dissolve this compound for in vitro use?
This compound's solubility is a critical factor for experimental success. It is practically insoluble in water but very slightly soluble in dimethylsulfoxide (DMSO).[6][7]
| Solvent | Solubility | Reference |
| Water | < 0.1 mg/mL (insoluble) | [7][8] |
| DMSO | Very slightly soluble | [6] |
| Ethanol (95%) | Practically insoluble | [6] |
Recommendation:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
For your experiment, perform serial dilutions from the stock solution into your cell culture medium.[9]
-
Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically well below 0.5% and ideally ≤0.1%.[10] Always include a vehicle control (medium with the same final DMSO concentration as the treatment group) in your experimental design.[9]
Q3: What is a good starting concentration for my in vitro experiment?
The optimal concentration of this compound is highly dependent on the experimental model. Commercially available ophthalmic solutions typically have a concentration of 0.005%.[5][11] However, effective concentrations in published in vitro studies vary significantly.
| In Vitro Model | Effective this compound Concentration | Notes | Reference(s) |
| Selenite- or Calcium-induced lens protein turbidity | 0.03 µM - 0.3 µM | Significantly delayed turbidity formation. | [12][13][14] |
| Diabetic cataract model (in vitro) | 0.001% | Five times lower than the prescribed ophthalmic concentration; seemed effective in reversing lens opacity. | [15] |
| UVC-induced lens protein turbidity | 1000 µM (1 mM) | Lower concentrations were ineffective. Protection at micromolar levels was attributed to the vehicle formulation. | [12][13][14] |
Recommendation: Start by performing a dose-response experiment using a broad range of concentrations, such as half-log dilutions from 10 nM to 100 µM, to determine the optimal range for your specific cell line and assay.[16]
Q4: What are the stability considerations for this compound in cell culture media?
This compound is unstable in neutral aqueous solutions but shows good stability in acidic conditions (pH 3.4-4.0).[17] Standard cell culture media are typically buffered to a physiological pH of ~7.2-7.4, a range where this compound is less stable.
Key Considerations:
-
Fresh Preparation: Always prepare fresh dilutions of this compound in your culture medium immediately before treating your cells.
-
Long-Term Incubations: For experiments lasting several days, the degradation of this compound in the medium is a potential issue. Consider replenishing the medium with freshly prepared this compound at regular intervals.
-
pH: Be aware that the compound's stability is pH-dependent. The physiological pH of your culture system will influence its half-life.[17]
Troubleshooting Guide
Experimental Protocols
Protocol 1: General Workflow for Optimizing this compound Concentration
This protocol outlines the basic steps for determining the optimal working concentration of this compound for a cell-based in vitro assay.
Protocol 2: In Vitro Lens Crystallin Turbidity Assay
This method is adapted from published studies to assess this compound's ability to prevent protein aggregation.[13]
Objective: To measure the inhibition of selenite- or calcium-induced lens protein turbidity by this compound.
Materials:
-
Bovine or rabbit lens crystallins (soluble protein fraction)
-
This compound
-
DMSO (for stock solution)
-
Incubation Buffer (e.g., phosphate buffer)
-
Sodium Selenite (e.g., 10 mM final concentration) or Calcium Chloride (e.g., 10 mM final concentration) to induce turbidity
-
96-well microplate
-
Spectrophotometer (plate reader) capable of reading absorbance at 405 nm
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in the incubation buffer to achieve final desired concentrations (e.g., 0.03, 0.1, 0.3, 1.0 µM). Remember to keep the final DMSO concentration consistent and minimal across all wells.
-
-
Set up the Assay Plate:
-
In a 96-well plate, add the lens-soluble protein solution (e.g., to a final concentration of 50 mg/ml).[13]
-
Add the various dilutions of this compound to the appropriate wells.
-
Controls: Include the following controls:
-
Negative Control: Lens protein + buffer only.
-
Positive Control (Inducer): Lens protein + buffer + inducer (selenite or calcium).
-
Vehicle Control: Lens protein + buffer + inducer + DMSO (at the same concentration as the PRX-treated wells).
-
-
-
Induce Turbidity:
-
Measure and Monitor:
-
Immediately after adding the inducer, read the initial optical density (OD) at 405 nm using a spectrophotometer. This is the Day 0 reading.
-
Incubate the plate at 37°C.
-
Measure the OD at 405 nm at regular intervals (e.g., daily for 4 days).[13]
-
-
Data Analysis:
-
Plot the OD405nm against time (days) for each concentration.
-
Compare the turbidity formation in this compound-treated wells to the positive control. A significant delay or reduction in OD indicates a protective effect.[13]
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The Possible Positive Mechanisms of this compound in Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. [this compound ophthalmic suspension 0.005%] early stage cataract “SANTEN” - D.P.KITAOKA2 [dpkitaoka2.com]
- 12. researchgate.net [researchgate.net]
- 13. Role of this compound in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of this compound in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Pirenoxine HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Pirenoxine.
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving common artifacts and problems in this compound HPLC analysis.
Problem: Abnormal Peak Shape (Tailing or Fronting)
Asymmetrical peaks can compromise the accuracy of quantification. Peak tailing is the more common issue.
Possible Causes and Solutions
| Cause | Solution |
| Secondary Interactions | This compound, with its functional groups, can interact with residual silanols on the silica-based column packing material, leading to peak tailing. 1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, minimizing these secondary interactions. 2. Use an End-Capped Column: Employ a column with end-capping to block the residual silanol groups. 3. Add an Ion-Pairing Agent: For the analysis of this compound, an ion-pairing agent like tetrabutylammonium hydroxide (TBAH) can be added to the mobile phase to improve peak shape. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. 1. Dilute the Sample: Reduce the concentration of the this compound sample and reinject. |
| Mismatch between Sample Solvent and Mobile Phase | If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion. 1. Use Mobile Phase as Sample Solvent: Whenever possible, dissolve and inject the this compound sample in the initial mobile phase. |
| Column Degradation | Loss of stationary phase or contamination of the column can lead to poor peak shapes. 1. Flush the Column: Wash the column with a strong solvent to remove contaminants. 2. Replace the Column: If flushing does not resolve the issue, the column may need to be replaced. |
Troubleshooting Workflow for Abnormal Peak Shape
Problem: Ghost Peaks (Extraneous Peaks in the Chromatogram)
Ghost peaks are unexpected peaks that can appear in the chromatogram, complicating the analysis.
Possible Causes and Solutions
| Cause | Solution |
| Contaminated Mobile Phase | Impurities in the solvents or additives used for the mobile phase can accumulate on the column and elute as ghost peaks. 1. Use High-Purity Solvents: Always use HPLC-grade solvents and reagents. 2. Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and filter it before use. |
| Sample Carryover | Residuals from a previous injection can elute in a subsequent run, appearing as ghost peaks. 1. Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to clean the injection port between runs. 2. Inject a Blank: Run a blank injection (mobile phase only) after a high-concentration sample to check for carryover. |
| System Contamination | Contaminants can leach from various parts of the HPLC system, such as tubing, seals, and vials. 1. Clean the System: Flush the entire HPLC system with a strong solvent like isopropanol. 2. Use High-Quality Vials and Caps: Ensure that the sample vials and caps are clean and do not leach any contaminants. |
| This compound Degradation | This compound may degrade in solution, leading to the appearance of new peaks. While specific degradation products of this compound are not extensively documented in publicly available literature, hydrolysis and oxidation are common degradation pathways for pharmaceuticals. 1. Prepare Samples Fresh: Prepare this compound solutions fresh and protect them from light and heat. 2. Investigate Unknown Peaks: If unknown peaks are consistently observed, consider performing forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to identify potential degradation products. Mass spectrometry can be used to elucidate the structure of these unknown peaks. |
Logical Relationship of Ghost Peak Sources
Frequently Asked Questions (FAQs)
Q1: What are the typical HPLC conditions for this compound analysis?
A1: Based on published methods, a common approach for this compound analysis is reversed-phase HPLC.[1][2]
| Parameter | Condition |
| Column | Symmetry® C8 (or similar C8 column) |
| Mobile Phase | A mixture of acetonitrile and an aqueous buffer. An example is 35% acetonitrile and 65% 1% tetrabutylammonium hydroxide (TBAH) in deionized water, with the pH adjusted to 7.[2] Another mobile phase composition is acetonitrile and water with phosphoric acid.[3] |
| Detection | UV detection at 240 nm.[2] |
| Flow Rate | Typically 1.0 mL/min. |
| Temperature | Ambient temperature. |
Q2: My this compound peak is splitting. What could be the cause?
A2: Peak splitting can be caused by a few factors:
-
Partially Blocked Column Frit: Sample particulates or precipitated buffer salts can block the inlet frit of the column. Try reversing the column and flushing it with a strong solvent (disconnect from the detector). If this doesn't work, the frit may need to be replaced, or the entire column may need replacement.
-
Column Void: A void or channel in the column packing material can cause the sample to travel through two different paths, resulting in a split peak. This usually requires column replacement.
-
Injection Solvent Incompatibility: A significant mismatch between the injection solvent and the mobile phase can cause peak splitting. Try dissolving your sample in the mobile phase.
Q3: The retention time for my this compound peak is shifting. Why is this happening?
A3: Retention time shifts can be due to:
-
Changes in Mobile Phase Composition: Even small variations in the mobile phase composition can affect retention times. Ensure accurate and consistent preparation of the mobile phase.
-
Fluctuations in Column Temperature: Changes in the ambient temperature can lead to shifts in retention time. Using a column oven will provide a stable temperature environment.
-
Column Equilibration: Insufficient column equilibration between runs, especially in gradient elution, can cause retention time variability. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Pump Issues: Inconsistent flow from the HPLC pump can also lead to retention time shifts. Check for leaks and ensure the pump is properly primed and functioning correctly.
Q4: I am observing high backpressure in my system during this compound analysis. What should I do?
A4: High backpressure is usually a sign of a blockage in the system.
-
Isolate the Source: Systematically disconnect components of the HPLC system (starting from the detector and moving backward) to identify the source of the high pressure.
-
Check the Column: The column is a common source of high backpressure due to blockage of the inlet frit. Try flushing the column in the reverse direction.
-
Inspect Tubing and Fittings: Check for any blocked or crimped tubing.
-
Sample Preparation: Ensure your samples are properly filtered to remove any particulate matter before injection.
Experimental Protocols
Sample Preparation
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of the mobile phase or a compatible solvent (e.g., 25% acetonitrile) to obtain a stock solution of known concentration.[1][2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment.[1][2]
-
Sample Preparation: For ophthalmic solutions, a simple dilution with the mobile phase is often sufficient.[1] It is crucial to filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection to prevent blockage of the HPLC system.[1]
HPLC Method for this compound Quantification
This protocol is based on a validated method for the determination of this compound in ophthalmic solutions.[2]
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Symmetry® C8 column.
-
Mobile Phase: A filtered and degassed mixture of 35% acetonitrile and 65% 1% tetrabutylammonium hydroxide (TBAH) in deionized water, with the pH adjusted to 7.[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection: UV at 240 nm.[2]
-
Run Time: A run time of approximately 15 minutes should be sufficient to elute this compound and any co-formulated substances like parabens.[2]
Experimental Workflow
References
Technical Support Center: Pirenoxine Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from pirenoxine in their biochemical assays. This compound's strong antioxidant and calcium-chelating properties can lead to misleading results in various assay formats.
Frequently Asked Questions (FAQs)
Q1: My experiment with this compound is showing unexpected or inconsistent results. Could the compound be interfering with my assay?
A1: Yes, it is possible. This compound is known for its potent antioxidant and calcium-chelating properties, which can interfere with certain assay technologies, potentially leading to false-positive or false-negative results.[1][2][3] This is particularly common in assays that are sensitive to redox conditions or calcium ion concentrations.
Q2: In which types of assays is this compound most likely to cause interference?
A2: this compound interference is most likely in:
-
Redox-based assays: Assays that involve enzymatic or chemical redox reactions can be affected by this compound's antioxidant activity.[1][2] This includes many viability assays (e.g., those using resazurin), enzyme activity assays with redox-sensitive substrates, and assays measuring reactive oxygen species (ROS).[1]
-
Calcium-dependent assays: this compound's ability to chelate calcium can interfere with assays for enzymes or proteins whose function depends on calcium, such as calpains.[1][3]
-
Assays using optical detection: Like many colored compounds, this compound may interfere with absorbance or fluorescence-based readouts if its own spectral properties overlap with those of the assay's reagents.
Q3: What are the primary mechanisms of this compound interference?
A3: The two main mechanisms are:
-
Antioxidant Activity: this compound can directly scavenge free radicals or interfere with redox cycling in an assay, which can mimic the effect of a true inhibitor or activator.[1][2] This is a common characteristic of Pan-Assay Interference Compounds (PAINS).
-
Calcium Chelation: By binding to free calcium ions in the assay buffer, this compound can inhibit calcium-dependent enzymes or signaling pathways, giving the appearance of specific inhibition.[1][3]
Q4: My compound is showing activity across multiple, unrelated assays. Is this indicative of interference?
A4: Yes, this is a classic sign of a Pan-Assay Interference Compound (PAIN).[4][5] PAINS are compounds that appear to be active against many different targets, but this activity is often due to nonspecific interactions or interference with the assay technology itself rather than specific binding to the target protein.[4][6] If this compound is showing broad-spectrum activity in your screening campaign, it is crucial to perform counter-screens to rule out assay interference.
Troubleshooting Guides
If you suspect this compound is interfering with your assay, follow these troubleshooting steps.
Step 1: Initial Data Review and Literature Check
Review your data for signs of interference, such as high hit rates across unrelated assays or unusual dose-response curves. Conduct a literature search for the known properties of this compound, such as its antioxidant and chelating effects, to understand potential mechanisms of interference.[1][3]
Step 2: Perform Control Experiments
The following control experiments are crucial for identifying and confirming assay interference.
-
Target-Independent Assay: Run your assay in the absence of the biological target. If this compound still produces a signal, it is likely interfering with the assay components or detection method.
-
Reporter Enzyme Interference Assay: If your primary assay uses a reporter enzyme (e.g., luciferase, horseradish peroxidase), run a separate experiment to test if this compound directly inhibits or activates the reporter.
Step 3: Mitigate Interference
If interference is confirmed, consider the following strategies:
-
Modify Assay Conditions: For suspected antioxidant interference, adding a mild reducing agent like DTT to the buffer can sometimes mitigate the effect. For chelation interference, ensure your buffer has a sufficient and stable concentration of the relevant ions.
-
Use an Orthogonal Assay: Confirm your findings using a different assay technology that works on a different principle and is less susceptible to the suspected mode of interference. For example, if you suspect interference in a fluorescence-based assay, try a label-free detection method.
Quantitative Data Summary
The following table summarizes the concentrations of this compound used in various in vitro studies. These concentrations, while intended to study its therapeutic effects, are also ranges where assay interference may be observed.
| Experimental System | This compound Concentration Range | Observed Effect | Reference |
| Selenite- and Calcium-Induced Lens Protein Turbidity | 0.03 µM - 0.3 µM | Significantly delayed turbidity formation | [7] |
| UVC-Induced Lens Protein Turbidity | 1000 µM (1 mM) | Significantly delayed turbidity formation | [7] |
| UVB-Induced Lens Protein Turbidity | 0.1 µM - 100 µM | No inhibition of turbidity | [7][8] |
| Calpain-Induced Proteolysis | 100 µM | Did not inhibit proteolysis | [7][8] |
Experimental Protocols
Protocol 1: Target-Independent Control Assay
Objective: To determine if this compound interacts directly with the assay reagents or detection system.
Methodology:
-
Prepare two sets of assay plates.
-
In the "Test" plate, set up your standard assay protocol including all reagents and your biological target.
-
In the "Control" plate, set up the assay exactly as in the "Test" plate but replace the biological target with an equal volume of assay buffer.
-
Add this compound at various concentrations to both plates.
-
Incubate and read both plates according to your standard protocol.
-
Analysis: If a signal is generated in the "Control" plate in the presence of this compound, it indicates target-independent interference.
Protocol 2: Counter-Screen for Redox Interference
Objective: To assess if this compound's antioxidant properties are interfering in a redox-based assay.
Methodology:
-
This protocol is designed for assays that use a redox indicator (e.g., resazurin, MTT).
-
Prepare assay wells containing only the assay buffer and the redox indicator.
-
Add this compound over a range of concentrations.
-
Include a known antioxidant as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Incubate for the same duration as your primary assay.
-
Measure the signal (e.g., fluorescence or absorbance).
-
Analysis: A change in signal in the presence of this compound suggests that its antioxidant activity is directly affecting the redox indicator.
Visualizations
References
- 1. The Possible Positive Mechanisms of this compound in Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 5. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Role of this compound in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Pirenoxine Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the bioavailability of Pirenoxine in animal models.
Troubleshooting Guides
This section addresses common challenges and provides potential solutions for researchers working with this compound formulations.
| Problem | Potential Cause | Suggested Solution |
| Low this compound Concentration in Aqueous Humor | Poor corneal penetration due to this compound's low water solubility and crystalline nature. | 1. Formulation Strategy: Transition from a simple aqueous suspension to a nano-based delivery system (e.g., nanomicelles, solid lipid nanoparticles) or an in-situ gelling formulation to increase residence time and improve penetration. 2. Particle Size Reduction: If using a suspension, ensure the particle size is in the nanometer range to enhance dissolution rate. |
| High Variability in Pharmacokinetic Data | Inconsistent dose administration or rapid clearance from the ocular surface. | 1. Refine Administration Technique: Standardize the volume of the eye drop and the instillation method across all animals. 2. Increase Formulation Viscosity: Incorporate a viscosity-enhancing agent (e.g., HPMC, sodium hyaluronate) to prolong contact time. 3. Anesthesia: Use a consistent and appropriate level of anesthesia to minimize blinking and tear turnover immediately after administration. |
| Precipitation of this compound in Formulation | This compound's inherent instability and low solubility in aqueous solutions. | 1. pH Adjustment: this compound is more stable in acidic conditions (pH 3.4-4.0) but dissolves better at neutral pH. For suspensions, maintain an acidic pH. For solutions intended for immediate use, a two-part system where a this compound suspension is mixed with a neutral dissolution liquid just before application can be effective.[1][2] 2. Use of Solubilizers: Incorporate pharmaceutically acceptable solubilizing agents or cyclodextrins. |
| Ocular Irritation Observed in Animal Models | Formulation excipients or extreme pH. | 1. Excipient Screening: Test the tolerability of individual excipients in a pilot study. 2. pH Buffering: While this compound is more stable in acidic pH, the final formulation should ideally be buffered to a physiologically acceptable pH upon instillation to minimize irritation.[1] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound bioavailability studies.
1. What are the main challenges associated with the ocular bioavailability of this compound?
The primary challenges are its low aqueous solubility and instability in solution.[1] Conventional eye drops are often formulated as suspensions, but the micro-sized particles can lead to irritation and are quickly cleared from the eye's surface, limiting the amount of drug that can penetrate the cornea.[3][4]
2. What are the most common animal models used for this compound pharmacokinetic studies?
Rabbits are a frequently used and well-established model for ocular pharmacokinetic studies due to the anatomical and physiological similarities of their eyes to human eyes.[5][6]
3. What are the key pharmacokinetic parameters to measure in this compound bioavailability studies?
The key parameters to measure in the aqueous humor and lens are:
-
Cmax (Maximum Concentration): The highest concentration of the drug reached.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time.
4. What analytical methods are suitable for quantifying this compound in ocular tissues?
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a sensitive and specific method for quantifying this compound in biological matrices like aqueous humor and lens tissue.[7][8]
Data Presentation: Comparative Pharmacokinetics of this compound Formulations
The following table summarizes hypothetical pharmacokinetic data to illustrate the potential improvements in this compound bioavailability with advanced formulations in a rabbit model.
| Formulation | Dose | Tissue | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 0.005% this compound Suspension | 50 µL | Aqueous Humor | 50 ± 12 | 1 | 150 ± 35 |
| 0.005% this compound Nanodispersion | 50 µL | Aqueous Humor | 120 ± 25 | 1.5 | 450 ± 60 |
| 0.005% this compound In-Situ Gel | 50 µL | Aqueous Humor | 150 ± 30 | 2 | 700 ± 85 |
| 0.005% this compound Liposomes | 50 µL | Aqueous Humor | 180 ± 40 | 2.5 | 950 ± 110 |
Experimental Protocols
Preparation of this compound-Loaded Liposomes (Film Hydration Method)
This protocol is adapted from methods for preparing liposomal formulations for ocular delivery.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve this compound, SPC, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.
-
To obtain smaller vesicles, sonicate the resulting liposomal suspension using a probe sonicator.
-
Separate the unincorporated this compound from the liposomal formulation by centrifugation.
-
Store the final this compound-loaded liposome formulation at 4°C.
In Vivo Ocular Pharmacokinetic Study in Rabbits
This protocol outlines a general procedure for assessing the ocular pharmacokinetics of a novel this compound formulation.
Animals:
-
New Zealand Albino rabbits (2-3 kg)
Procedure:
-
House the rabbits in standard conditions with a 12-hour light/dark cycle and provide free access to food and water.
-
Divide the rabbits into groups, with each group corresponding to a specific formulation and/or time point.
-
Administer a single 50 µL drop of the this compound formulation into the lower conjunctival sac of one eye of each rabbit. The contralateral eye can serve as a control.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-instillation, anesthetize the rabbits.
-
Collect aqueous humor (approximately 100 µL) from the anterior chamber using a 30-gauge needle.
-
Euthanize the animals and enucleate the eyes.
-
Dissect the lens from the enucleated eye.
-
Process the aqueous humor and lens samples for this compound quantification using a validated HPLC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the concentration-time data.
Visualizations
Caption: Workflow for evaluating the bioavailability of novel this compound formulations.
Caption: Strategies to overcome this compound's bioavailability challenges.
References
- 1. Noninvasive monitoring of this compound Sodium concentration in aqueous humor based on dual-wavelength iris imaging technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study on puerarin in situ gel eye drops: Formulation optimization and pharmacokinetics on rabbits by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pirfenidone-loaded liposomes for lung targeting: preparation and in vitro/in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calculation of AQCmax: comparison of five ophthalmic fluoroquinolone solutions* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for evaluation of topical ophthalmic drug products in different compartments of fresh eye tissues in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental design, formulation and in vivo evaluation of a novel topical in situ gel system to treat ocular infections | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. Determination of ofloxacin and moxifloxacin and their penetration in human aqueous and vitreous humor by using high-performance liquid chromatography fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods to prevent Pirenoxine precipitation in stock solutions
Welcome to the Technical Support Center for Pirenoxine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation and handling of this compound stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of precipitation.
Introduction to this compound
This compound (PRX) is a yellow-brown powder used in the research and treatment of cataracts.[1] A critical challenge in its experimental use is its low solubility in aqueous solutions and its tendency to precipitate. According to the Japanese Pharmacopoeia, this compound is "very slightly soluble in dimethylsulfoxide (DMSO), and practically insoluble in water, in acetonitrile, in ethanol (95), in tetrahydrofuran and in diethyl ether."[2][1] One product data sheet specifies its solubility in water as less than 0.1 mg/mL. This limited solubility requires careful preparation of stock solutions to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions for research purposes due to its ability to dissolve a wide range of organic compounds.[2][1] While this compound is described as "very slightly soluble" in DMSO, it is generally sufficient for creating a concentrated stock solution for subsequent dilution in aqueous experimental media.[2]
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
Q3: My this compound precipitated out of solution when I diluted my DMSO stock in my aqueous buffer/media. What should I do?
A3: This is a common issue with compounds that have low aqueous solubility. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Increase the final DMSO concentration: If your experimental system can tolerate it, increasing the final percentage of DMSO can help keep the this compound in solution. However, be mindful of the potential effects of DMSO on your cells or assay.
-
Use a stepwise dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. For example, dilute the DMSO stock in a smaller volume of buffer first, and then add this intermediate dilution to the final volume.
-
Vortex during dilution: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This can help to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Warm the aqueous buffer: Gently warming the buffer (e.g., to 37°C) before adding the this compound stock can sometimes improve solubility. However, ensure that this compound is stable at this temperature for the duration of your experiment.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance of cell lines to DMSO varies. A general guideline is to keep the final concentration of DMSO in cell culture media at or below 1% (v/v).[3][4][5] However, for sensitive cell lines or long-term experiments, it is recommended to keep the concentration below 0.5% or even as low as 0.1%.[3][4][6] It is always best practice to perform a vehicle control experiment with the same concentration of DMSO to assess its effect on your specific cell line.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[7] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO, potentially causing precipitation.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound stock solutions.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not fully dissolve in DMSO. | The concentration is too high, exceeding the solubility limit. | - Try preparing a more dilute stock solution. - Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution. Allow the solution to cool to room temperature to ensure the compound remains in solution. |
| Precipitation occurs immediately upon dilution in aqueous buffer. | Rapid change in solvent polarity and low aqueous solubility of this compound. | - Use the stepwise dilution method described in the FAQs. - Add the DMSO stock to the buffer while vortexing. - Consider using a buffer with a slightly higher pH if your experiment allows, as some compounds are more soluble at a non-neutral pH. |
| The solution becomes cloudy or forms a precipitate over time after dilution. | The final concentration is still too high for the aqueous environment, leading to slow precipitation. | - Lower the final working concentration of this compound. - Increase the final DMSO concentration if your experimental system permits. - Prepare fresh working solutions immediately before each experiment. |
| Precipitate forms in the DMSO stock solution during storage. | The stock solution is supersaturated, or moisture has been introduced into the DMSO. | - Prepare a new, more dilute stock solution. - Ensure you are using anhydrous (dry) DMSO. - Aliquot the stock solution to minimize exposure to air and moisture. |
Quantitative Data Summary
While a precise mg/mL or molar solubility of this compound in DMSO is not consistently reported, the following table summarizes the available qualitative and quantitative information.
| Solvent | Solubility | Concentration | Source |
| Water | Practically Insoluble | < 0.1 mg/mL | |
| Dimethylsulfoxide (DMSO) | Very Slightly Soluble | Not specified | [2][1] |
| Ethanol (95%) | Practically Insoluble | Not specified | [2][1] |
| Acetonitrile | Practically Insoluble | Not specified | [2][1] |
| Tetrahydrofuran | Practically Insoluble | Not specified | [2][1] |
| Diethyl ether | Practically Insoluble | Not specified | [2][1] |
| Aqueous Base | Slightly Soluble | Not specified | [8][9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 308.25 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Calculate the required mass of this compound: For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 308.25 g/mol * 1000 mg/g = 3.08 mg
-
Weigh the this compound: Carefully weigh out 3.08 mg of this compound powder on a calibrated analytical balance.
-
Dissolve in DMSO: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Ensure complete dissolution: Vortex the tube thoroughly for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium
-
Vortex mixer
-
Sterile tubes
Procedure:
-
Pre-warm the buffer: If appropriate for your experiment, warm the aqueous buffer or medium to your experimental temperature (e.g., 37°C).
-
Calculate the required volume of stock solution: For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you will need: (10 µM * 1 mL) / 10,000 µM = 0.001 mL or 1 µL
-
Perform the dilution:
-
Dispense 999 µL of your pre-warmed aqueous buffer into a sterile tube.
-
While vortexing the buffer at a medium speed, slowly add the 1 µL of the 10 mM this compound stock solution dropwise into the buffer.
-
Continue vortexing for another 30 seconds to ensure the solution is well-mixed.
-
-
Use immediately: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation.
Visualizations
Caption: Workflow for preparing stable this compound stock and working solutions.
Caption: Logical relationships in troubleshooting this compound precipitation.
References
- 1. mims.com [mims.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. This compound|lookchem [lookchem.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Pirenoxine pH-Dependent Activity and Stability
For researchers, scientists, and drug development professionals, understanding the nuances of a compound's behavior is critical for experimental success. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the activity and stability of pirenoxine, a key compound in cataract research and treatment.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the long-term stability of a this compound suspension?
A1: this compound exhibits remarkable stability in acidic aqueous suspensions. For long-term storage, a pH range of 3.4 to 4.0 is recommended. In a study of the Kary Uni® ophthalmic suspension, this compound was found to be stable for three years at room temperature within this pH range.[1]
Q2: How does pH affect the solubility of this compound?
A2: There is an inverse relationship between the stability and solubility of this compound concerning pH. While it is most stable in an acidic environment, it demonstrates low solubility. Conversely, this compound shows good solubility in neutral aqueous solutions.[1] This characteristic is utilized in ophthalmic formulations designed to dissolve upon instillation into the neutrally buffered environment of the eye.[1]
Q3: My this compound solution appears unstable. What could be the cause?
A3: this compound is known to be unstable in aqueous solutions, particularly at neutral to alkaline pH.[1] If you are observing instability, it is crucial to check the pH of your solution. For experimental work requiring a solubilized form, it is advisable to prepare fresh solutions and use them promptly. For ophthalmic preparations, a common approach is to supply this compound as a solid (tablet or granule) to be dissolved in a separate solvent vehicle immediately before use to mitigate its inherent instability in solution.
Q4: At what pH is the therapeutic activity of this compound optimal?
A4: The optimal pH for this compound's therapeutic activity is not definitively established across all its mechanisms of action. However, its primary anti-cataract effects, such as the inhibition of lens protein aggregation, have been demonstrated in vitro, though the specific pH of these experiments is often not reported. This compound's antioxidant activity, a key aspect of its therapeutic profile, is likely pH-dependent, as is common for phenolic compounds. The antioxidant capacity of such molecules often increases with pH due to deprotonation. Further investigation is needed to determine the precise pH at which its antioxidant and anti-aggregation activities are maximized.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in solution | The pH of the solution may be too acidic, reducing its solubility. | Adjust the pH to a neutral range (around 7.0) to improve solubility. Note that this may decrease stability, so use the solution promptly. |
| Loss of this compound activity in an experiment | The experimental buffer has a pH that promotes degradation (likely neutral to alkaline). | If possible, conduct the experiment in a slightly acidic buffer (pH ~6.5) where this compound has moderate stability. If the experimental conditions require a different pH, prepare the this compound solution immediately before use. |
| Inconsistent results in antioxidant assays | The pH of the assay buffer can significantly influence the antioxidant activity measurement. | Standardize the pH of your antioxidant assays. Consider testing a range of pH values to determine the optimal condition for this compound's antioxidant activity. Common antioxidant assays are often performed at specific pHs (e.g., FRAP at pH 3.6, CUPRAC at pH 7.4).[2] |
| Difficulty dissolving this compound for an experiment | This compound has low aqueous solubility, especially at acidic pH. | Use a co-solvent such as dimethyl sulfoxide (DMSO) to prepare a stock solution before diluting it in your aqueous experimental buffer. Ensure the final concentration of the co-solvent is compatible with your assay. |
Quantitative Data Summary
The available literature provides limited quantitative data on the pH-dependent degradation kinetics and activity of this compound. The following table summarizes the key findings.
| Parameter | pH Range | Observation | Reference |
| Stability | 3.4 - 4.0 | Stable in aqueous suspension for 3 years at room temperature. | [1] |
| Solubility | Neutral | Good solubility. | [1] |
| Analytical Methodologies | 6.5 | Used in phosphate buffer for spectrophotometry. | |
| 7.0 | Employed in the mobile phase for some HPLC methods. |
Experimental Protocols
Detailed experimental protocols for assessing the impact of pH on this compound are not extensively published. However, standard methodologies for stability and activity testing can be adapted.
Protocol 1: pH-Dependent Stability Assessment of this compound (Forced Degradation)
This protocol outlines a forced degradation study to evaluate the stability of this compound across a range of pH values.
-
Preparation of Buffer Solutions: Prepare a series of buffers with pH values ranging from acidic to alkaline (e.g., pH 2, 4, 7, 9, and 12) using standard buffer systems (e.g., HCl/KCl for pH 2, acetate for pH 4, phosphate for pH 7, and borate for pH 9 and 12).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution into each buffer to a final concentration suitable for analysis by HPLC (e.g., 10 µg/mL).
-
Incubation: Incubate the prepared solutions at a controlled temperature (e.g., 40°C) and protect them from light.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of the line will give the apparent first-order degradation rate constant (k) at that pH. A plot of log(k) versus pH will illustrate the pH-rate profile.
Protocol 2: pH-Dependent Antioxidant Activity Assessment (ABTS Assay)
This protocol describes how to assess the antioxidant activity of this compound at different pH values using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.
-
Preparation of pH-Adjusted Buffers: Prepare buffer solutions at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0).
-
ABTS Radical Cation (ABTS•+) Generation: Prepare the ABTS•+ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with the respective pH-adjusted buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
This compound Solutions: Prepare solutions of this compound at various concentrations in each of the pH-adjusted buffers.
-
Assay Procedure: Add a small volume of the this compound solution to the working ABTS•+ solution.
-
Absorbance Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage inhibition of the ABTS•+ radical for each concentration of this compound at each pH. The results can be expressed as the IC50 value (the concentration of this compound required to inhibit 50% of the ABTS•+ radicals) at each pH.
Visualizations
Caption: Relationship between pH, stability, and solubility of this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
References
Pirenoxine dosage adjustments in different research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pirenoxine (PRX) in various experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in anti-cataract research?
A1: this compound is understood to work through multiple mechanisms to prevent the formation and progression of cataracts.[1] Its primary actions include:
-
Inhibition of Quinoid Substances: this compound competitively inhibits the action of quinoid substances, which are products of abnormal amino acid metabolism. These substances can cause lens proteins (crystallins) to become insoluble, leading to opacity.[2][3]
-
Chelation of Metal Ions: this compound chelates calcium (Ca²⁺) and selenite (Se) ions.[2][4] Elevated calcium levels can activate proteases like calpain that degrade lens proteins, while selenite is also implicated in cataract formation.[1][5][6] By binding to these ions, this compound helps maintain protein integrity.[2][4]
-
Antioxidant Activity: this compound exhibits antioxidant properties, helping to neutralize reactive oxygen species (ROS) and reduce oxidative stress in the lens, a major factor in cataract development.[5][7]
Q2: What is the standard concentration for commercially available this compound eye drops?
A2: Commercially available this compound eye drops, such as those sold under the trade names Catalin® and Kary Uni®, typically contain 0.005% this compound.[6]
Q3: Can this compound be used in models other than cataracts?
A3: Yes. Research has shown that this compound eye drops may suppress the progression of presbyopia ("aging eye") by preventing the hardening of the lens.[8] Experiments in a rat model exposed to tobacco smoke showed that this compound significantly suppressed lens hardening.[8][9]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound for Experimental Solutions
-
Problem: this compound powder is practically insoluble in water and many common laboratory solvents.[10]
-
Cause: this compound's chemical structure leads to very low solubility in acidic aqueous solutions and instability in neutral aqueous solutions.[11]
-
Solution:
-
pH Adjustment: this compound shows good solubility in neutral aqueous solutions (pH ~7.4), similar to the physiological pH of tears.[11] However, it is unstable under these conditions. For experimental use, it is often prepared as an acidic suspension (pH 3.4-4.0) where it is more stable.[11] The suspension is designed to dissolve upon instillation into the eye as the tear film buffers the pH.[11]
-
Use of Dimethyl Sulfoxide (DMSO): this compound is very slightly soluble in DMSO.[10] For in vitro assays, a stock solution can be prepared in DMSO, but researchers must account for the potential effects of DMSO on the experimental system and keep the final concentration low. For animal experiments, the DMSO concentration should generally be below 10% for normal mice and below 2% for more sensitive models.[12]
-
Reconstitution Kits: Commercially available formulations like Catalin® are often supplied as a tablet to be dissolved in a specific solvent vehicle immediately before use to overcome stability issues.[11][13]
-
Nanodispersion: Advanced techniques like bead milling can be used to create nanodispersions (60-900 nm particle size), which significantly increases the dissolution rate and stability of the suspension.[14][15]
-
Issue 2: Inconsistent or Negative Results in In Vivo Studies
-
Problem: Researchers observe a strong anti-cataract effect in in vitro assays (e.g., protein turbidity), but this effect is diminished or absent in animal models.
-
Cause: This discrepancy can arise from several factors:
-
Inadequate Dosage: The concentration of this compound reaching the lens may be insufficient. Some in vivo studies using topical, intravenous, or subcutaneous administration failed to prevent selenite-induced cataracts, potentially due to low dosage.[6]
-
Poor Bioavailability: Topical ophthalmic drugs have inherently low bioavailability due to anatomical barriers of the eye.[16] The formulation of the vehicle is critical for ensuring adequate drug penetration.
-
Choice of Model: The mechanism of cataract induction in the model may not be one that this compound effectively targets. For example, while this compound shows efficacy in selenite- and calcium-induced turbidity models, it requires much higher millimolar concentrations to protect against UVC-induced damage.[7][17]
-
-
Troubleshooting Steps:
-
Review Dosage: Compare your administered dose with those reported in the literature (see Tables 1 and 2). Consider a dose-response study to find the optimal concentration for your model.
-
Optimize Formulation: For topical application, ensure the vehicle is optimized for stability and penetration. The use of a suspension that dissolves at physiological pH is a key strategy.[11]
-
Select Appropriate Model: Ensure the chosen cataract induction model (e.g., selenite, calcium, diabetic, UV-induced) aligns with this compound's known mechanisms of action. The selenite-induced cataract model is often used as it mimics age-related changes.[1]
-
Data Presentation: this compound Dosage in Research Models
Table 1: this compound Dosages in In Vitro Research Models
| Experimental Model | Effective Concentration Range | Key Findings | Reference |
| Selenite-Induced Lens Protein Turbidity | 0.03 - 0.3 µM | Significantly delayed the formation of protein aggregates. | [7][17] |
| Calcium-Induced Lens Protein Turbidity | 0.03 - 0.3 µM | Significantly delayed the formation of protein aggregates. | [7][17] |
| UVC-Induced Lens Protein Turbidity | 1,000 µM (1 mM) | Required millimolar levels to significantly delay turbidity. | [7][17] |
| Selenite-Induced Turbidity (Catalin® formulation) | 0.032 - 0.1 µM (PRX equivalent) | Showed a protective effect against turbidity on Day 1. | [7][17] |
Table 2: this compound Dosages in In Vivo Research Models
| Research Model | Species | Administration Route | Dosage | Key Findings | Reference |
| Selenite-Induced Cataract | Rat | Subcutaneous | 5 mg/kg (Catalin®) | Statistically decreased mean cataract scores. | [7][17] |
| Presbyopia (Tobacco Smoke-Induced) | Rat | Topical Eye Drops | Not specified (0.005% in human trial) | Suppressed lens hardening. | [8][9] |
| Diabetic Cataract | Rabbit | Not specified | 0.001% PRX | Showed effectiveness in reversing lens opacity. | [1] |
Experimental Protocols
Protocol 1: Selenite-Induced Cataract Model in Rats (In Vivo)
This protocol is adapted from methodologies described in the literature.[7][17]
-
Animal Model: Use Sprague-Dawley rat pups, aged 9-11 days. House them with their mothers under standard laboratory conditions.
-
Pretreatment (this compound Group):
-
Prepare the this compound solution or suspension (e.g., 5 mg/kg of Catalin®).
-
Administer the solution subcutaneously to the rat pups daily for 4 consecutive days before cataract induction.
-
-
Control Groups:
-
Vehicle Control: Administer the vehicle solution without this compound on the same schedule.
-
Selenite-Only Control: Administer saline or no pretreatment.
-
-
Cataract Induction:
-
On postnatal day 11 (after the pretreatment period), administer a single subcutaneous injection of sodium selenite (e.g., 15-20 µmol/kg body weight).
-
-
Cataract Scoring and Analysis:
-
Visually inspect the lenses daily for up to 7 days post-induction.
-
Score the degree of cataract formation in each eye based on a predefined scale (e.g., 0 = clear lens, 1 = mild opacity, 2 = moderate opacity, 3 = mature dense cataract).
-
Compare the average cataract scores between the this compound-treated group and the control groups using appropriate statistical analysis.
-
Protocol 2: Selenite-Induced Lens Protein Turbidity Assay (In Vitro)
This protocol is a generalized method based on published studies.[17]
-
Preparation of Lens Crystallins:
-
Extract lenses from a suitable animal model (e.g., bovine, rabbit).
-
Homogenize the lenses in a buffer solution (e.g., phosphate buffer).
-
Centrifuge the homogenate to separate the soluble crystallin proteins from insoluble fractions. Collect the supernatant containing the soluble crystallins.
-
-
Experimental Setup:
-
In a 96-well plate or cuvettes, mix the crystallin solution with a sodium selenite solution to a final concentration of 10 mM.
-
Test Groups: Add this compound to the wells at various final concentrations (e.g., 0.03 µM, 0.1 µM, 0.3 µM).
-
Control Group: Add only the vehicle (e.g., buffer or a low concentration of DMSO) to the crystallin and selenite mixture.
-
-
Turbidity Measurement:
-
Measure the optical density (OD) of the solutions immediately after mixing (Day 0) using a spectrophotometer at a wavelength of 405 nm.
-
Incubate the plate at 37°C.
-
Measure the OD daily for a period of 4 days to monitor the increase in turbidity due to protein aggregation.
-
-
Data Analysis:
-
Plot the OD values against time for each concentration.
-
Compare the rate of turbidity formation in the this compound-treated groups to the control group to determine the inhibitory effect.
-
Visualizations
References
- 1. The Possible Positive Mechanisms of this compound in Cataract Formation [mdpi.com]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. EP0885612A1 - this compound for the topical treatment of inflammatory conditions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. The Possible Positive Mechanisms of this compound in Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of presbyopia progression with this compound eye drops: experiments on rats and non-blinded, randomized clinical trial of efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. This compound | TargetMol [targetmol.com]
- 13. Modern Aspects of Use of this compound Eye Drops for the Treatment and Prevention of Cataracts in the Practice of an Ophthalmologist | Dobromyslov | Ophthalmology in Russia [ophthalmojournal.com]
- 14. researchgate.net [researchgate.net]
- 15. [Improvement of Dissolution Rate and Stability in a this compound Ophthalmic Suspension by the Bead Mill Methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for evaluation of topical ophthalmic drug products in different compartments of fresh eye tissues in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of this compound in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Clinical Evidence: A Comparative Guide to Pirenoxine and Other Anti-Cataract Agents
For decades, the quest for a non-surgical treatment for cataracts has led researchers to investigate various pharmacological interventions. Among these, Pirenoxine-based eye drops have been widely used in some countries. This guide provides a comprehensive comparison of the clinical efficacy of this compound with other notable anti-cataract agents, supported by available experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in this critical area of ophthalmology.
Cataracts, the leading cause of blindness worldwide, are characterized by the opacification of the lens, primarily due to the aggregation of crystallin proteins. While surgery remains the definitive treatment, the development of effective anti-cataract medications is a significant unmet need. This guide delves into the clinical evidence surrounding this compound and compares it with two other prominent alternatives: N-acetylcarnosine and Lanosterol.
This compound: A Long-Standing yet Debated Anti-Cataract Agent
This compound (PRX), marketed as Catalin, has been prescribed for senile and presenile cataracts for many years in several countries. Its proposed mechanism of action involves inhibiting the action of quinones, substances believed to contribute to the denaturation of lens proteins. Additionally, it is thought to chelate calcium ions, thereby preventing the activation of proteases that can degrade lens proteins.
Key Clinical Evidence for this compound
A notable placebo-controlled study by Kociecki et al. (2004) evaluated the effectiveness of this compound (Catalin) eye drops in patients with senile and presenile cortical cataracts. The study, conducted over two years, provided quantitative data on the progression of lens opacification.
| Treatment Group | Number of Patients | Mean Increase in Lens Opacification (24 months) |
| This compound (Catalin) | 35 | 1.425% (in patients up to 59 years old) |
| Placebo | 37 | 9.228% (in older group) |
| Table 1: Efficacy of this compound in Inhibiting Lens Opacification[1] |
This study concluded that this compound was effective in inhibiting the progression of lens opacification, particularly in younger patients, with the beneficial effect becoming more apparent after 18 months of treatment.[1]
Alternative Anti-Cataract Agents: A Comparative Look
In recent years, other molecules have emerged as potential non-surgical treatments for cataracts, with N-acetylcarnosine and Lanosterol being the most extensively studied.
N-acetylcarnosine (NAC)
N-acetylcarnosine is a dipeptide that is believed to act as a potent antioxidant, protecting the lens from oxidative stress-induced damage. It is a prodrug of L-carnosine, which is found naturally in the lens.
A randomized, placebo-controlled study by Babizhayev et al. investigated the effects of a 1% N-acetylcarnosine solution on lens clarity.
| Outcome Measure | N-acetylcarnosine Group (after 6 months) | Control Group |
| Improvement in Best Corrected Visual Acuity (BCVA) | 90% of eyes showed improvement (7% to 100%) | Significant worsening after 24 months |
| Improvement in Glare Sensitivity | 88.9% of eyes showed improvement (27% to 100%) | N/A |
| Improvement in Image Analysis Characteristics | 41.5% of treated eyes | N/A |
| Table 2: Efficacy of 1% N-acetylcarnosine Solution in Cataract Treatment |
This study suggested that topical N-acetylcarnosine has the potential for the treatment and prevention of cataracts, with good tolerability and no significant adverse effects reported.
Lanosterol
Lanosterol is a naturally occurring steroid that is a key intermediate in the biosynthesis of cholesterol. A landmark study suggested that lanosterol could reverse protein aggregation in cataracts. However, the evidence for its efficacy in humans remains a subject of ongoing research and debate.
Preclinical studies in animal models have shown promising results. For instance, in vitro studies on rabbit lenses and in vivo studies in dogs with cataracts demonstrated that lanosterol treatment could reduce cataract severity and increase lens transparency. However, translating these findings to human clinical trials has been challenging, with some studies failing to replicate the initial positive results in human lens nuclei. As of now, large-scale, placebo-controlled human clinical trials are still needed to definitively establish the efficacy and safety of lanosterol for cataract treatment.
Experimental Protocols: A Closer Look at the Methodologies
To ensure a critical evaluation of the evidence, it is essential to understand the methodologies employed in these key clinical trials.
This compound (Kociecki et al., 2004)
-
Study Design: A placebo-controlled, randomized clinical trial.
-
Participants: 72 patients over 40 years of age with initial cortical cataracts and visual acuity better than 0.5.
-
Intervention: 35 patients received this compound (Catalin) eye drops, while 37 received a placebo.
-
Duration: 24 months.
-
Assessment: Patients were evaluated using a slit-lamp and the EAS-1000 (Nidek) anterior eye segment analysis system at baseline and at 3, 6, 12, 18, and 24 months.[1]
N-acetylcarnosine (Babizhayev et al.)
-
Study Design: A randomized, placebo-controlled study.
-
Participants: 49 subjects with senile cataracts of varying degrees of opacification.
-
Intervention: 26 patients (41 eyes) were treated with topical 1% N-acetylcarnosine twice daily. The control group consisted of 13 patients (21 eyes) receiving placebo and 10 patients (14 eyes) who were untreated.
-
Duration: The study had two arms: a 6-month trial and a 24-month trial.
-
Assessment: Best-corrected visual acuity, glare testing, stereocinematographic slit-images, and retro-illumination examination of the lens were performed. Digital analysis of lens images was used to quantify light scattering and absorbing centers.
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms of action and the general workflow of clinical trials for anti-cataract agents, the following diagrams are provided.
Caption: Proposed mechanism of this compound in preventing cataract formation.
References
A Comparative Guide to Pirenoxine (Catalin) and Novel Alternatives for the Prevention of Lens Opacification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pirenoxine (Catalin) with emerging alternatives, N-acetylcarnosine (NAC) and Lanosterol, for the prevention and treatment of lens opacification, a hallmark of cataracts. The information presented herein is a synthesis of preclinical and clinical findings, with a focus on mechanisms of action, supporting experimental data, and detailed methodologies.
This compound (Catalin)
This compound, commercially available as Catalin eye drops, has been used for several decades, primarily in Asia, for the treatment and prevention of cataracts.[1] Its therapeutic action is attributed to a multi-faceted mechanism that counteracts several key pathological processes involved in cataractogenesis.
Mechanism of Action
This compound's primary mechanism revolves around its ability to inhibit the chemical processes that lead to the denaturation and aggregation of lens crystallin proteins.[2] This is achieved through several interconnected actions:
-
Inhibition of Quinone Formation: this compound is thought to inhibit the formation of quinones, reactive compounds that can modify lens proteins and initiate aggregation.[2]
-
Chelation of Metal Ions: The molecule effectively chelates calcium (Ca²⁺) and selenite (SeO₃²⁻) ions.[3] Elevated levels of these ions in the lens are associated with the activation of calpain, a protease that degrades crystallin proteins, and the direct induction of protein aggregation.[4]
-
Antioxidant Activity: this compound exhibits antioxidant properties, protecting lens components from oxidative damage, a major contributor to cataract development.[5]
Below is a diagram illustrating the proposed mechanism of action for this compound.
Experimental Data
-
Selenite- and Calcium-Induced Lens Protein Turbidity: In a study by Hu et al. (2011), this compound demonstrated a dose-dependent inhibition of lens protein turbidity induced by sodium selenite and calcium chloride.[6]
| Concentration of this compound | Inhibition of Selenite-Induced Turbidity (OD at 405 nm) | Inhibition of Calcium-Induced Turbidity (ΔOD at 405 nm) |
| 0.03 µM | Significant delay in turbidity formation | Statistically significant reduction in turbidity change |
| 0.1 µM | Significant delay in turbidity formation | Statistically significant reduction in turbidity change |
| 0.3 µM | Significant delay in turbidity formation | Statistically significant reduction in turbidity change |
-
Experimental Protocol: Selenite/Calcium-Induced Turbidity Assay [6]
-
Porcine lenses were homogenized in a buffer solution to extract soluble proteins.
-
The protein solution (50 mg/ml) was incubated with varying concentrations of this compound (0, 0.03, 0.1, 0.3, and 1 µM).
-
Turbidity was induced by adding either 10 mM sodium selenite or 10 mM calcium chloride.
-
The optical density (OD) was measured at 405 nm daily for four days to monitor the progression of protein aggregation.
-
-
Selenite-Induced Cataract in Rats: The same study by Hu et al. (2011) also investigated the in vivo efficacy of Catalin in a selenite-induced cataract rat model. Subcutaneous pretreatment with Catalin (5 mg/kg) resulted in a statistically significant decrease in the mean cataract score on post-induction day 3 compared to the control group (1.3 ± 0.2 vs. 2.4 ± 0.4; p<0.05).[6]
-
Experimental Protocol: Selenite-Induced Cataract Animal Model [7]
-
Sprague-Dawley rat pups (10-14 days old) were used.
-
A single subcutaneous injection of sodium selenite (19–30 µmol/kg body weight) was administered to induce cataracts.
-
The experimental group received subcutaneous injections of Catalin (5 mg/kg) for four days prior to selenite injection.
-
Cataract development was monitored and graded using a slit-lamp examination.
-
The following diagram illustrates a general workflow for inducing and evaluating cataracts in a rat model.
N-acetylcarnosine (NAC)
N-acetylcarnosine is a dipeptide that has gained attention as a potential non-surgical treatment for cataracts. It is a prodrug of L-carnosine, a naturally occurring antioxidant.
Mechanism of Action
The primary proposed mechanism of NAC is its antioxidant activity. When administered as an eye drop, NAC penetrates the cornea and is subsequently hydrolyzed into L-carnosine. L-carnosine then acts as a potent antioxidant within the aqueous humor and lens, protecting crystallin proteins and other lens components from oxidative damage.[8] Some studies also suggest that NAC may have chaperone-like activity, helping to prevent the aggregation of damaged proteins.[9]
The diagram below outlines the proposed mechanism of N-acetylcarnosine.
Experimental Data
A randomized, placebo-controlled study by Babizhayev et al. (2002) evaluated the efficacy of 1% NAC eye drops in patients with cataracts over a 24-month period.[10]
| Outcome Measure | NAC-Treated Group (after 6 months) | Control Group (after 24 months) |
| Best Corrected Visual Acuity (BCVA) | 90% of eyes showed improvement (7% to 100%) | Significant worsening from baseline |
| Glare Sensitivity | 88.9% of eyes showed improvement (27% to 100%) | Significant worsening from baseline |
| Lens Opacity (Image Analysis) | 41.5% of treated eyes showed improvement | Significant worsening from baseline |
-
Experimental Protocol: Clinical Trial of NAC [10]
-
49 subjects (76 eyes) with senile cataracts were enrolled.
-
Patients were randomized to receive either 1% NAC eye drops twice daily or a placebo.
-
Main outcome measures included best-corrected visual acuity, glare testing, and lens opacification analysis using stereocinematographic slit-images and retro-illumination photography.
-
Follow-up examinations were conducted every 2 months for 6 months and then at 6-month intervals for a total of 2 years.
-
Lanosterol
Lanosterol is a naturally occurring steroid that has recently emerged as a novel potential therapeutic agent for cataracts, with a mechanism distinct from traditional antioxidants.
Mechanism of Action
The groundbreaking discovery by Zhao et al. (2015) suggested that lanosterol can reverse the aggregation of crystallin proteins, which is the direct cause of lens opacification.[11] The study identified mutations in the lanosterol synthase (LSS) gene in families with congenital cataracts, leading to the hypothesis that lanosterol plays a crucial role in maintaining the solubility of crystallin proteins. Subsequent experiments demonstrated that lanosterol could redissolve pre-formed protein aggregates.
The diagram below illustrates the proposed mechanism of Lanosterol.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acetylcarnosine sustained drug delivery eye drops to control the signs of ageless vision: Glare sensitivity, cataract amelioration and quality of vision currently available treatment for the challenging 50,000-patient population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Possible Positive Mechanisms of this compound in Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of this compound in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pinus densiflora bark extract prevents selenite-induced cataract formation in the lens of Sprague Dawley rat pups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of N-acetylcarnosine on Lens Opacities in Diabetic Rats with Cataract [ejbbe.journals.ekb.eg]
- 9. [Search for chaperon-like anticataract drugs, the antiaggregants of lens crystallins. Communication. 1. Chaperon-like activity of N-acetyl carnosine dipeptide: in vitro study on a model of ultraviolet-induced aggregation of betaL-crystallin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of N-acetylcarnosine in the treatment of cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Pirenoxine and Other Antioxidant Compounds: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Pirenoxine (PRX) and other prominent antioxidant compounds, namely N-acetylcysteine (NAC) and Catalase. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these agents, particularly in the context of diseases linked to oxidative stress, such as cataracts. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Executive Summary
This compound, a compound used in ophthalmic preparations for cataracts, exhibits a multi-faceted antioxidant mechanism. This includes direct radical scavenging, inhibition of lens protein aggregation, and chelation of metal ions. In comparison, N-acetylcysteine acts as a precursor to the potent intracellular antioxidant glutathione, while Catalase is a highly efficient enzyme that neutralizes hydrogen peroxide. This guide presents a side-by-side comparison of their antioxidant capacities based on available in vitro and in vivo data, highlighting their distinct yet complementary roles in mitigating oxidative damage.
Mechanisms of Antioxidant Action
This compound (PRX)
This compound's antioxidant and anti-cataract properties are attributed to several mechanisms[1][2]:
-
Inhibition of Quinone Formation: It is believed to competitively inhibit the binding of quinoid substances to lens proteins, thereby preventing protein modification and aggregation[3].
-
Metal Ion Chelation: this compound can chelate metal ions like calcium (Ca²⁺) and selenite (Se²⁺)[3][4]. This is crucial as these ions can promote protein aggregation and activate proteases like calpain that degrade lens proteins[1][4].
-
Direct Radical Scavenging: PRX has been shown to directly scavenge reactive oxygen species (ROS), thus protecting lens proteins and lipids from oxidative damage[1][2].
-
Inhibition of Protein Aggregation: By stabilizing crystallin proteins, this compound helps maintain lens transparency[1].
N-acetylcysteine (NAC)
N-acetylcysteine is a well-established antioxidant with a primary indirect mechanism of action[5][6]:
-
Glutathione Precursor: NAC is readily deacetylated in cells to form L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH). GSH is a major intracellular antioxidant that directly neutralizes ROS and is a cofactor for antioxidant enzymes like glutathione peroxidase[5][6].
-
Direct Radical Scavenging: NAC itself possesses a thiol group that can directly scavenge some reactive oxygen species[7].
-
Modulation of Inflammatory Pathways: NAC can inhibit pro-inflammatory signaling pathways such as NF-κB[5].
Catalase
Catalase is a highly efficient antioxidant enzyme found in the peroxisomes of nearly all aerobic organisms[8][9]. Its mechanism is highly specific:
-
Decomposition of Hydrogen Peroxide: Catalase catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water (H₂O) and oxygen (O₂)[9][10][11]. This two-step reaction involves the formation of a ferryl-oxo intermediate (Compound I)[10][11]. One molecule of catalase can convert millions of molecules of hydrogen peroxide per second[9].
Signaling and Mechanistic Pathways
The antioxidant actions of these compounds involve complex cellular pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Caption: this compound's multi-target mechanism against cataract formation.
Caption: N-acetylcysteine's primary role as a glutathione precursor.
Caption: The two-step enzymatic cycle of Catalase.
Comparative Experimental Data
The following tables summarize quantitative data from various in vitro and in vivo studies. Direct comparative studies using standardized assays for all three compounds are limited; therefore, data from individual studies are presented.
Table 1: In Vitro Antioxidant Activity
| Compound | Assay | Model System | Concentration | Effect | IC₅₀ | Reference |
| This compound | Lens Protein Turbidity | Selenite-induced | 0.03, 0.1, 0.3 µM | Significantly delayed turbidity | Not Reported | [4][12] |
| Lens Protein Turbidity | Calcium-induced | 0.03, 0.1, 0.3 µM | Significantly delayed turbidity | Not Reported | [4][12] | |
| Lipid Peroxidation | Iron or hemoglobin-induced in lens homogenate | 10⁻⁵ M | Reduced lipid hydroperoxides and TBARS to basal levels | Not Reported | [3] | |
| N-acetylcysteine | DPPH Radical Scavenging | Chemical | Various | Higher scavenging ability than NACA at lower H₂O₂ concentrations | Not Reported | [13] |
| H₂O₂ Scavenging | Chemical | Various | Better than NACA at lower concentrations | Not Reported | [13] | |
| Cell Viability | H₂O₂-induced in HCC cells | - | Rescued cell viability | IC₅₀ of inducer: 12.31-13.98 µM | [14] | |
| Catalase | H₂O₂ Decomposition | Enzymatic | - | kcat ≈ 1.5 x 10⁶ M⁻¹s⁻¹ | Not Applicable | [15] |
TBARS: Thiobarbituric Acid Reactive Substances; NACA: N-acetylcysteine amide; kcat: catalytic rate constant.
Table 2: In Vivo/Ex Vivo Antioxidant Effects
| Compound | Model | Study Type | Dosage/Concentration | Key Findings | Reference |
| This compound | Selenite-induced cataract in rats | In vivo | 5 mg/kg (subcutaneous) | Statistically decreased mean cataract scores on day 3 | [12] |
| N-acetylcysteine | H₂O₂-induced cataract in porcine lenses | Ex vivo | 0.1, 1, 10 mM | Reduced lens opacity | [13] |
| Catalase | - | - | - | High activity in erythrocytes and liver | [16] |
Experimental Protocols
Selenite-Induced Cataract Model in Rats
This in vivo model is commonly used to study the efficacy of anti-cataract agents.
-
Animals: Sprague-Dawley rat pups, typically 10-14 days old.
-
Induction: A single subcutaneous injection of sodium selenite (Na₂SeO₃) at a dose of 19–30 µmol/kg body weight.
-
Treatment: The test compound (e.g., this compound) can be administered via various routes (topical, subcutaneous, intraperitoneal) before or after selenite injection.
-
Assessment: Cataract development is monitored and graded using a slit-lamp microscope at specified time points. Lens opacity can be quantified by measuring light scattering or through biochemical analysis of lens proteins.
In Vitro Antioxidant Capacity Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound in a suitable solvent.
-
Mix the test compound solution with the DPPH solution.
-
Incubate the mixture in the dark for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).
-
Generate the ABTS•⁺ by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at 734 nm.
-
Add the test compound to the diluted ABTS•⁺ solution.
-
Measure the decrease in absorbance after a set time.
-
Calculate the percentage of inhibition and the IC₅₀ value.
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution, and ferric chloride solution.
-
Add the test compound to the FRAP reagent.
-
Incubate the mixture at 37°C.
-
Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.
-
The antioxidant capacity is expressed as ferric reducing ability equivalent to a standard antioxidant like Trolox.
This assay measures the enzymatic activity of Catalase by monitoring the decomposition of hydrogen peroxide.
-
Prepare a reaction mixture containing a known concentration of hydrogen peroxide in a suitable buffer.
-
Add the sample containing Catalase to initiate the reaction.
-
Monitor the decrease in absorbance at 240 nm over time as H₂O₂ is consumed.
-
The rate of decrease in absorbance is proportional to the Catalase activity. One unit of Catalase activity is typically defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute under specific conditions.
Conclusion
This compound, N-acetylcysteine, and Catalase each offer distinct and valuable antioxidant properties. This compound's multi-faceted approach, combining metal chelation, inhibition of protein aggregation, and direct radical scavenging, makes it a compelling candidate for mitigating the complex pathology of cataracts. N-acetylcysteine serves as a crucial precursor for the synthesis of the master intracellular antioxidant, glutathione, thereby bolstering the cell's endogenous defense system. Catalase provides a highly efficient and specific mechanism for the detoxification of hydrogen peroxide.
The choice of antioxidant for research or therapeutic development will depend on the specific application and the desired mechanism of action. While direct quantitative comparisons of their antioxidant potency are not always available, this guide provides a foundational understanding of their individual strengths and the experimental methodologies required for their evaluation. Further research, particularly head-to-head comparative studies using standardized assays, is warranted to fully elucidate their relative efficacies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The Possible Positive Mechanisms of this compound in Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of this compound in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Catalase - Wikipedia [en.wikipedia.org]
- 10. Mechanisms of oxidant generation by catalase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Role of this compound in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. A comprehensive evaluation of catalase-like activity of different classes of redox-active therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2001034831A2 - Determination of catalase activity - Google Patents [patents.google.com]
A Comparative Guide to Analytical Methods for Pirenoxine Quantification
This guide provides a detailed comparison of different analytical methods for the quantification of Pirenoxine, a crucial active ingredient in anti-cataract ophthalmic solutions. The following sections present a cross-validation of High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, offering researchers, scientists, and drug development professionals the necessary data and protocols to select the most suitable method for their specific needs.
Data Summary of Analytical Method Validation
The performance of three distinct analytical methods for this compound quantification was evaluated based on key validation parameters. The data presented below summarizes the linearity, accuracy, and precision of an HPLC method, a Mean Centering of Ratio Spectra (MCR) spectrophotometric method, and a visible spectrophotometric method.
| Validation Parameter | HPLC Method | MCR Spectrophotometric Method | Visible Spectrophotometric Method |
| Linearity Range | 1.0 - 20.0 µg/mL | 1.0 - 10.1 µg/mL | 2.0 - 10.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% | 99.5 - 102.3% |
| Intra-day Precision (%RSD) | < 0.7% | Not Reported | 0.13 - 0.62% |
| Inter-day Precision (%RSD) | < 1.7% | Not Reported | 1.57 - 1.92% |
Experimental Protocols
Detailed methodologies for the validated analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method offers high specificity and is widely used for the quality control of this compound in ophthalmic solutions.
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Column: A Symmetry® C8 column is a suitable choice.[1]
-
Mobile Phase: A mixture of 5% tetrabutylammonium hydroxide (TBAH) in deionized water (pH adjusted to 6.0) and acetonitrile in a 50:50 (v/v) ratio.[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: 240 nm.[3]
-
Standard Preparation: Stock standard solutions of this compound are prepared by dissolving an accurately weighed amount in 25% acetonitrile.[2] Working standard solutions are prepared by diluting the stock solution to the desired concentrations within the linear range.[2]
-
Sample Preparation: Eye drop samples are diluted with the mobile phase to a concentration within the calibration range.[2]
-
Validation Parameters:
-
Linearity: Assessed by constructing a calibration curve from a series of standard solutions of different concentrations.[3]
-
Accuracy: Determined by the standard addition method, where known amounts of this compound standard are added to the sample.[2]
-
Precision: Evaluated by repeatedly analyzing the same sample on the same day (intra-day) and on different days (inter-day).[3]
-
Mean Centering of Ratio Spectra (MCR) Spectrophotometry
This spectrophotometric method is a rapid and simple alternative to HPLC for the determination of this compound, especially in the presence of interfering substances like parabens.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: 50% methanol.[2]
-
Analytical Wavelength: The amplitudes at 320 nm of the second ratio spectra are used for quantification.[2]
-
Standard Preparation: Stock standard solutions of this compound are prepared in 50% methanol.[2] A series of calibration standards are prepared by diluting the stock solution.[2]
-
Sample Preparation: Eye drop samples are diluted with 50% methanol to a suitable concentration.[2]
-
Methodology:
-
The absorption spectra of the standard solutions and the sample solutions are recorded.
-
The ratio spectra are obtained by dividing the absorption spectrum of the sample by that of a standard solution of one of the interfering substances.
-
The mean centered ratio spectra are then calculated.
-
The amplitude at 320 nm is used to determine the concentration of this compound.[2]
-
-
Validation Parameters: The method is validated for linearity, accuracy, and precision in a similar manner to the HPLC method.[2]
Visible Spectrophotometry
This method provides a simple and cost-effective way to quantify this compound.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Analytical Wavelength: 435 nm.[4]
-
Standard Preparation: this compound standard solutions are prepared in a suitable solvent (e.g., water or a buffer) to generate a calibration curve.
-
Sample Preparation: The ophthalmic solution is diluted to a concentration that falls within the linear range of the assay.
-
Validation Parameters:
-
Linearity: A calibration curve is generated by measuring the absorbance of standard solutions at different concentrations.[4]
-
Accuracy: Determined by the recovery of known amounts of this compound spiked into the sample matrix.[4]
-
Precision: Assessed by analyzing multiple preparations of the same sample.[4]
-
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of different analytical methods for this compound.
References
Pirenoxine's Efficacy in Diverse Cataract Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pirenoxine's (PRX) efficacy across various experimental cataract models. The data presented is compiled from a range of in vitro and in vivo studies, offering objective insights into its potential as an anti-cataract agent. Detailed experimental protocols for key studies are provided to facilitate reproducibility and further investigation.
Executive Summary
This compound, a compound with potent antioxidant properties, has demonstrated varying degrees of efficacy in preventing or delaying lens opacification in several preclinical cataract models. Its primary mechanisms of action appear to involve the chelation of metal ions, inhibition of protein aggregation, and modulation of key signaling pathways implicated in cataractogenesis. This guide will delve into the specifics of its performance in selenite-induced, diabetic, and calcium-induced cataract models.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the quantitative data on this compound's efficacy from key experimental studies.
Table 1: Efficacy of this compound in In Vitro Selenite-Induced Lens Protein Turbidity Models
| This compound Concentration | Inducing Agent | Lens Protein Source | Efficacy Metric | Result | Reference |
| 0.03 - 0.3 µM | 10 mM Sodium Selenite | Porcine lens homogenate | Reduction in turbidity (OD at 405 nm) | Significant delay in turbidity formation over 4 days | [1] |
| 1 µM | 10 mM Sodium Selenite | Pig lens homogenate | Reduction in turbidity | Decelerated selenite-induced lens opacification | [2] |
| 0.032 - 0.1 µM (as Catalin®) | 10 mM Sodium Selenite | SD-rat pup lens homogenate | Reduction in turbidity | Protective effect on day 1 | [1] |
Table 2: Efficacy of this compound in In Vitro Calcium-Induced Lens Protein Turbidity Models
| This compound Concentration | Inducing Agent | Lens Protein Source | Efficacy Metric | Result | Reference |
| 0.03 - 0.3 µM | 10 mM Calcium | Porcine lens homogenate | Reduction in turbidity (OD at 405 nm) | Significant delay in turbidity formation over 4 days | [1] |
| Not Specified | Calcium ions | Not Specified | Reduction in cloudiness of lens solution | 38% reduction in cloudiness | [3] |
Table 3: Efficacy of this compound in In Vivo Diabetic Cataract Models
| Animal Model | Method of Diabetes Induction | This compound Formulation/Dose | Duration of Treatment | Efficacy Metric | Result | Reference |
| Rats | Alloxan (50 mg/kg IV) | Catalin® (20 mg/kg/day IP) | 6 weeks | Onset and progression of opacity | Delayed onset; 81.6% had no lens opacity at weeks 5 and 6 | [4] |
| Rabbits | Alloxan | Catalin® | Not Specified | Lens transparency and electrolyte balance | Prevented and delayed loss of lens transparency | [4] |
| Rats | Hypergalactosemic diet | This compound | 20 days | Aldose reductase activity and GSH levels | Decreased aldose reductase activity and increased GSH | [4] |
Experimental Protocols
Selenite-Induced Cataract Model (In Vitro Lens Protein Turbidity Assay)
This protocol is adapted from studies investigating the direct effect of this compound on selenite-induced protein aggregation.[1]
-
Preparation of Lens Protein Homogenate:
-
Decapsulate fresh porcine or rat lenses and homogenize in a lens buffer (e.g., 50 mM Tris-HCl, 0.1 M NaCl, 5 mM EDTA, 0.01% β-mercaptoethanol, and 0.02% sodium azide, pH 8.0).
-
Centrifuge the homogenate to obtain the soluble protein fraction. Adjust the protein concentration to a standardized level (e.g., 50 mg/mL).
-
-
Incubation with this compound:
-
Prepare various concentrations of this compound (e.g., 0.03, 0.1, 0.3, 1.0 µM) in the lens buffer.
-
In a 96-well plate, mix the lens protein homogenate with the different concentrations of this compound. Include a control group with lens buffer only.
-
-
Induction of Turbidity:
-
Add a solution of sodium selenite to each well to a final concentration of 10 mM to induce protein aggregation and turbidity.
-
-
Measurement of Turbidity:
-
Measure the optical density (OD) of the samples at 405 nm using a spectrophotometer at regular intervals (e.g., daily for 4 days) to monitor the progression of turbidity.
-
Compare the OD values of the this compound-treated groups to the control group to determine the inhibitory effect.
-
Diabetic Cataract Model (In Vivo - Alloxan-Induced)
This protocol is a generalized representation based on referenced studies.[4]
-
Induction of Diabetes:
-
Use healthy adult rabbits or rats of a specific strain (e.g., New Zealand white rabbits, Wistar rats).
-
After a period of fasting (e.g., 12-24 hours), administer a single intravenous (IV) or intraperitoneal (IP) injection of alloxan monohydrate. The dosage may vary depending on the animal model (e.g., 50 mg/kg for rats).
-
Confirm the induction of diabetes by measuring blood glucose levels. Levels consistently above a certain threshold (e.g., 250 mg/dL) indicate successful induction.
-
-
This compound Administration:
-
Prepare a solution of this compound or a commercial formulation like Catalin®.
-
Administer the solution to the diabetic animals daily via a specified route (e.g., intraperitoneal injection at 20 mg/kg/day). A control group of diabetic animals should receive a vehicle solution.
-
-
Cataract Assessment:
-
At regular intervals (e.g., weekly for 6 weeks), examine the lenses of the animals using a slit-lamp microscope.
-
Grade the lens opacity based on a standardized scoring system (e.g., from grade 0 for a clear lens to grade 4 for a mature, dense cataract).
-
Compare the progression and severity of cataracts between the this compound-treated and control groups.
-
-
Biochemical Analysis (Optional):
-
At the end of the study, lenses can be enucleated for biochemical analysis, such as measuring the levels of aldose reductase, sorbitol, and glutathione (GSH), to investigate the underlying mechanisms of this compound's action.
-
Signaling Pathways and Mechanisms of Action
This compound's protective effects against cataract formation are attributed to its ability to interfere with key pathological signaling pathways.
Aldose Reductase Pathway in Diabetic Cataract
In diabetic conditions, elevated glucose levels lead to increased flux through the polyol pathway, initiated by the enzyme aldose reductase. This pathway contributes to osmotic stress and oxidative damage in the lens. This compound has been shown to inhibit aldose reductase activity, thereby mitigating these downstream effects.[4]
Selenite-Induced Cataract and the Unfolded Protein Response (UPR)
Sodium selenite induces cataracts by causing oxidative stress and endoplasmic reticulum (ER) stress, leading to the accumulation of misfolded proteins. This triggers the Unfolded Protein Response (UPR), a cellular stress response that can ultimately lead to apoptosis if the stress is not resolved. This compound's antioxidant properties may help alleviate the initial oxidative stress, thereby reducing the burden on the ER and mitigating the pro-apoptotic signals of the UPR.
Nrf2/Keap1 Pathway in Oxidative Stress
The Nrf2/Keap1 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. This compound, as an antioxidant, may help reduce the overall oxidative burden, thus supporting the cell's endogenous antioxidant defenses regulated by the Nrf2/Keap1 pathway.
Conclusion
The compiled evidence suggests that this compound holds promise as a pharmacological agent for the management of certain types of cataracts. Its efficacy is most clearly demonstrated in models where oxidative stress and metal ion-induced protein aggregation are the primary drivers of lens opacification. In diabetic cataract models, its ability to inhibit aldose reductase presents a key therapeutic mechanism. However, it is important to note that while preclinical data is encouraging, the clinical efficacy of this compound remains a subject of ongoing research and debate. The detailed protocols and pathway analyses provided in this guide are intended to serve as a valuable resource for researchers working to further elucidate the therapeutic potential of this compound and to develop novel anti-cataract therapies.
References
Pirenoxine in the Treatment of Cataracts: A Comparative Analysis of Clinical Trial Data
For Immediate Release
This publication provides a comprehensive statistical analysis of Pirenoxine clinical trial data for the treatment of cataracts, intended for researchers, scientists, and drug development professionals. This guide objectively compares the performance of this compound with other non-surgical alternatives and provides supporting experimental data to inform future research and development in the field of anti-cataract therapies.
Introduction
Cataracts, the leading cause of blindness worldwide, are characterized by the opacification of the lens, which is primarily composed of crystallin proteins. The aggregation of these proteins due to factors like oxidative stress leads to the formation of cataracts.[1] this compound (PRX), also known as Catalin, has been used as an anti-cataract agent for several decades, particularly in Japan and other countries.[1][2] Its proposed mechanism of action involves inhibiting the aggregation of lens proteins and acting as an antioxidant.[3] This guide summarizes the available clinical trial data for this compound and compares it with another prominent non-surgical alternative, N-acetylcarnosine (NAC).
Comparative Efficacy of this compound and N-acetylcarnosine
The following tables summarize the quantitative data from clinical trials of this compound and N-acetylcarnosine. It is important to note that a direct head-to-head comparison is challenging due to variations in study design, patient populations, and outcome measures.
Table 1: this compound Clinical Trial Data
| Endpoint | Study Population | Treatment Group (this compound) | Control Group (Placebo) | Study Duration | Source |
| Increase in Lens Opacification | Patients with presenile and senile cortical cataract (age < 59) | 1.425% | 9.228% | 18 months | [4] |
| Change in Lens Optical Density | Patients with early senile cataract | Lower optical density in anterior and posterior cortical layers | Unchanged or increased transparency | First months of therapy | [4] |
Table 2: N-acetylcarnosine (NAC) Clinical Trial Data
| Endpoint | Study Population | Treatment Group (1% NAC) | Control Group (Placebo/Untreated) | Study Duration | Source |
| Improvement in Best Corrected Visual Acuity (BCVA) | Patients with senile cataract | 90% of eyes showed a 7-100% improvement | Gradual deterioration of VA | 6 months | [1][5][6] |
| Improvement in Glare Sensitivity | Patients with senile cataract | 88.9% of eyes showed a 27-100% improvement | Negative advance in glare sensitivity | 6 months | [5][6] |
| Image Analysis of Lens Opacity | Patients with senile cataract | 41.5% of eyes showed improvement | Worsening of lens opacity | 6 months | [5][6] |
| Overall Ratio of Image Analysis Characteristics (vs. baseline) | Patients with senile cataract | 0.86 (Improvement) | 1.04 (Worsening) | 6 months | [6] |
Experimental Protocols
This compound (Catalin) Study in Presenile and Senile Cataract
-
Objective: To evaluate the effectiveness of Catalin eye drops in inhibiting the progression of cortical cataracts.
-
Methodology: A controlled clinical trial involving 72 patients over 40 years of age with initial cortical cataract and visual acuity better than 0.5. 35 patients were treated with Catalin, and 37 received a placebo. The progression of lens opacification was evaluated using a slit-lamp and the EAS-1000 (Nidek) anterior eye segment analysis system at baseline and at 3, 6, 12, 18, and 24 months of treatment.
-
Dosage: The specific dosage of Catalin eye drops used in this study is not detailed in the available abstract. Typically, this compound is administered as a 0.005% ophthalmic solution.[1]
N-acetylcarnosine (NAC) Study in Senile Cataract
-
Objective: To document and quantify changes in lens clarity in patients with senile cataracts treated with N-acetylcarnosine.
-
Methodology: A randomized, placebo-controlled study involving 49 volunteers (76 eyes) with senile cataracts. 26 patients (41 eyes) received 1% N-acetylcarnosine solution, while the control group consisted of 13 patients (21 eyes) receiving placebo and 10 untreated patients (14 eyes). Efficacy was assessed by best-corrected visual acuity (BCVA), glare testing, stereocinematographic slit-image, and retro-illumination photography with subsequent digital analysis of lens images. Evaluations were conducted at baseline and at 2-month intervals for 6 months, and then at 6-month intervals for a total of 24 months.[5][6]
-
Dosage: Topical application of 1% N-acetylcarnosine solution, two drops, twice daily.[5]
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms and clinical trial processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed mechanism of action of this compound in preventing cataract formation.
Caption: A generalized workflow for a clinical trial of an anti-cataract drug.
Discussion and Future Directions
The available data suggests that both this compound and N-acetylcarnosine may have a beneficial effect in slowing the progression of cataracts. The Polish study on this compound indicated a significant reduction in the rate of lens opacification in a specific patient subgroup.[4] Similarly, studies on NAC have shown improvements in visual acuity and glare sensitivity, supported by objective image analysis.[5][6]
However, the body of evidence for this compound's efficacy is still considered controversial by many in the ophthalmological community, and it is not a universally accepted treatment.[2] The lack of large-scale, randomized, double-blind, placebo-controlled trials is a significant limitation. Future research should focus on conducting such rigorous trials with standardized methodologies and objective outcome measures, such as quantitative lens densitometry, to definitively establish the clinical utility of this compound.
Furthermore, the emergence of other potential anti-cataract agents, such as lanosterol, which has shown promise in preclinical studies, highlights the active research landscape in this field.[7][8] While human clinical trial data for lanosterol is still in its early stages, it represents a novel mechanistic approach targeting protein disaggregation.[7]
Conclusion
This comparative guide provides a summary of the currently available clinical trial data for this compound and places it in the context of another non-surgical anti-cataract agent, N-acetylcarnosine. While some studies suggest a potential benefit for this compound in delaying cataract progression, more robust clinical evidence is required to solidify its role in cataract management. For researchers and drug development professionals, this analysis underscores the need for well-designed clinical trials to validate the efficacy of existing and novel anti-cataract therapies.
References
- 1. Efficacy of N-acetylcarnosine in the treatment of cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Possible Positive Mechanisms of this compound in Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetylcarnosine, a natural histidine-containing dipeptide, as a potent ophthalmic drug in treatment of human cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of N-Acetylcarnosine in the Treatment of Cataracts | CoLab [colab.ws]
- 7. londoncataractcentre.co.uk [londoncataractcentre.co.uk]
- 8. aao.org [aao.org]
Pirenoxine: A Comparative Analysis of In Vitro and In Vivo Studies in Cataract Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo research findings for Pirenoxine (PRX), a compound investigated for its potential in the treatment and prevention of cataracts. By examining the data from both laboratory-based assays and living organisms, this document aims to offer a clearer understanding of this compound's mechanisms of action and its translational potential.
This compound, commercially available in eye drop form as Catalin® or Kary Uni®, has been a subject of research for over six decades.[1] Its proposed anti-cataract properties are attributed to a multi-faceted mechanism that includes antioxidant effects, chelation of metal ions, and inhibition of lens protein aggregation.[2][3] This guide will delve into the experimental evidence supporting these claims, presenting quantitative data, detailed methodologies, and visual representations of key pathways and workflows.
I. Mechanism of Action: A Multi-Pronged Approach to Lens Protection
This compound's therapeutic potential in cataract management is believed to stem from its ability to counteract several key pathological processes in the eye's lens. The primary mechanisms of action are:
-
Antioxidant Properties : this compound helps to neutralize reactive oxygen species (ROS) and free radicals, which are major contributors to the oxidative stress that damages lens proteins and lipids, leading to opacification.[4][2]
-
Chelation of Metal Ions : The compound can bind to calcium ions (Ca²⁺).[2][3] Elevated calcium levels in the lens can activate proteases that degrade lens proteins, contributing to cataract formation. By chelating calcium, this compound may prevent this enzymatic degradation.[2][3] It has also been shown to have an affinity for other metal ions like copper and iron.[3]
-
Inhibition of Protein Aggregation : this compound interacts with lens crystallin proteins, stabilizing their structure and preventing the conformational changes and aggregation that lead to the clouding of the lens.[2]
-
Modulation of Metabolic Pathways : It has been suggested that this compound can influence enzymes in the glycolytic and pentose phosphate pathways, which are crucial for maintaining the redox balance and energy supply for lens cells.[2]
Below is a diagram illustrating the proposed mechanisms of action of this compound in preventing cataract formation.
Caption: Proposed mechanisms of this compound in preventing cataract formation.
II. In Vitro vs. In Vivo Data: A Comparative Summary
The following tables summarize the quantitative findings from key in vitro and in vivo studies on this compound.
Table 1: Summary of In Vitro Study Results
| Induction Method | Model | Key Findings | Quantitative Data | Reference |
| Selenite | Crystallin Solution | This compound delayed selenite-induced turbidity. | 0.03, 0.1, and 0.3 μM PRX significantly delayed turbidity formation compared to controls. | [5][6] |
| Calcium | Crystallin Solution | This compound delayed calcium-induced turbidity. | 0.03, 0.1, and 0.3 μM PRX significantly delayed turbidity formation compared to controls. | [5][6] |
| Ultraviolet C (UVC) Radiation | γ-crystallin Solution | High concentrations of this compound delayed UVC-induced turbidity. | 1,000 μM PRX significantly delayed turbidity formation after 4 hours of exposure. | [5][6] |
| Ultraviolet B (UVB) Radiation | γ-crystallin Solution | This compound did not inhibit and in some cases increased turbidity. | Concentrations of 0.1, 1, 10, or 100 μM PRX did not inhibit turbidity formation after 6 hours. | [6] |
Table 2: Summary of In Vivo and Clinical Study Results
| Model | Study Type | Key Findings | Quantitative Data | Reference |
| Selenite-induced Cataract in Rats | Animal Study | Catalin (this compound formulation) ameliorated cataract scores in the early stages. | Transient protection observed. | [6][7] |
| Age-related Cataract | Clinical Trial | This compound decelerated the progression of lens opacity. | The peak effect was observed after 18 months of continuous treatment. | [4] |
| Presbyopia in Rats and Humans | Animal and Clinical Study | This compound eye drops suppressed lens hardening in rats exposed to tobacco smoke. In a clinical study, it prevented a decrease in accommodative amplitude in subjects in their fifth decade. | In the control group, accommodative amplitude decreased by 0.16 diopters over 6 months, with no significant change in the treatment group. | [8] |
III. Experimental Protocols
This section details the methodologies employed in a key study that directly compared the in vitro and in vivo effects of this compound.
In Vitro Cataractogenesis Assays
-
UVB/UVC Photo-oxidation of Lens Crystallins :
-
Solutions of γ-crystallins were prepared.
-
This compound at various concentrations (0.1 μM to 1 mM) was added to the crystallin solutions.
-
The solutions were exposed to UVB or UVC radiation for specified durations (e.g., 4-6 hours).
-
Turbidity was measured spectrophotometrically at 405 nm to assess protein aggregation.
-
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) was used to analyze the integrity of the crystallin samples.[5][6]
-
-
Selenite/Calcium-Induced Turbidity of Lens Crystallin Solutions :
-
Calpain-Induced Proteolysis :
-
Soluble proteins from rat lenses were incubated with calpain II protease.
-
The effect of this compound on calpain-induced proteolysis was assessed.[7]
-
In Vivo Selenite-Induced Cataractogenesis Model
-
Animal Model : A selenite-induced cataract rat model was used.
-
Treatment : Rats were administered Catalin (a this compound formulation).
-
Assessment : The severity of cataracts was scored to determine the in vivo effects of the treatment.[5][6]
The following diagram illustrates the general workflow for comparing the in vitro and in vivo efficacy of this compound.
Caption: Workflow for comparing in vitro and in vivo this compound studies.
IV. Discussion and Conclusion
The comparison of in vitro and in vivo studies on this compound reveals a generally positive correlation, although with some nuances. In vitro assays demonstrate that this compound can effectively delay the aggregation of lens proteins induced by chemical agents like selenite and calcium.[5][6] This aligns with the in vivo findings where this compound administration was shown to ameliorate cataract scores in a selenite-induced cataract model in rats.[6][7]
However, the results from UV-induced cataract models are more complex. While a high concentration of this compound showed a protective effect against UVC radiation, lower concentrations and exposure to UVB radiation did not show a similar benefit and, in some cases, appeared to be detrimental.[6] This highlights the importance of considering the specific cataractogenic stressor and the concentration of the therapeutic agent.
Clinical studies in humans have provided evidence for the efficacy of this compound in slowing the progression of age-related cataracts, with noticeable effects observed after long-term use.[4] This suggests that while the immediate, high-concentration effects seen in some in vitro models may not be fully representative of the clinical scenario, the long-term, multi-faceted mechanism of action of this compound likely contributes to its therapeutic benefit in a complex biological system.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. The Possible Positive Mechanisms of this compound in Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of this compound in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of this compound in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of presbyopia progression with this compound eye drops: experiments on rats and non-blinded, randomized clinical trial of efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirenoxine vs. N-acetylcarnosine: A Comparative Analysis of Anti-Cataract Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental evidence supporting the efficacy of Pirenoxine (PRX) and N-acetylcarnosine (NAC) in the management of cataracts. The following sections detail their proposed mechanisms of action, present quantitative data from key studies, and outline the experimental methodologies employed.
Mechanisms of Action
This compound (PRX) is a xanthomatin compound that has been investigated for its anti-cataract properties for several decades.[1][2] Its proposed mechanisms of action primarily revolve around its antioxidant and protein-stabilizing properties.[3][4] PRX is thought to inhibit the formation of quinones, which are believed to contribute to the denaturation and aggregation of lens crystallin proteins, a key factor in cataract development.[3] Additionally, this compound exhibits chelating activity, binding to calcium ions that can activate proteases and contribute to protein degradation within the lens.[4] By reducing oxidative stress and preventing protein aggregation, this compound aims to maintain the transparency of the lens.[3][4]
N-acetylcarnosine (NAC) acts as a prodrug for the naturally occurring dipeptide L-carnosine.[5][6] When administered topically to the eye, NAC penetrates the cornea and is metabolized into L-carnosine.[5] L-carnosine functions as a potent antioxidant, scavenging reactive oxygen species (ROS) and protecting lens proteins from oxidative damage.[6][7] A key mechanism attributed to L-carnosine is its anti-glycating activity, where it can prevent and potentially reverse the cross-linking of proteins induced by sugar molecules, a process implicated in the opacification of the lens.[7][8]
Quantitative Data from Experimental Studies
The following tables summarize the quantitative findings from key in vitro, in vivo, and clinical studies on this compound and N-acetylcarnosine.
This compound: In Vitro and In Vivo Data
| Experimental Model | Key Parameter | This compound Concentration/Dose | Result | Reference |
| In Vitro | ||||
| Selenite-induced lens protein turbidity | Optical Density (OD) at 405 nm | 0.03, 0.1, and 0.3 μM | Significantly delayed turbidity formation over 4 days (p<0.05) | [9] |
| Calcium-induced lens protein turbidity | Change in Optical Density (OD) at 405 nm | 0.03, 0.1, and 0.3 μM | Significantly smaller turbidity changes compared to controls over 4 days (p<0.05) | [9] |
| UVC-induced γ-crystallin turbidity | Optical Density (OD) at 405 nm | 1,000 μM | Significantly delayed turbidity formation after 4 hours of exposure (p<0.05) | [10] |
| Cloudy lens solution with calcium | Reduction in cloudiness | Not specified | 38% reduction in cloudiness | [11] |
| Cloudy lens solution with selenite | Reduction in cloudiness | Not specified | 11% reduction in cloudiness | [11] |
| In Vivo | ||||
| Selenite-induced cataract in rats | Mean cataract score | 5 mg/kg (subcutaneous) | Statistically decreased mean cataract scores on post-induction day 3 (1.3±0.2 vs. 2.4±0.4; p<0.05) | [9] |
N-acetylcarnosine: Clinical Trial Data
| Study Design | Number of Patients/Eyes | Key Parameter | N-acetylcarnosine Treatment | Result | Reference |
| Randomized, placebo-controlled | 49 subjects (76 eyes) | Best Corrected Visual Acuity (BCVA) | 1% NAC solution, twice daily for 6 months | 90% of NAC-treated eyes showed improvement (7 to 100%) | [12] |
| Randomized, placebo-controlled | 49 subjects (76 eyes) | Glare sensitivity | 1% NAC solution, twice daily for 6 months | 88.9% of NAC-treated eyes showed improvement (27 to 100%) | [12] |
| Randomized, placebo-controlled | 49 subjects (76 eyes) | Image analysis of lens opacity | 1% NAC solution, twice daily for 6 months | 41.5% of treated eyes had improvement in image analysis characteristics | [12] |
| Randomized, placebo-controlled | 49 subjects (76 eyes) | Overall visual outcome | 1% NAC solution, twice daily for 24 months | Significant worsening in the control group compared to sustained benefits in the NAC-treated group (p < 0.001) | [12] |
| Randomized, placebo-controlled | 75 patients with cataracts | Glare scores (Halometer DG) | 1% NAC lubricant eye drops for 9 months | Most patients' glare scores improved or returned to normal | [5] |
Experimental Protocols
This compound: In Vitro and In Vivo Methodologies
A key study by Hu et al. (2011) provides detailed experimental protocols for evaluating this compound's efficacy:
-
In Vitro Selenite/Calcium-Induced Lens Protein Turbidity Assay:
-
Porcine lenses were homogenized in a buffer solution to extract soluble proteins.
-
The protein solution was incubated with varying concentrations of this compound (0, 0.03, 0.1, 0.3, and 1 μM).
-
Turbidity was induced by adding either 10 mM sodium selenite or 10 mM calcium chloride.
-
The optical density (OD) of the solution was measured at 405 nm at regular intervals for four days to quantify the level of turbidity.[9]
-
-
In Vitro UV-Induced Lens Protein Turbidity Assay:
-
A solution of γ-crystallins was exposed to UVB or UVC radiation.
-
The effect of different concentrations of this compound on the UV-induced turbidity was measured spectrophotometrically at 405 nm.[10]
-
-
In Vivo Selenite-Induced Cataract Rat Model:
-
Seven-day-old Sprague-Dawley rat pups received a single subcutaneous injection of sodium selenite (e.g., 20 μmol/kg body weight) to induce cataracts.[13][14]
-
A treatment group received subcutaneous injections of this compound (e.g., 5 mg/kg).
-
Cataract development was monitored and graded at specific time points (e.g., post-induction day 3) using a slit lamp.[9]
-
N-acetylcarnosine: Clinical Trial Methodology
The clinical trials on N-acetylcarnosine, primarily conducted by Babizhayev and colleagues, followed a general protocol:
-
Study Design: Randomized, placebo-controlled studies.[12]
-
Participants: Patients with a diagnosis of senile cataract of varying degrees of severity.[12]
-
Intervention: Topical administration of a 1% N-acetylcarnosine solution, typically two drops applied twice daily.[12]
-
Control Groups: Included patients receiving placebo eye drops and, in some cases, an untreated group.[12]
-
Outcome Measures:
-
Best-Corrected Visual Acuity (BCVA): Measured using standard charts (e.g., Snellen).[12]
-
Glare Sensitivity: Assessed using instruments like the Halometer DG.[5]
-
Cataract Progression: Monitored through stereocinematographic slit-images and retro-illumination photography of the lens, followed by digital image analysis to quantify light scattering and absorption.[12] The Lens Opacities Classification System III (LOCS III) is a standardized method for grading cataract severity based on slit-lamp and retroillumination images.[15][16]
-
-
Follow-up: Patients were evaluated at regular intervals, for example, every two months for a six-month period, or at six-month intervals for a two-year period.[12]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action for this compound in preventing cataract formation.
Caption: Mechanism of N-acetylcarnosine as a prodrug for anti-cataract activity.
Caption: General experimental workflows for evaluating anti-cataract agents.
References
- 1. vectorvision.com [vectorvision.com]
- 2. Suppression of presbyopia progression with this compound eye drops: experiments on rats and non-blinded, randomized clinical trial of efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of this compound in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetylcarnosine sustained drug delivery eye drops to control the signs of ageless vision: Glare sensitivity, cataract amelioration and quality of vision currently available treatment for the challenging 50,000-patient population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. vectorvision.com [vectorvision.com]
- 8. Efficacy of N-Acetylcarnosine in the Treatment of Cataracts | CoLab [colab.ws]
- 9. Molecular Vision: Role of this compound in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo [molvis.org]
- 10. researchgate.net [researchgate.net]
- 11. ocuheal.com [ocuheal.com]
- 12. Efficacy of N-acetylcarnosine in the treatment of cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selenite cataracts: Activation of endoplasmic reticulum stress and loss of Nrf2/Keap1-dependent stress protection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Selenite Induced Cataract by Caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Lens Opacities Classification System III. The Longitudinal Study of Cataract Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cataract Grading in Pure Senile Cataracts: Pentacam versus LOCS III - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Pirenoxine Research: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of published research on Pirenoxine (PRX), an anti-cataract agent. Below, we detail experimental protocols for replicating key research findings, present quantitative data in a comparative format, and visualize the proposed mechanisms of action.
This compound has been the subject of numerous studies investigating its efficacy in preventing and slowing the progression of cataracts. Its proposed mechanisms of action primarily revolve around its antioxidant properties, its ability to inhibit the damaging effects of quinones, and its capacity to chelate metal ions that contribute to lens protein aggregation.[1][2] This guide summarizes the available data to facilitate the replication and further investigation of these findings.
Comparative Efficacy of Anti-Cataract Agents
To provide a clear comparison of this compound's efficacy against other potential anti-cataract agents, the following tables summarize quantitative data from key in vitro and in vivo models of cataractogenesis.
In Vitro Inhibition of Lens Protein Turbidity
Table 1: Comparison of this compound and Other Agents in a Selenite-Induced Lens Protein Turbidity Assay
| Compound | Concentration | % Inhibition of Turbidity (or other relevant metric) | Reference |
| This compound (PRX) | 0.03 µM | Significant delay in turbidity (p<0.05) | [1] |
| 0.1 µM | Significant delay in turbidity (p<0.05) | [1] | |
| 0.3 µM | Significant delay in turbidity (p<0.05) | [1] | |
| N-Acetylcarnosine (NAC) | Not available in a directly comparable in vitro turbidity assay | N/A | |
| Lanosterol | Not available in a directly comparable in vitro turbidity assay | N/A |
Table 2: Efficacy of this compound in a Calcium-Induced Lens Protein Turbidity Assay
| Compound | Concentration | % Inhibition of Turbidity (or other relevant metric) | Reference |
| This compound (PRX) | 0.03 µM | Significantly smaller turbidity changes vs. control (p<0.5) | [1] |
| 0.1 µM | Significantly smaller turbidity changes vs. control (p<0.5) | [1] | |
| 0.3 µM | Significantly smaller turbidity changes vs. control (p<0.5) | [1] |
In Vivo Efficacy in a Selenite-Induced Cataract Model in Rats
Table 3: Comparison of this compound (as Catalin) and Other Agents in a Selenite-Induced Cataract Model in Rats
| Compound | Dosage | Mean Cataract Score (or other relevant metric) | Reference |
| Catalin (containing PRX) | 5 mg/kg (subcutaneous) | 1.3 ± 0.2 (vs. 2.4 ± 0.4 in control, p<0.05) | [1] |
| N-Acetylcysteine Amide (NACA) | Intraperitoneal injection | Reversal of cataract grade | [3][4] |
| Lanosterol (in combination with Nilvadipine) | Ophthalmic Nanosuspension | Attenuation of lens opacification | [2][5] |
Key Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
Selenite-Induced In Vitro Lens Protein Turbidity Assay
This assay models cataract formation by inducing the aggregation of lens crystallin proteins with sodium selenite.
Methodology:
-
Preparation of Lens Proteins: Decapsulate and homogenize porcine lenses in a lens buffer (e.g., 50 mM Tris-HCl, 0.1 M NaCl, 5 mM EDTA, 0.01% β-mercaptoethanol, and 0.02% sodium azide, at pH 8.0).[1]
-
Incubation Mixture: Prepare a 200 µl incubation mixture containing 50 mg/ml of lens-soluble proteins.
-
Addition of this compound: Add varying concentrations of this compound (e.g., 0.03, 0.1, and 0.3 µM) to the incubation mixture.[1] A control group with no this compound should be included.
-
Induction of Turbidity: Add 10 mM sodium selenite to the mixture to induce protein aggregation.[1]
-
Measurement of Turbidity: Measure the optical density (OD) of the solution at 405 nm using a spectrophotometer at regular intervals (e.g., daily for 4 days) to monitor the progression of turbidity.[1]
Calcium-Induced In Vitro Lens Protein Turbidity Assay
This assay assesses the ability of a compound to prevent lens protein aggregation induced by elevated calcium levels, a known factor in cataractogenesis.[2]
Methodology:
-
Preparation of Lens Proteins: Prepare lens-soluble proteins as described in the selenite-induced turbidity assay.
-
Incubation Mixture: Prepare a 200 µl incubation mixture containing 50 mg/ml of lens-soluble proteins.
-
Addition of this compound: Add varying concentrations of this compound (e.g., 0.03, 0.1, and 0.3 µM) to the incubation mixture.[1] A control group should be included.
-
Induction of Turbidity: Add 10 mM calcium to the mixture to induce turbidity.[1]
-
Measurement of Turbidity: Measure the optical density (OD) at 405 nm at regular intervals to quantify turbidity.[1]
Selenite-Induced In Vivo Cataract Model in Rats
This animal model is widely used to screen potential anti-cataract agents.
Methodology:
-
Animal Model: Use suckling rat pups (e.g., Wistar rats).[3][5]
-
Induction of Cataracts: Administer a single subcutaneous injection of sodium selenite.[5]
-
Treatment: Administer the test compound (e.g., Catalin eye drops containing this compound) as per the study design. In the study by Hu et al. (2011), Catalin was administered subcutaneously at 5 mg/kg.[1]
-
Evaluation of Cataracts: Observe the transparency of the lenses daily using a slit lamp. Score the cataracts on a scale (e.g., 0-4, where 0 is clear and 4 is a mature dense opacity). The observer should be blinded to the treatment groups to minimize bias.[1]
-
Biochemical Analysis: At the end of the experiment, lenses can be collected for further biochemical analysis, such as measuring levels of antioxidant enzymes, lipid peroxidation, and calcium.[3][4]
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows related to this compound's anti-cataract activity.
This compound's Proposed Mechanism of Action in Cataract Prevention
Caption: this compound's multi-faceted approach to cataract prevention.
Experimental Workflow for In Vitro Turbidity Assays
Caption: Workflow for comparing anti-cataract agents in vitro.
Logical Flow of Selenite-Induced Cataractogenesis and this compound's Intervention
Caption: this compound's intervention in the selenite-induced cataract pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Prevention and reversal of selenite-induced cataracts by N-acetylcysteine amide in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prevention and reversal of selenite-induced cataracts by N-acetylcysteine amide in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of Lanosterol and Nilvadipine Nanosuspensions Rescues Lens Opacification in Selenite-Induced Cataractic Rats - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
